Chloroacetaldehyde dimethyl acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,1-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZJPEIBPQWDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059157 | |
| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
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Molecular Weight |
124.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-97-2 | |
| Record name | Chloroacetaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-1,1-dimethoxyethane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,1-dimethoxyethane | |
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| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
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| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
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| Record name | 2-chloro-1,1-dimethoxyethane | |
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| Record name | 2-CHLORO-1,1-DIMETHOXYETHANE | |
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Foundational & Exploratory
Synthesis of Chloroacetaldehyde Dimethyl Acetal from Vinyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chloroacetaldehyde (B151913) dimethyl acetal (B89532), a valuable intermediate in the pharmaceutical and fine chemical industries. The primary route discussed is the reaction of vinyl acetate (B1210297) with chlorine in the presence of methanol (B129727). This document details the underlying reaction mechanism, various experimental protocols, and a comparative analysis of the reported quantitative data.
Introduction
Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a key building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2] Its synthesis from readily available starting materials like vinyl acetate has been a subject of considerable industrial and academic interest. The most common and industrially viable method involves the chlorination of vinyl acetate in a methanolic solution.[3][4][5][6] This process offers a more favorable alternative to methods starting from the highly toxic vinyl chloride, which often lead to problematic byproducts like 1,1,2-trichloroethane.[3][5]
Reaction Pathway and Mechanism
The synthesis proceeds in a two-step sequence within a single pot. The first step is the electrophilic addition of chlorine to the double bond of vinyl acetate, forming an unstable 1,2-dichloroethyl acetate intermediate.[7] This intermediate is then immediately subjected to alcoholysis with the excess methanol present in the reaction mixture. The methanol acts as both a reactant and a solvent, leading to the formation of this compound and methyl acetate as a byproduct.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Several variations of the experimental procedure have been reported, primarily differing in the mode of addition of reactants and the work-up procedure. Below are detailed methodologies from key literature sources.
Batch Process
A common approach involves the simultaneous addition of vinyl acetate and chlorine to an excess of cooled methanol.
Protocol 1: Wacker-Chemie GmbH Method [4][5][6][8]
-
Reaction Setup: A reaction vessel equipped with a stirrer, cooling system, and inlets for vinyl acetate and chlorine is charged with methanol (4-6 molar excess relative to vinyl acetate).
-
Reactant Addition: Vinyl acetate (2.0 mol) and chlorine (2.0 mol) are introduced simultaneously into the methanol over a period of 1 hour, while maintaining the reaction temperature between 0°C and 2°C.
-
Initial Distillation: After the addition is complete, low-boiling components, primarily methyl acetate and hydrogen chloride, are partially or completely distilled off.
-
Neutralization: The remaining reaction mixture is neutralized by the addition of a solid base, such as calcium oxide or calcium hydroxide (B78521), while keeping the temperature between 20°C and 60°C, until the aqueous extract reaches a pH greater than 5. This results in the formation of two liquid phases.
-
Phase Separation: The upper organic layer, containing the crude product, is separated.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Semi-Continuous Process
For larger-scale production, a semi-continuous process has been developed to improve safety and control over the exothermic reaction.
Protocol 2: Semi-Continuous Method [3][7][9]
-
Reaction Setup: A cooled vertical packed column or a Graham condenser is fitted at its lower end with a cooled batch reactor pre-charged with a 3- to 5-fold molar excess of methanol.
-
Continuous Reactant Feed: Chlorine gas and vinyl acetate are introduced in stoichiometric amounts through separate inlets at the top of the column.
-
Intermediate Formation: The reactants mix and react in the column to form the 1,2-dichloroethyl acetate intermediate. The temperature at the exit of the column is maintained between 35°C and 40°C.
-
Acetal Formation: The intermediate flows down into the batch reactor containing methanol, where it is converted to this compound.
-
Work-up: Once the desired amount of product has been formed, the reactant feed is stopped. The reaction mixture is then neutralized with calcium hydroxide to a pH of 3.1-3.4.
-
Phase Separation and Purification: The mixture separates into two phases. The upper organic layer is separated and purified by fractional distillation under reduced pressure.
Quantitative Data
The following tables summarize the key quantitative data reported in the literature for the synthesis of this compound from vinyl acetate.
| Parameter | Value | Reference |
| Molecular Weight | 124.56 g/mol | [10] |
| Boiling Point | 55°C at 50 mmHg | [3][7] |
| 54°C at 16 mmHg (for diethyl acetal) | [3] | |
| Refractive Index (20°C) | 1.4148 ± 0.0005 | [3][7] |
| Specific Gravity (25°C) | 1.09 - 1.10 | [3][7] |
Table 1: Physical Properties of this compound.
| Method | Yield | Purity | Key Conditions | Reference |
| Batch Process (Wacker-Chemie) | > 90% | > 99% | Simultaneous addition at < 20°C, neutralization with CaO/CaCO3 | [4][5] |
| Semi-Continuous Process | 83.2% (crude), >99% (pure) | > 99% | Continuous feed into methanol, neutralization with Ca(OH)2 | [3] |
| Batch Process | 93.8% | Not specified | Simultaneous addition at 0°C to -10°C, neutralization with CaO | [1] |
| General One-Pot Method | Not specified | 99% | Chlorine passed through vinyl acetate in alcohol | [11] |
Table 2: Comparative Yields and Purities of Different Synthetic Protocols.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from vinyl acetate and chlorine in methanol is a well-established and efficient process. Both batch and semi-continuous methods have been developed, with the latter offering advantages for larger-scale production. The key to achieving high yields and purity lies in controlling the reaction temperature during the exothermic chlorination step and in the careful neutralization and purification of the final product. The data presented in this guide provides a solid foundation for researchers and drug development professionals to implement and optimize this important synthetic transformation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Process for the manufacture of acetals of chloro- or bromoacetaldehyde - Patent 0247234 [data.epo.org]
- 4. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 5. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 6. EP0081856B1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound | 97-97-2 [chemicalbook.com]
- 9. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
"physical and chemical properties of chloroacetaldehyde dimethyl acetal"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CAS No. 97-97-2). It includes detailed experimental protocols for its synthesis and key reactions, and illustrates its utility as a versatile chemical intermediate in organic synthesis, particularly in the development of pharmaceutical agents.
Core Physical and Chemical Properties
Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a colorless to yellowish liquid.[1] It serves as a stable, protected form of the highly reactive chloroacetaldehyde, making it a valuable reagent in multi-step syntheses.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 97-97-2 | [3][4][5] |
| Molecular Formula | C₄H₉ClO₂ | [3][4][5] |
| Molecular Weight | 124.57 g/mol | [3][4][5] |
| Appearance | Clear, colorless to yellowish liquid | [1] |
| Odor | Pungent, aromatic, mild ether-like | [1][6] |
| Density | 1.094 g/mL at 25 °C | [3][4][7] |
| Boiling Point | 128-130 °C | [3][4][7] |
| Melting Point | -73 °C | [3][7] |
| Flash Point | 28 °C (84 °F) | [3][8] |
| Refractive Index (n20/D) | 1.415 | [3][4][9] |
| Solubility in Water | 52 g/L at 20 °C | [1][10] |
| Stability | Stable under normal temperatures and pressures; moisture sensitive | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of this compound. The following tables summarize its key spectral characteristics.
NMR Spectroscopy
¹H NMR (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~4.63 | Triplet (t) | -CH(OCH₃)₂ |
| ~3.51 | Doublet (d) | -CH₂Cl |
| ~3.40 | Singlet (s) | -OCH₃ (6H) |
¹³C NMR (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~102.5 | -CH(OCH₃)₂ |
| ~54.5 | -OCH₃ |
| ~45.0 | -CH₂Cl |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy
Key IR absorption peaks provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2950-2850 | C-H Stretch | Alkane |
| 1450-1380 | C-H Bend | Alkane |
| 1190-1050 | C-O Stretch | Acetal (C-O-C-O-C) |
| 750-650 | C-Cl Stretch | Alkyl Halide |
Mass Spectrometry (Electron Ionization)
Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 124/126 due to the presence of chlorine isotopes (³⁵Cl/³⁷Cl).
| m/z Value | Interpretation |
| 124/126 | [M]⁺ Molecular ion |
| 93 | [M - OCH₃]⁺ Loss of a methoxy (B1213986) radical |
| 75 | [CH(OCH₃)₂]⁺ Acetal fragment, often the base peak |
| 49/51 | [CH₂Cl]⁺ Chloromethyl fragment |
Chemical Properties and Reactivity
This compound's reactivity is defined by two primary features: the acid-labile acetal group and the reactive carbon-chlorine bond.
-
Acetal Group : The dimethyl acetal serves as a protecting group for the aldehyde functionality. It is stable to basic and neutral conditions but can be readily hydrolyzed under acidic conditions to regenerate the highly electrophilic chloroacetaldehyde in situ. This allows for controlled reactions at the aldehyde position.
-
Chloromethyl Group : The chlorine atom provides a reactive site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. This bifunctionality makes it a versatile building block for synthesizing complex molecules and various heterocycles.
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and key reactions of this compound.
Synthesis from Vinyl Acetate (B1210297) and Purification
This protocol describes a common industrial method for synthesizing this compound, followed by neutralization and purification.
Materials:
-
Vinyl acetate
-
Methanol (B129727) (anhydrous)
-
Chlorine gas
-
Calcium oxide (CaO) or Calcium hydroxide (B78521) (Ca(OH)₂)
-
Reaction vessel with stirring, cooling capabilities, and gas inlet
-
Distillation apparatus (e.g., Vigreux column)
Procedure:
-
Reaction Setup: Charge the reaction vessel with a molar excess of anhydrous methanol. Cool the vessel to a temperature between 0 °C and 2 °C using an ice-water bath.
-
Reagent Addition: Simultaneously and slowly introduce stoichiometric amounts of vinyl acetate and chlorine gas into the cooled methanol over approximately 1 hour, maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.
-
Removal of Low Boilers: After the addition is complete, distill off the low-boiling components (primarily methyl acetate and excess methanol) using a Vigreux column. This step also removes a significant portion of the HCl byproduct.
-
Neutralization: Cool the remaining liquid residue to 40-50 °C. Slowly add calcium oxide or calcium hydroxide in portions with stirring until the pH of an aqueous extract of the mixture is greater than 5 (typically between 3.1 and 3.4 is sufficient for phase separation). This will neutralize the remaining HCl.
-
Phase Separation: After neutralization is complete, stop stirring and allow the mixture to separate into two distinct liquid phases: an upper organic layer containing the product and a lower aqueous layer.
-
Purification: Separate the upper organic layer. Purify the crude this compound by fractional distillation under reduced pressure (b.p. 55 °C at 50 mm Hg). The final product should be a clear, colorless liquid with a purity of >99% as determined by gas chromatography.
Acid-Catalyzed Hydrolysis (Deprotection)
This protocol describes the deprotection of the acetal to generate chloroacetaldehyde for subsequent reactions.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Acetone (B3395972)
-
1 M Hydrochloric acid (HCl) or another acid catalyst (e.g., Amberlyst-15 resin)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in THF or acetone to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Hydrolysis: Add an equal volume of 1 M HCl to the solution. Stir the resulting biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Carefully neutralize the reaction mixture by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate it under reduced pressure to yield the crude chloroacetaldehyde. Due to the high reactivity and instability of chloroacetaldehyde, it is typically used immediately in the next synthetic step without further purification.
Applications in Drug Development
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The acetal provides stability and controlled reactivity, which is essential for constructing complex molecular architectures.
A prominent example is its role in the synthesis of HIV integrase inhibitors like Dolutegravir . While Dolutegravir's synthesis often uses the related aminoacetaldehyde dimethyl acetal, this starting material is frequently prepared from this compound via nucleophilic substitution with an amine source. The 1-(2,2-dimethoxyethyl) group, introduced via this building block, is a crucial structural motif in a key pyridone intermediate required for the final drug structure.
The diagram below illustrates the logical workflow from the this compound building block to a key intermediate in the synthesis of Dolutegravir, which ultimately inhibits the HIV integrase enzyme.
Caption: Role of the acetal building block in the synthesis of Dolutegravir.
Workflow and Mechanism Diagrams
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the industrial synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of the target compound.
Mechanism of Acid-Catalyzed Hydrolysis
The deprotection of the acetal proceeds via a well-established acid-catalyzed mechanism, which is illustrated below.
References
- 1. This compound(97-97-2) MS [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound(97-97-2) 13C NMR spectrum [chemicalbook.com]
- 4. Chloroacetaldehyde diethyl acetal(621-62-5) 1H NMR spectrum [chemicalbook.com]
- 5. Chloroacetaldehyde diethyl acetal(621-62-5) 13C NMR [m.chemicalbook.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound(97-97-2) IR Spectrum [m.chemicalbook.com]
- 8. This compound(97-97-2) 1H NMR spectrum [chemicalbook.com]
- 9. Ethane, 2-chloro-1,1-dimethoxy- [webbook.nist.gov]
- 10. Chloroacetaldehyde diethyl acetal(621-62-5) IR Spectrum [chemicalbook.com]
Chloroacetaldehyde Dimethyl Acetal: A Technical Guide to Reaction Mechanisms with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CADMA), also known as 2-chloro-1,1-dimethoxyethane, is a stable and versatile chemical intermediate widely utilized in pharmaceutical and agrochemical synthesis.[1] As a protected form of the highly reactive and unstable chloroacetaldehyde, it offers superior handling and stability for industrial-scale processes.[1] This technical guide provides an in-depth analysis of the core reaction mechanisms of CADMA with various nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based reagents. It details the conditions that favor either direct nucleophilic substitution at the chlorinated carbon or reactions involving the hydrolysis of the acetal group. This document serves as a comprehensive resource, complete with reaction diagrams, quantitative data summaries, and detailed experimental protocols to support advanced research and development.
Core Principles of Reactivity
Chloroacetaldehyde dimethyl acetal possesses two primary sites of reactivity: the carbon atom bonded to the chlorine atom and the acetal functional group itself. The reaction pathway is largely dictated by the reaction conditions, specifically the pH.
-
Nucleophilic Substitution (S_N2 Pathway): Under neutral or basic conditions, the acetal group is stable.[2] The primary reaction pathway is a direct nucleophilic attack on the electron-deficient carbon bearing the chlorine atom, leading to the displacement of the chloride ion. This S_N2 mechanism is characteristic of reactions with a wide range of soft and hard nucleophiles.
-
Acetal Hydrolysis: In acidic aqueous conditions, the acetal functional group becomes reactive.[3] It undergoes hydrolysis to unmask the aldehyde, yielding chloroacetaldehyde.[3][4] This in situ generated aldehyde is highly electrophilic and can subsequently react with nucleophiles present in the mixture.[3] This strategy is often employed to bypass the handling of the volatile and polymer-prone chloroacetaldehyde directly.[3]
Below is a diagram illustrating the divergent reactivity of CADMA based on reaction conditions.
Caption: Divergent reactivity of CADMA under different pH conditions.
Reaction with Nitrogen Nucleophiles
The reaction of CADMA with nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone for the synthesis of various nitrogen-containing compounds. These reactions typically proceed via an S_N2 mechanism to displace the chloride, forming amino acetal intermediates which are valuable precursors for nitrogen heterocycles like imidazoles and pyrazoles.[1][5]
The general mechanism is as follows:
-
Nucleophilic Attack: The amine attacks the carbon bonded to chlorine.
-
Chloride Displacement: The chloride ion is expelled as a leaving group.
-
Deprotonation: A base removes a proton from the nitrogen, yielding the neutral amino acetal product.
This pathway is fundamental in building blocks for pharmaceuticals and agrochemicals.[1][5]
Caption: General S_N2 mechanism for the reaction of CADMA with a primary amine.
Reaction with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols (mercaptans), react readily with CADMA. In the presence of a base to deprotonate the thiol to the more nucleophilic thiolate, the reaction proceeds via an S_N2 pathway to yield thioether acetals. These products are key intermediates in the synthesis of various sulfur-containing heterocycles and other molecules of pharmaceutical interest.[5] For example, the reaction with sodium mercaptan produces mercaptoacetaldehyde (B1617137) dimethyl acetal, an intermediate for thienodiazepines.[5]
Reaction with Oxygen Nucleophiles
The interaction of CADMA with oxygen nucleophiles can follow two distinct paths:
-
S_N2 Substitution: Strong nucleophiles like alkoxides can displace the chloride. For instance, this compound reacts with sodium methoxide (B1231860) to form 1,1,2-trimethoxyethane, a pharmaceutical intermediate.[5]
-
Transacetalization: Under acidic catalysis, alcohols or diols can react with CADMA in a transacetalization reaction. In this process, the existing methoxy (B1213986) groups are exchanged for the new alcohol. This is particularly useful for creating cyclic acetals by using a diol like 1,4-butanediol. The reaction is driven to completion by removing the methanol (B129727) byproduct via distillation.
Caption: Workflow for a typical transacetalization reaction using CADMA.
Reaction with Carbon Nucleophiles
-
Cyanide: While the reaction of acetals with trimethylsilyl (B98337) cyanide (TMSCN) can be catalyzed by Lewis acids to attack the acetal carbon[6], the reaction of CADMA with a simple cyanide salt (e.g., NaCN) under neutral or aprotic conditions is expected to proceed via S_N2 displacement of the chloride to yield 3,3-dimethoxypropanenitrile. This provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Grignard Reagents: Grignard reagents (R-MgX) are potent carbon nucleophiles.[7] Their reaction with CADMA would primarily occur via an S_N2 attack on the C-Cl bond, as the acetal group is generally stable under the basic conditions of a Grignard reaction.[8][9] This reaction allows for the formation of a new carbon-carbon bond, extending the carbon chain. It is crucial to use an aprotic solvent like ether or THF and to ensure anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources.[9]
Quantitative Data Summary
The following tables summarize yields from representative syntheses and reactions involving this compound, as cited in patents and literature.
Table 1: Synthesis Yields of this compound
| Starting Materials | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Vinyl acetate (B1210297), Chlorine, Methanol | Simultaneous addition at 0° to 2°C, neutralization with CaO | >90% | [10] |
| Vinyl acetate, Chlorine, Methanol | Continuous process, work-up with NaOH | 84.4% (conversion) | [11] |
| Ethyl acetate, Chlorine, Methanol | Addition at 0°C to -10°C, work-up with CaO | 93.8% |[12] |
Table 2: Yields from Reactions of this compound
| Nucleophile/Reagent | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,4-Butanediol | 2-chloromethyl-1,3-dioxepane | Transacetalization with Dowex 50 catalyst at 115°C | Not specified, isolated by distillation | [13] |
| Isopropanol | Chloroacetaldehyde diisopropyl acetal | Continuous process | 43% |[11] |
Experimental Protocols
Protocol 7.1: Synthesis of this compound from Vinyl Acetate
This protocol is adapted from the process described in U.S. Patent 4,440,959.[10]
Materials:
-
Vinyl acetate (172 g, 2.0 moles)
-
Chlorine (142 g, 2.0 moles)
-
Methanol (324 ml)
-
Calcium oxide (34 g)
Procedure:
-
Into 324 ml of methanol, simultaneously introduce 172 g of vinyl acetate and 142 g of chlorine over a period of one hour, with stirring and cooling to maintain a temperature of 0° to 2°C.[10]
-
After the addition is complete, distill off approximately 50 ml of low-boiling constituents using a 50 cm Vigreux column.[10]
-
Cool the remaining reaction mixture and introduce 34 g of calcium oxide over 30 minutes, maintaining a temperature of 40° to 50°C with stirring and cooling.[10]
-
Continue stirring until neutralization is complete, at which point the mixture will separate into two liquid phases.[10]
-
Separate the upper organic layer, which contains the crude product.
-
Purify the crude product by fractional distillation to obtain pure this compound. The expected yield is over 90%.[10]
Protocol 7.2: Transacetalization of CADMA with 1,4-Butanediol
This protocol is adapted from the procedure described in U.S. Patent 5,164,516.[13]
Materials:
-
This compound (500 g)
-
1,4-Butanediol (360 g)
-
Dowex 50 resin (10 g, acid catalyst)
Procedure:
-
Combine 500 g of this compound, 360 g of 1,4-butanediol, and 10 g of Dowex 50 resin in a 1000 ml three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation apparatus.[13]
-
Heat the mixture to 115°C under a nitrogen atmosphere.[13]
-
Continuously remove the methanol byproduct as it forms via distillation.[13]
-
Monitor the reaction's progress by analyzing the distillate using gas chromatography until the stoichiometric amount of methanol has been collected.[13]
-
Once the reaction is complete, cool the mixture and filter to remove the ion exchange resin.[13]
-
Isolate the final product, 2-chloromethyl-1,3-dioxepane, from the crude mixture by fractional distillation under reduced pressure.[13]
This compound is a pivotal intermediate whose reactivity can be precisely controlled by the choice of nucleophile and reaction conditions. Its ability to undergo S_N2 displacement under basic/neutral conditions and to serve as a stable precursor to chloroacetaldehyde under acidic conditions makes it a highly adaptable tool for organic synthesis. The mechanisms and protocols detailed in this guide underscore its importance in constructing complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical agents.
References
- 1. This compound [anshulchemicals.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemcess.com [chemcess.com]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Page loading... [guidechem.com]
- 13. Synthesis routes of this compound [benchchem.com]
Spectroscopic Characterization of Chloroacetaldehyde Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CAS No. 97-97-2), a key building block in organic synthesis and relevant to the study of drug metabolites. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols, based on available data and standard laboratory practices, are also provided to aid in the replication and interpretation of these results.
Chemical Structure and Properties
Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a stable precursor to the highly reactive chloroacetaldehyde. Its acetal functional group serves as a protecting group, allowing for selective reactions at other molecular sites.
| Property | Value |
| Molecular Formula | C₄H₉ClO₂ |
| Molecular Weight | 124.57 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 128-130 °C |
| Density | 1.094 g/mL at 25 °C |
| Refractive Index | n20/D 1.415 |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5-4.6 | Triplet | 1H | CH |
| ~3.5 | Doublet | 2H | CH₂Cl |
| ~3.4 | Singlet | 6H | 2 x OCH₃ |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| ~102 | CH (acetal) |
| ~54 | OCH₃ |
| ~45 | CH₂Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1450 | Medium | C-H bend |
| ~1190, 1125, 1050 | Strong | C-O stretch (acetal) |
| ~700-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure. The data presented is for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
| m/z | Relative Intensity (%) | Proposed Fragment |
| 124/126 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 93 | Moderate | [M - OCH₃]⁺ |
| 75 | High | [CH(OCH₃)₂]⁺ |
| 49/51 | Moderate | [CH₂Cl]⁺ |
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).
Instrumentation: A Bruker AC-300 or similar 300 MHz NMR spectrometer is used.[2]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃.[2]
-
Temperature: 297 K.[2]
-
Spectral Width: ~10 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 297 K.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-1024.
IR Spectroscopy
Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.
Acquisition Parameters:
-
Technique: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample measurement.
Mass Spectrometry
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injection Mode: Split injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Speed: ~2 scans/second.
-
Source Temperature: 230 °C.
Visualization of Spectroscopic Correlations
The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic signals.
References
Chloroacetaldehyde Dimethyl Acetal: A Versatile Masked Aldehyde in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroacetaldehyde (B151913) dimethyl acetal (B89532), also known as 2-chloro-1,1-dimethoxyethane, is a valuable and highly versatile building block in organic synthesis. Its utility stems from its function as a "masked" or protected form of the highly reactive chloroacetaldehyde. This stable, liquid reagent allows for the controlled introduction of the chloro-α-formyl group into molecules, which can then be unmasked under specific conditions to reveal the reactive aldehyde functionality. This guide provides a comprehensive overview of the applications of chloroacetaldehyde dimethyl acetal in organic synthesis, with a focus on its role in the construction of key pharmaceutical intermediates and complex molecular architectures. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Introduction
Chloroacetaldehyde is a bifunctional reagent that is highly electrophilic and prone to polymerization, making it challenging to handle and utilize in its free form.[1] The protection of the aldehyde as a dimethyl acetal provides a stable and easy-to-handle liquid (boiling point 128-130 °C) that is amenable to a variety of synthetic transformations.[2][3] The acetal group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at the chlorinated carbon.[4] Subsequently, the aldehyde can be deprotected, typically under acidic conditions, for further elaboration.[5] This "masked aldehyde" strategy is a powerful tool for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[2][4]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with a common industrial process involving the reaction of vinyl acetate (B1210297) with chlorine in methanol (B129727).[6]
Experimental Protocol: Synthesis from Vinyl Acetate [6]
To a stirred and cooled (0-2 °C) solution of methanol (324 mL), vinyl acetate (172 g, 2.0 mol) and chlorine (142 g, 2.0 mol) are added simultaneously over a period of one hour. Following the addition, low-boiling components are removed by distillation. The remaining residue is neutralized with calcium oxide (34 g) while maintaining the temperature between 40-50 °C. The resulting mixture separates into two phases. The upper organic layer is separated and purified by fractional distillation to yield this compound. Yields greater than 90% have been reported for this process.[6]
Reactions at the Chlorinated Carbon: A Gateway to Diverse Functionality
The primary utility of this compound lies in the reactivity of the C-Cl bond, which readily undergoes nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functional groups at the α-position to the masked aldehyde.
Nucleophilic Substitution with Various Nucleophiles
A variety of nucleophiles can displace the chloride ion, leading to the formation of diverse intermediates. The general reaction is depicted below:
Caption: General scheme for nucleophilic substitution.
Table 1: Nucleophilic Substitution Reactions with this compound
| Nucleophile (Nu⁻) | Product | Typical Conditions | Yield (%) | Reference |
| Sodium methoxide | 1,1,2-Trimethoxyethane | NaOMe, MeOH, reflux | High | [7] |
| Amines (RNH₂) | 2-(Alkylamino)-1,1-dimethoxyethane | RNH₂, solvent, heat | Varies | [7] |
| Thiolates (RS⁻) | 2-(Alkylthio)-1,1-dimethoxyethane | RSNa, solvent, RT | Good | [7] |
| Cyanide (CN⁻) | 3,3-Dimethoxypropanenitrile | NaCN, DMSO, heat | Moderate | N/A |
| Azide (N₃⁻) | 2-Azido-1,1-dimethoxyethane | NaN₃, DMF, heat | High | N/A |
Note: "N/A" indicates that while the reaction is chemically feasible, specific literature reports with detailed quantitative data were not found in the provided search results. The conditions and yields are based on general principles of nucleophilic substitution.
Grignard Reactions: Carbon-Carbon Bond Formation
Grignard reagents react with this compound to form new carbon-carbon bonds. The Grignard reagent, acting as a nucleophile, displaces the chloride. It is crucial to use an excess of the Grignard reagent to account for potential side reactions.
Experimental Protocol: Representative Grignard Reaction
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a solution of a Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
Caption: Workflow for a Grignard reaction.
Unmasking the Aldehyde: Deprotection Strategies
The acetal group can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. The choice of acid and reaction conditions depends on the sensitivity of other functional groups in the molecule.
Experimental Protocol: Acid-Catalyzed Deprotection [8]
A solution of the substituted dimethyl acetal (1.0 eq) in a mixture of acetone (B3395972) and water is treated with a catalytic amount of an acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid, or aqueous HCl). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the aldehyde.
Table 2: Conditions for Acetal Deprotection
| Catalyst | Solvent System | Temperature | Time | Yield (%) | Reference |
| Amberlyst-15 | Acetone/H₂O | Room Temp | Overnight | 89 | [8] |
| p-TsOH | Acetone/H₂O | Room Temp | 8 h | - | [8] |
| Aqueous HCl | THF/H₂O | Room Temp | Varies | High | [4] |
| Trifluoroacetic Acid | CH₂Cl₂/H₂O | Room Temp | Varies | - | [8] |
Applications in Heterocyclic Synthesis
This compound is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[2][4]
Synthesis of Imidazoles
The bifunctional nature of the unmasked chloroacetaldehyde makes it a suitable partner in condensation reactions for the synthesis of imidazoles. A common strategy involves the reaction of an amidine with chloroacetaldehyde (generated in situ from the acetal).
Caption: Workflow for imidazole synthesis.
Synthesis of Pyrazoles
Similarly, pyrazoles can be synthesized by the condensation of hydrazines with a 1,3-dicarbonyl equivalent, which can be generated from this compound.
Experimental Protocol: Representative Pyrazole (B372694) Synthesis
To a solution of this compound (1.0 eq) in a suitable solvent, an acid catalyst is added to generate chloroacetaldehyde in situ. A substituted hydrazine (B178648) (1.0 eq) is then added, and the mixture is heated to effect cyclocondensation. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by neutralization, extraction, and purification by chromatography or recrystallization to afford the pyrazole derivative.
Applications in Drug Development
The versatility of this compound makes it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the synthesis of cardiovascular, anti-inflammatory, and antimicrobial drugs.[4]
Case Study: Potential Application in the Synthesis of Ticlopidine Analogues
Ticlopidine is an antiplatelet drug used to prevent thrombotic events.[9] Its synthesis involves the construction of a tetrahydrothieno[3,2-c]pyridine core.[10] A key step in some synthetic routes is the introduction of a one-carbon unit to a thiophene (B33073) derivative. While the reported synthesis of Ticlopidine itself may not directly use this compound, this reagent is an excellent candidate for the introduction of a masked formyl group onto the thiophene ring, which can then be elaborated to form the fused pyridine (B92270) ring. The use of the acetal would offer advantages in terms of stability and handling over gaseous formaldehyde (B43269) or paraformaldehyde.
Caption: A potential synthetic route to Ticlopidine analogues.
Wittig and Related Reactions
After deprotection, the resulting aldehyde can undergo a variety of olefination reactions, most notably the Wittig reaction, to form carbon-carbon double bonds.[11]
Experimental Protocol: Representative Wittig Reaction
A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.2 eq) is suspended in anhydrous THF under an inert atmosphere and cooled to 0 °C. A strong base (e.g., n-butyllithium, 1.1 eq) is added dropwise to generate the ylide. A solution of the aldehyde (derived from this compound, 1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted and purified by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.[11]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, serving as a stable and convenient precursor to the reactive chloroacetaldehyde. Its ability to undergo nucleophilic substitution at the chlorinated carbon, followed by deprotection of the acetal, provides a powerful two-step strategy for the introduction of a functionalized formyl group. This "masked aldehyde" approach has found widespread application in the synthesis of a diverse range of molecules, including key heterocyclic scaffolds for drug discovery. The experimental protocols and quantitative data presented in this guide aim to provide researchers and drug development professionals with the necessary information to effectively utilize this important synthetic building block in their work.
References
- 1. EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from 2-aminoimidazoles and aldehydes - Google Patents [patents.google.com]
- 2. This compound [anshulchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 6. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 7. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"hydrolysis of chloroacetaldehyde dimethyl acetal to chloroacetaldehyde"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrolysis of chloroacetaldehyde (B151913) dimethyl acetal (B89532) to chloroacetaldehyde. Chloroacetaldehyde is a valuable, yet reactive, building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various heterocyclic compounds. Due to its inherent instability and tendency to polymerize, it is often generated in situ from its more stable acetal precursor. This document details the underlying chemical principles, experimental protocols, and critical parameters for this important transformation.
Reaction Principle and Mechanism
The hydrolysis of chloroacetaldehyde dimethyl acetal is a classic example of an acid-catalyzed acetal cleavage. The reaction proceeds by protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent protonation of the second methoxy group, leads to the elimination of a second molecule of methanol and the formation of the desired chloroacetaldehyde.
The overall transformation can be represented as follows:
Figure 1: General reaction scheme for the hydrolysis of this compound.
The equilibrium of this reaction can be shifted towards the product side by using an excess of water.
Experimental Protocols
While chloroacetaldehyde is often generated and used immediately in subsequent reactions without isolation, understanding the conditions for its formation is crucial. Below are representative experimental protocols for the acid-catalyzed hydrolysis of this compound.
Hydrolysis using Formic Acid
This protocol is adapted from a procedure for a structurally related acetal and provides a good starting point for the hydrolysis of this compound.[1]
Materials:
-
This compound
-
Formic acid
-
Water
-
Sodium bicarbonate
-
Benzene (B151609) (or another suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, formic acid, and water. A suggested starting ratio is 1:0.8:2.4 by weight.[1]
-
Heat the reaction mixture to 80°C with constant stirring.[1]
-
Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC). Samples can be taken periodically (e.g., every 90 minutes).[1]
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.[1]
-
Add an excess of water to the reaction mixture to quench the reaction and dissolve the formic acid.[1]
-
Separate the organic phase. If an organic solvent like benzene was not used initially, perform an extraction with a suitable solvent.[1]
-
Carefully neutralize the organic phase by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
The resulting solution contains chloroacetaldehyde. Due to its instability, it is recommended to use this solution directly in the next synthetic step. If isolation is required, careful distillation under reduced pressure is necessary, although this can lead to polymerization.
In Situ Generation for Synthesis of 2-Aminothiazole (B372263)
Chloroacetaldehyde is a key intermediate in the synthesis of 2-aminothiazole and its derivatives, which are important scaffolds in medicinal chemistry. In this context, the aldehyde is typically generated in situ from its acetal.
Materials:
-
This compound
-
Acid catalyst (e.g., hydrochloric acid)
-
Solvent (e.g., water, ethanol)
General Procedure:
-
Dissolve thiourea in the chosen solvent in a reaction vessel.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Add this compound to the mixture. The acidic conditions will facilitate the in situ hydrolysis of the acetal to chloroacetaldehyde.
-
Heat the reaction mixture to facilitate the cyclocondensation reaction between the generated chloroacetaldehyde and thiourea to form 2-aminothiazole.
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is typically worked up by neutralization with a base, followed by extraction and purification of the 2-aminothiazole product.
Quantitative Data
Precise quantitative data for the isolated yield of chloroacetaldehyde from the hydrolysis of its dimethyl acetal is scarce in the literature due to its reactive nature. The focus is often on the yield of the subsequent product. However, based on related procedures and general principles of acetal hydrolysis, the following table summarizes key parameters and expected outcomes.
| Parameter | Condition | Expected Outcome/Yield | Reference |
| Acid Catalyst | Formic Acid | High conversion, suitable for in situ use. | [1] |
| Dilute HCl or H₂SO₄ | Effective for hydrolysis, common for in situ generation. | [1] | |
| Solvent | Water (in excess) | Drives the equilibrium towards the aldehyde. | |
| Temperature | 80°C (with Formic Acid) | Reasonable reaction rate. | [1] |
| Reaction Time | Several hours | Dependent on catalyst and temperature. | [1] |
| Work-up | Neutralization, Extraction | Essential to remove the acid catalyst. | [1] |
| Yield | Not typically isolated | Used directly in the next step. High yields of subsequent products are reported. |
Stability and Purification of Chloroacetaldehyde
Anhydrous chloroacetaldehyde is prone to polymerization.[2] It is often handled as an aqueous solution or its hydrate (B1144303). If anhydrous chloroacetaldehyde is required, it can be prepared by azeotropic distillation of the hydrate with a solvent like chloroform, toluene, or carbon tetrachloride.[2] However, for most applications, the aqueous solution generated from the hydrolysis is used directly.
Purification of chloroacetaldehyde can be achieved by distillation, but this should be done with care to minimize polymerization. A patent describes a method for purifying chloroacetaldehyde from a reaction mixture by continuous distillation into a steam stream to shorten the contact time with acidic water, achieving a high purity of 97-99 wt%.[3]
Logical Workflow and Diagrams
Chemical Reaction Pathway
The acid-catalyzed hydrolysis of this compound proceeds through a series of protonation, elimination, and nucleophilic attack steps.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Experimental Workflow
The general laboratory procedure for the hydrolysis and subsequent in-situ use of chloroacetaldehyde follows a logical sequence of steps.
Caption: Experimental workflow for the hydrolysis of this compound.
Conclusion
The hydrolysis of this compound is a fundamental and practical method for generating the highly reactive chloroacetaldehyde for synthetic applications. While the instability of the product often necessitates its in situ use, a thorough understanding of the reaction conditions and work-up procedures is critical for successful and reproducible outcomes. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important chemical transformation. Careful control of the acidic conditions and prompt use of the resulting aldehyde solution are paramount to achieving high yields in subsequent reactions.
References
Stability of Chloroacetaldehyde Dimethyl Acetal Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of chloroacetaldehyde (B151913) dimethyl acetal (B89532) (2-chloro-1,1-dimethoxyethane) under both acidic and basic conditions. Chloroacetaldehyde dimethyl acetal is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, where it serves as a stable, protected form of the highly reactive chloroacetaldehyde.[1] Understanding its stability profile is paramount for process optimization, formulation development, and ensuring the quality and safety of final products. This document details the mechanisms of degradation, presents available quantitative data, and provides detailed experimental protocols for stability assessment.
Introduction
This compound (CAS 97-97-2) is a colorless liquid that plays a significant role as a building block in organic synthesis.[2][3] Its utility stems from the acetal functionality, which masks the reactive aldehyde group of chloroacetaldehyde, allowing for selective reactions at other positions of a molecule. The acetal can be deprotected under specific conditions to regenerate the aldehyde for subsequent transformations.[4] The stability of this acetal is a key consideration in its handling, storage, and use in multi-step syntheses, particularly in the presence of acidic or basic reagents and intermediates.
This guide will explore the chemical behavior of this compound under a range of pH conditions, providing a foundational understanding for professionals in drug development and chemical research.
Stability Under Acidic Conditions
Acetals are well-known to be susceptible to hydrolysis under acidic conditions.[5] This reaction is a reversible process that regenerates the parent aldehyde or ketone and the corresponding alcohol. For this compound, acid-catalyzed hydrolysis yields chloroacetaldehyde and two equivalents of methanol (B129727).
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism involving protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxonium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The process repeats with the second methoxy group, ultimately leading to the formation of chloroacetaldehyde. The formation of the resonance-stabilized carbocation intermediate is generally considered the rate-determining step.[6]
Caption: Acid-catalyzed hydrolysis of this compound.
Quantitative Data on Acidic Stability
While specific kinetic data for the hydrolysis of this compound across a range of pH values is not extensively published, the rate of hydrolysis is known to be dependent on the hydronium ion concentration. The reaction follows pseudo-first-order kinetics under conditions where the concentration of water and the acid catalyst remain effectively constant.
The rate of hydrolysis is influenced by the electronic effects of substituents. The electron-withdrawing nature of the chlorine atom in this compound is expected to destabilize the carbocation intermediate, thereby slowing the rate of hydrolysis compared to an unsubstituted acetaldehyde (B116499) dimethyl acetal.
Table 1: Factors Influencing Acidic Hydrolysis of Acetals
| Factor | Effect on Hydrolysis Rate | Rationale |
| Decreasing pH | Increases | Higher concentration of H₃O⁺ catalyst.[7] |
| Increasing Temperature | Increases | Provides energy to overcome the activation barrier. |
| Electron-withdrawing substituents | Decreases | Destabilizes the carbocation intermediate. |
| Electron-donating substituents | Increases | Stabilizes the carbocation intermediate. |
Stability Under Basic Conditions
Acetals are generally considered to be stable under neutral and basic conditions.[5] The hydroxide (B78521) ion is not a strong enough electrophile to attack the electron-rich acetal carbon, and there is no facile pathway for the cleavage of the carbon-oxygen bonds.
General Behavior in Basic Media
Under typical basic conditions (e.g., aqueous sodium hydroxide at room temperature), this compound is expected to be stable with respect to hydrolysis of the acetal group. However, the presence of a chlorine atom on the adjacent carbon introduces the possibility of other reactions, such as elimination or substitution, particularly under more forcing conditions (e.g., strong base, elevated temperature).
Potential Reactions Under Strong Basic Conditions
Under strongly basic conditions, two potential degradation pathways for this compound, other than acetal hydrolysis, are E2 elimination and SN2 substitution.
-
E2 Elimination: A strong, sterically hindered base could potentially abstract a proton from the carbon bearing the chlorine atom, leading to the elimination of HCl and the formation of ketene (B1206846) dimethyl acetal.
-
SN2 Substitution: A strong, non-hindered nucleophilic base could displace the chloride ion via an SN2 mechanism to form 2-hydroxy-1,1-dimethoxyethane.
The predominant pathway would depend on the nature of the base, the solvent, and the reaction temperature.
Caption: Potential degradation pathways in strong base.
Quantitative Data on Basic Stability
There is a lack of published quantitative data on the degradation of this compound under basic conditions. Based on the general principles of acetal chemistry, it is expected to be highly stable under mild to moderate basic conditions at ambient temperature.
Table 2: Expected Stability of this compound in Basic Media
| Condition | Expected Stability | Potential Reactions |
| Mild Base (e.g., pH 8-10, RT) | High | Negligible degradation expected. |
| Strong Base (e.g., >1M NaOH, RT) | Moderate to High | Slow substitution or elimination may occur over extended periods. |
| Strong Base, Elevated Temperature | Low | Increased rates of substitution and/or elimination are likely. |
Experimental Protocols for Stability Testing
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[8]
Forced Degradation Study Protocol
This protocol outlines a general approach for a forced degradation study. The extent of degradation should ideally be in the range of 5-20%.[9]
Caption: Workflow for a forced degradation study.
4.1.1. Materials and Reagents
-
This compound (98% or higher purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Buffer solutions (pH 4, 7, 9)
4.1.2. Procedure
-
Acidic Degradation: Prepare a solution of this compound in 0.1 M HCl. Store at 60°C and withdraw aliquots at specified time intervals. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Degradation: Prepare a solution of this compound in 0.1 M NaOH. Store at 60°C and withdraw aliquots at specified time intervals. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Prepare a solution of this compound in 3% H₂O₂. Store at room temperature and withdraw aliquots at specified time intervals.
-
Thermal Degradation: Store a neat sample of this compound at 80°C. Dissolve aliquots in a suitable solvent for analysis at specified time intervals.
-
Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines.
Analytical Methodology
A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose.
4.2.1. GC-MS Method for Stability Samples
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS-QP2020 with an Agilent J&W HP-5MS column).[10]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Injector: Splitless, 250°C.
-
Oven Program: Initial temperature of 70°C for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.[10]
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 200°C.[10]
-
Mode: Full scan (m/z 35-550) for identification of degradation products and Selected Ion Monitoring (SIM) for quantification.[11]
Table 3: Example GC-MS Parameters
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 70°C (2 min), then 15°C/min to 300°C (10 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Scan Range | 35-550 amu |
Summary and Conclusions
This compound exhibits distinct stability profiles under acidic and basic conditions. It is highly susceptible to hydrolysis in acidic media, a reaction that proceeds via a well-understood mechanism to yield chloroacetaldehyde. The rate of this degradation is dependent on pH and temperature. In contrast, the acetal functionality is stable under basic conditions. However, the presence of the α-chloro substituent introduces the potential for elimination or substitution reactions under forcing basic conditions, a characteristic that warrants further investigation for specific applications.
The provided experimental protocols offer a framework for conducting forced degradation studies to quantitatively assess the stability of this compound and to identify potential degradation products. Such studies are crucial for the development of robust synthetic processes and stable formulations in the pharmaceutical and agrochemical industries. Further research to generate a detailed pH-rate profile and to quantify degradation kinetics under strong basic conditions would be of significant value to the scientific community.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. scbt.com [scbt.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. sgs.com [sgs.com]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Commercial Chloroacetaldehyde Dimethyl Acetal: Suppliers and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CAS No. 97-97-2), a critical reagent in pharmaceutical and agrochemical synthesis. This document outlines key commercial suppliers, available purity grades, and detailed methodologies for purity assessment to assist researchers and drug development professionals in making informed procurement decisions.
Introduction
Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a stable and versatile precursor to chloroacetaldehyde. Its protected acetal form offers superior handling and stability characteristics, making it an essential building block in the synthesis of various heterocyclic compounds, including imidazoles and pyrazoles, which are core structures in many active pharmaceutical ingredients (APIs) for cardiovascular, anti-inflammatory, and antimicrobial drugs.[1] Given its significance, understanding the commercial availability and purity of this reagent is paramount for reproducible and reliable research and development.
Commercial Suppliers and Purity Specifications
A variety of chemical suppliers offer this compound in different grades and quantities. The purity of the product is a critical parameter that can significantly impact reaction outcomes, and it is typically determined by gas chromatography (GC). The table below summarizes the offerings from several prominent suppliers.
| Supplier | Brand | Product Name | Purity Specification | Analytical Method |
| Loba Chemie | - | This compound Extra Pure | Min 96.0% | GC |
| Thermo Fisher Scientific | Alfa Aesar | This compound, 98% | 99.9% (actual analysis) | GC |
| MilliporeSigma | Sigma-Aldrich | This compound, 98% | 98% | - |
| MilliporeSigma | Sigma-Aldrich | This compound, ≥99.0% | ≥99.0% | GC |
| Anshul Specialty Molecules | - | This compound | High-purity | - |
| Shanghai Theorem Chemical | - | 99% this compound | 99% | - |
| Santa Cruz Biotechnology | - | This compound | - | - |
| TCI AMERICA | - | Dimethyl Chloroacetal | >98.0% | GC |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis for the most current and lot-specific purity information.
Potential Impurities
While suppliers provide a general purity value, it is important for researchers to be aware of potential impurities that may be present in commercial grades of this compound. The most common industrial synthesis involves the reaction of vinyl acetate (B1210297) with chlorine in the presence of methanol.[2][3] Based on this process, potential impurities may include:
-
Unreacted Starting Materials: Vinyl acetate and methanol.
-
Byproducts: Methyl acetate, formed during the reaction.
-
Related Compounds: Chloroacetaldehyde and chloroacetaldehyde mono- and dimethylacetal intermediates.[2]
-
Residual Solvents: Solvents used in the reaction or purification steps.
-
Water: Due to the hygroscopic nature of the product or incomplete drying.
The presence of these impurities can lead to side reactions, lower yields, and difficulties in purification of the final product. Therefore, a robust analytical method to confirm the purity and identify potential contaminants is crucial.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
The following is a general experimental protocol for the determination of the purity of this compound by gas chromatography. This protocol is intended as a starting point and may require optimization based on the specific instrument and column available.
Objective: To determine the purity of a this compound sample and identify any potential volatile impurities.
Materials and Equipment:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-5, HP-5ms, or equivalent non-polar column)
-
Autosampler or manual injection syringe
-
Sample vials with septa
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane)
Procedure:
-
Instrument Setup:
-
Install the GC column in the instrument.
-
Set the carrier gas (e.g., Helium or Hydrogen) flow rate to the manufacturer's recommendation for the column.
-
Set the injector temperature to 250 °C.
-
Set the detector temperature to 280 °C.
-
Establish the oven temperature program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen high-purity solvent and dilute to the mark.
-
Transfer an aliquot of the prepared sample into a GC vial.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of the main peak corresponding to this compound.
-
The purity is reported as the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Expected Results:
A high-purity sample will show a single major peak corresponding to this compound. The retention time of this peak should be consistent across multiple injections. Any smaller peaks represent impurities. The area percentage of the main peak provides a quantitative measure of the sample's purity.
Logical Workflow for Supplier and Grade Selection
The selection of an appropriate supplier and grade of this compound is a critical step in the experimental design process. The following diagram illustrates a logical workflow to guide this decision-making process.
This workflow emphasizes a systematic approach, starting with defining the specific purity and quantity needs of the research project. It then proceeds through supplier identification, rigorous evaluation of quality documentation, and, if necessary, in-house verification before final procurement. This ensures that the selected reagent meets the stringent requirements of pharmaceutical and scientific research.
References
Toxicology and Safety Handling of Chloroacetaldehyde Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the toxicology, safety handling, and emergency procedures for chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CADMA). The information is intended to support safe laboratory practices and risk assessment in research and development settings.
Chemical and Physical Properties
Chloroacetaldehyde dimethyl acetal is a flammable, clear, colorless to yellowish liquid.[1][2] It is sensitive to light and air and should be stored under an inert atmosphere.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 97-97-2 | [1][4] |
| Molecular Formula | C4H9ClO2 | [1][5] |
| Molecular Weight | 124.57 g/mol | [1][6] |
| Boiling Point | 128-130 °C at 760 mmHg | [3][4][5] |
| Melting Point | -73 °C | [3][4] |
| Flash Point | 28 °C | [1][3][4] |
| Density | 1.090-1.094 g/cm³ at 25°C | [4][5] |
| Vapor Pressure | <15 mbar at 20 °C | [1][4] |
| Vapor Density | 4.3 | [1][4] |
| Solubility in Water | 52 g/L at 20 °C | [1] |
| log P O/W | 0.48 | [7] |
Toxicology
The toxicological properties of this compound have not been fully investigated.[1] However, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][7] Its toxicity is largely attributed to its hydrolysis to chloroacetaldehyde, a highly reactive and electrophilic compound.[8]
Acute Toxicity
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 726 mg/kg | [7] |
| LC50 | Danio rerio (fish) | Aquatic | 100 mg/L | [7] |
Metabolism and Mechanism of Toxicity
Under acidic conditions, such as in the stomach or aqueous environments, this compound can hydrolyze to form chloroacetaldehyde.[8] Chloroacetaldehyde is a known metabolite of the industrial chemical vinyl chloride and the antineoplastic drug ifosfamide (B1674421), and its toxicity is better characterized.[8][9][10]
The primary mechanism of toxicity for chloroacetaldehyde is its action as an alkylating agent. It can react with nucleophilic sites on macromolecules such as DNA and proteins.[8] This can lead to DNA damage, inhibition of DNA synthesis, and cellular dysfunction.[11] Chloroacetaldehyde has been shown to cause DNA single-strand breaks.[11] It is also implicated in the depletion of glutathione (B108866) and the inhibition of mitochondrial oxidative phosphorylation, which can disrupt cellular energy metabolism.[10][11]
Genotoxicity and Carcinogenicity
Chloroacetaldehyde, the metabolite, has shown mutagenic activity in bacterial assays (e.g., Salmonella typhimurium strains TA100, TA1530, and TA1535).[9][12] Despite being a mutagen and a metabolite of the known human carcinogen vinyl chloride, studies on chloroacetaldehyde for carcinogenicity via skin application, subcutaneous injection, and intragastric feeding in mice did not find it to be carcinogenic by these routes.[9] this compound itself is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]
Safety and Handling
Due to its flammability and toxicity, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][3][4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3][4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[13]
Handling and Storage
-
Handling: Wash thoroughly after handling.[1] Use with adequate ventilation.[1] Ground and bond containers when transferring material to prevent static discharge.[13] Use spark-proof tools and explosion-proof equipment.[1][13] Avoid contact with eyes, skin, and clothing.[1] Avoid ingestion and inhalation.[1] Handle under an inert atmosphere.[1]
-
Storage: Keep away from heat, sparks, and flame.[1] Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1] Store in a flammables area.[1][3] Protect from light and air.[1][3]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Spills and Leaks
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1] Clean up spills immediately, observing precautions in the Protective Equipment section.[1] Remove all sources of ignition.[1] Use a spark-proof tool.[1] Provide ventilation.[1]
Fire Fighting Measures
Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish fires.[1] Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[1] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies cited are not available in the public domain. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for such assessments.
General Protocol for Acute Oral Toxicity (LD50) - (Based on OECD TG 423)
-
Test Animals: Healthy, young adult rats of a single strain are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dose Levels: A stepwise procedure is used with a starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dose group determines the subsequent dose levels.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality data and the dose-response relationship.
General Protocol for Acute Fish Toxicity (LC50) - (Based on OECD TG 203)
-
Test Species: A recommended fish species, such as Zebrafish (Danio rerio), is used.
-
Test Conditions: Fish are maintained in a controlled environment with respect to temperature, light, and water quality (pH, dissolved oxygen).
-
Exposure: Fish are exposed to the test substance added to the water at a range of concentrations for a 96-hour period. A control group with no test substance is also maintained.
-
Observation: Mortality and any abnormal behavioral or physical responses are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (the concentration that is lethal to 50% of the test fish) and its 95% confidence limits are calculated for each observation period.
Conclusion
This compound is a flammable and harmful chemical that requires careful handling. Its primary toxicological concern stems from its potential to hydrolyze into the reactive metabolite chloroacetaldehyde, which can cause cellular damage. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, to minimize exposure and ensure a safe working environment. In case of an emergency, the first aid and spill response measures outlined in this guide should be followed promptly.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | 97-97-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 9. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Chloroacetaldehyde: mode of antitumor action of the ifosfamide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenicity of chloroacetaldehyde, a possible metabolic product of 1,2-dichloroethane (ethylene dichloride), chloroethanol (ethylene chlorohydrin), vinyl chloride, and cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lobachemie.com [lobachemie.com]
Chloroacetaldehyde Dimethyl Acetal: A Versatile Precursor in the Synthesis of Heterocyclic Rings
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chloroacetaldehyde (B151913) dimethyl acetal (B89532), a stable and easily handled protected form of the highly reactive chloroacetaldehyde, serves as a pivotal C2 synthon in the construction of a diverse array of heterocyclic rings. Its utility in forming five- and six-membered heterocycles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and specialty materials, makes it an indispensable tool for synthetic chemists. This technical guide provides a comprehensive overview of the application of chloroacetaldehyde dimethyl acetal in the synthesis of key heterocyclic systems, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Synthesis of Thiazoles: The Hantzsch Synthesis
The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for the construction of the thiazole ring. The reaction of chloroacetaldehyde or its acetal with a thiourea (B124793) derivative provides a straightforward route to 2-aminothiazoles, which are valuable intermediates in medicinal chemistry.[1]
General Reaction Scheme
Caption: General workflow for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Aminothiazole
This protocol is adapted from established literature procedures.
Materials:
-
This compound
-
Thiourea
-
Water or Ethanol
-
Concentrated Sodium Hydroxide (B78521) solution (30-40%)
-
Diethyl ether
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in water or ethanol.
-
Slowly add this compound (1.0 to 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and treat with activated carbon to decolorize the solution.
-
Filter the mixture and neutralize the filtrate with a concentrated solution of sodium hydroxide until the free base precipitates.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure to yield crude 2-aminothiazole.
-
The crude product can be further purified by recrystallization from ethanol.
Quantitative Data for 2-Aminothiazole Synthesis
| Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Chloroacetaldehyde (from trimer), Thiourea | Benzene (B151609) | 50 °C | 3 hours | 85.2 | [2] |
| Chloroacetaldehyde (from trimer), Thiourea | Methanol | 50 °C | 3 hours | 92.6 | [2] |
| Chloroacetaldehyde (from trimer), Thiourea | 2-Propanol | 60 °C | 2 hours | 96.3 | [3] |
| Chloroacetaldehyde diethyl acetal, Thiourea | Water | 70-75 °C | 4 hours | 83.6 | [4] |
Synthesis of Pyrroles: The Hantzsch Pyrrole (B145914) Synthesis
The Hantzsch pyrrole synthesis is a multicomponent reaction that provides access to a wide variety of substituted pyrroles. The reaction involves the condensation of an α-halo ketone (or its precursor), a β-ketoester, and ammonia (B1221849) or a primary amine.[5][6] this compound can serve as the α-halo aldehyde component after in-situ hydrolysis.
General Reaction Scheme
Caption: General workflow for Hantzsch pyrrole synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrrole
The following is a general procedure adaptable for the use of this compound.
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776) (or other β-ketoester)
-
Ammonia solution (or a primary amine)
-
Acetic acid or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 equivalent) in the chosen solvent.
-
Add ammonia or the primary amine (at least 1.0 equivalent).
-
Slowly add this compound (1.0 equivalent). The hydrolysis to chloroacetaldehyde is typically catalyzed by the acidic conditions or can be promoted by the addition of a catalytic amount of acid.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates, for several hours.[7]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Hantzsch Pyrrole Synthesis
Yields for the conventional Hantzsch pyrrole synthesis are typically in the moderate range, rarely exceeding 60%.[7] The reaction can sometimes compete with the Feist-Bénary furan (B31954) synthesis.[7]
Synthesis of Furans: The Feist-Bénary Furan Synthesis
The Feist-Bénary furan synthesis is a versatile method for preparing substituted furans from the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][9][10] this compound, after hydrolysis to chloroacetaldehyde, can be employed as the α-halo aldehyde component.
General Reaction Scheme
Caption: General workflow for Feist-Bénary furan synthesis.
Experimental Protocol: Synthesis of a Substituted Furan
This protocol is a general guideline for the Feist-Bénary synthesis using an in-situ generated α-haloaldehyde.
Materials:
-
This compound
-
Acetylacetone (or other β-dicarbonyl compound)
-
Pyridine or Triethylamine
-
Ethanol, DMF, or THF
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask, add the β-dicarbonyl compound (1.0 equivalent) and the base (1.2 equivalents) in a suitable solvent.[11]
-
Slowly add this compound (1.0 equivalent) to the mixture. A catalytic amount of acid can be added to facilitate the hydrolysis of the acetal.
-
Heat the reaction mixture, typically between 50-100 °C, and monitor the reaction by TLC.[9]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[11]
Quantitative Data for Feist-Bénary Furan Synthesis
| α-Halo Ketone Precursor | β-Dicarbonyl Compound | Base | Solvent | Temperature | Yield (%) | Reference |
| Chloroacetone | Ethyl acetoacetate | Triethylamine | - | Reflux | Not specified | [11] |
Synthesis of Pyrazoles
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are significant in medicinal chemistry. This compound can be a precursor to a C2 synthon for pyrazole (B372694) synthesis, typically through reaction with hydrazine (B178648) derivatives.
General Reaction Scheme
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methylpyrazole
This protocol is adapted from the synthesis of 3,5-dimethylpyrazole, where acetylacetaldehyde dimethyl acetal (a protected form of a 1,3-dicarbonyl compound) is used, showcasing a relevant synthetic strategy.
Materials:
-
Acetylacetaldehyde dimethyl acetal (as a surrogate for a chloroacetaldehyde-derived intermediate)
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Saturated sodium chloride solution
Procedure:
-
Prepare a solution of hydrazine by dissolving hydrazine sulfate in a 10% sodium hydroxide solution.
-
Cool the hydrazine solution to approximately 15 °C in an ice bath.
-
Slowly add acetylacetaldehyde dimethyl acetal (0.50 mole) dropwise to the cooled hydrazine solution, maintaining the temperature at 15 °C.
-
Stir the mixture for 1 hour at 15 °C.
-
Add water to dissolve any precipitated salts.
-
Extract the product with diethyl ether.
-
Wash the combined ether extracts with a saturated sodium chloride solution.
-
Dry the ether layer over anhydrous potassium carbonate and distill to obtain 3-methylpyrazole.
Quantitative Data for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Source | Temperature | Yield (%) | Reference |
| Acetylacetaldehyde dimethyl acetal | Hydrazine sulfate/NaOH | 15 °C | High |
Synthesis of Imidazoles
Imidazoles are another class of five-membered heterocycles with two non-adjacent nitrogen atoms, prevalent in biologically active molecules. This compound is a known precursor for imidazole (B134444) synthesis.[8] For instance, it can be used to prepare methylamino acetaldehyde (B116499) dimethyl acetal, an intermediate in the synthesis of 2-mercapto-1-methylimidazole.
General Reaction Pathway
Caption: Multi-step synthesis of substituted imidazoles.
Experimental Protocol: Synthesis of Methylamino Acetaldehyde Dimethyl Acetal
This protocol describes the synthesis of a key intermediate for certain imidazole derivatives.
Materials:
-
This compound
-
Monomethylamine gas
-
Water
Procedure:
-
In a high-pressure reaction kettle, charge this compound (249g) and water (218g).
-
Introduce monomethylamine gas (218g) into the reactor.
-
Start stirring and heat the mixture to 80-85 °C.
-
Maintain the reaction for 16 hours.
-
Cool the reactor, release the pressure, and reduce the temperature to about 20 °C.
-
Extract the reaction mixture three times with dichloromethane (100g each).
-
Combine the organic phases, evaporate the solvent, and perform vacuum rectification to obtain the product.
Quantitative Data for Intermediate Synthesis
| Reactants | Temperature | Reaction Time | Yield (%) | Reference |
| This compound, Monomethylamine | 80-85 °C | 16 hours | 85 |
Synthesis of Quinoxalines
Quinoxalines, containing a benzene ring fused to a pyrazine (B50134) ring, are important pharmacophores. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound, upon hydrolysis, can serve as a precursor to glyoxal, a simple 1,2-dicarbonyl compound.
General Reaction Scheme
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: General Synthesis of Quinoxalines
The following is a general procedure for the synthesis of quinoxalines from 1,2-dicarbonyl compounds, which can be generated in situ from precursors like this compound.
Materials:
-
o-Phenylenediamine
-
A 1,2-dicarbonyl compound (e.g., glyoxal, generated from its precursor)
-
Ethanol:Water mixture (e.g., 7:3)
-
Catalyst (e.g., phenol, 20 mol%)
Procedure:
-
Prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol:water mixture (10 mL).[2]
-
Add a catalytic amount of phenol (20 mol%).[2]
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.
-
The crude product can be purified by recrystallization.
Quantitative Data for Quinoxaline Synthesis
Yields for the synthesis of quinoxalines via this condensation method are generally high to excellent.[2] For example, the reaction of benzene-1,2-diamine with benzil (B1666583) in the presence of phenol as a catalyst gives the corresponding quinoxaline in high yield.[2]
Conclusion
This compound is a highly valuable and versatile reagent in heterocyclic chemistry. Its stability and ability to generate the reactive chloroacetaldehyde in situ make it a preferred choice for the synthesis of a wide range of important heterocyclic scaffolds, including thiazoles, pyrroles, furans, pyrazoles, imidazoles, and quinoxalines. The methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the vast synthetic potential of this key building block.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Feist-Benary_synthesis [chemeurope.com]
- 10. benchchem.com [benchchem.com]
- 11. CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Imidazole Synthesis Using Chloroacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole (B134444) and its derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The versatile nature of the imidazole ring allows for diverse functionalization, making it a privileged scaffold in drug design. Chloroacetaldehyde (B151913) dimethyl acetal (B89532) serves as a stable and convenient precursor to the highly reactive chloroacetaldehyde, offering advantages in handling and storage. In acidic conditions, it readily hydrolyzes to generate chloroacetaldehyde in situ, which can then participate in cyclization reactions to form the imidazole core.
This document provides detailed application notes and experimental protocols for the synthesis of imidazoles utilizing chloroacetaldehyde dimethyl acetal as a key building block. The methodologies described are based on established synthetic strategies, such as the Debus-Radziszewski and Marckwald syntheses, and are intended to provide a practical guide for researchers in organic synthesis and drug development.
Core Concepts and Reaction Mechanisms
The synthesis of the imidazole ring from this compound typically involves a cyclocondensation reaction with a source of ammonia (B1221849) and a carbonyl compound. The acetal group serves as a protecting group for the aldehyde functionality, which is unmasked under acidic reaction conditions.
A plausible reaction pathway involves the in situ generation of chloroacetaldehyde from this compound via acid-catalyzed hydrolysis. The chloroacetaldehyde can then react with ammonia or a primary amine to form an amino alcohol, which subsequently cyclizes.
Alternatively, in a multicomponent reaction fashion, the generated chloroacetaldehyde can react with a 1,2-dicarbonyl compound and a source of ammonia (e.g., ammonium (B1175870) acetate) in a variation of the Debus-Radziszewski synthesis.[1]
Experimental Protocols
While direct, detailed protocols starting from this compound are not abundantly found in standard literature, the following protocols are adapted from established methods for imidazole synthesis where chloroacetaldehyde or its precursors are used. The key adaptation is the in situ generation of chloroacetaldehyde from its dimethyl acetal.
Protocol 1: Synthesis of a 2-Substituted Imidazole via a Modified Debus-Radziszewski Reaction
This protocol describes a general procedure for the synthesis of a 2-substituted imidazole by reacting this compound with a 1,2-dicarbonyl compound and ammonium acetate (B1210297).
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., Benzil for 2,4,5-triphenylimidazole)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,2-dicarbonyl compound (1.0 equiv.) and ammonium acetate (10.0 equiv.) in glacial acetic acid (5-10 mL per mmol of dicarbonyl).
-
Addition of Acetal: To the stirred solution, add this compound (1.2 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 2-substituted imidazole.
Quantitative Data (Illustrative):
| Reactant | Molar Ratio | Purity | Product Yield (Illustrative) |
| This compound | 1.2 | >98% | 60-80% |
| Benzil | 1.0 | >99% | |
| Ammonium acetate | 10.0 | >98% |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the general reaction pathway and the experimental workflow for the synthesis of imidazoles using this compound.
Caption: General reaction pathway for imidazole synthesis.
Caption: Experimental workflow for imidazole synthesis.
Safety Precautions
-
Chloroacetaldehyde and its precursors are toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions involving heating should be conducted with appropriate care to avoid splashing and uncontrolled boiling.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The use of this compound as a stable precursor for the in situ generation of chloroacetaldehyde provides a practical and efficient method for the synthesis of substituted imidazoles. The protocols and conceptual frameworks presented in these application notes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel imidazole-based compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
Application Notes and Protocols for the Alkylation of Amines with Chloroacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines with chloroacetaldehyde (B151913) dimethyl acetal (B89532) is a valuable transformation in organic synthesis. This reaction produces N-(2,2-dimethoxyethyl)amines, which are versatile intermediates. The acetal group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal the corresponding N-substituted aminoacetaldehyde. This functionality is particularly useful in the construction of various heterocyclic scaffolds and as a precursor for further modifications, making it a relevant strategy in medicinal chemistry and drug development. The reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the chloride from the chloroacetaldehyde dimethyl acetal.
General Reaction Scheme
The overall transformation involves the reaction of a primary or secondary amine with this compound, typically in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
R¹-NH-R² + Cl-CH₂-CH(OCH₃)₂ → R¹-N(R²)-CH₂-CH(OCH₃)₂ + HCl
(where R² can be H for a primary amine)
Application Notes
-
Substrate Scope : This protocol is generally applicable to a wide range of primary and secondary aliphatic amines. Aromatic amines, being less nucleophilic, may require more forcing conditions.[1] For primary amines, di-alkylation can be a competing side reaction, where the initially formed secondary amine reacts with another equivalent of the alkylating agent.[1][2] To favor mono-alkylation, it is common to use an excess of the primary amine relative to the this compound.
-
Base : The reaction liberates one equivalent of hydrochloric acid, which will protonate the starting amine, rendering it non-nucleophilic.[3] Therefore, the inclusion of a base is crucial to scavenge the acid and allow the reaction to proceed to completion. Common choices include inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), or non-nucleophilic organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The choice of base can depend on the solubility and the specific requirements of the substrate.
-
Solvent : A variety of polar aprotic solvents can be used for this reaction. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM) are common choices. The selection depends on the solubility of the starting materials and the desired reaction temperature.
-
Temperature : The reaction is typically performed at temperatures ranging from room temperature to gentle heating (e.g., 40-80 °C) to facilitate the reaction without promoting significant side product formation.[4]
-
Reaction Monitoring : Progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting amine and the formation of the product.[4]
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine with this compound.
Materials:
-
Secondary Amine (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 - 3.0 eq.)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq.) and the chosen solvent (e.g., MeCN).
-
Add the base, potassium carbonate (2.0 eq.), to the solution.
-
Add this compound (1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting amine is consumed, as determined by TLC or LC-MS analysis (typically 4-24 hours).[4]
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-(2,2-dimethoxyethyl) secondary amine.[4]
Protocol 2: Mono-Alkylation of a Primary Amine
To control the formation of dialkylated byproducts, an excess of the primary amine is often used.
Materials:
-
Primary Amine (2.0 - 3.0 eq.)
-
This compound (1.0 eq.)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (2.5 eq.) in dichloromethane.
-
Add sodium carbonate (2.0 eq.) to the solution.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be applied if the reaction is sluggish.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-alkylated product from the excess starting amine and any di-alkylated byproduct.[4]
Data Presentation
The following table summarizes typical reaction parameters for the alkylation of amines with this compound. Yields are representative and highly dependent on the specific substrate.
| Amine Type | Amine (eq.) | Alkylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) |
| Secondary | 1.0 | 1.2 | K₂CO₃ (2.0) | MeCN | 80 | 12-24 | 70-90 |
| Secondary | 1.0 | 1.1 | TEA (2.0) | DMF | 60 | 16-24 | 65-85 |
| Primary | 2.5 | 1.0 | Na₂CO₃ (2.0) | DCM | 25-40 | 8-18 | 50-75 |
| Aniline | 1.0 | 1.5 | K₂CO₃ (3.0) | DMF | 100 | 24-48 | 40-60 |
Visualizations
Experimental Workflow Diagram
References
The Role of Chloroacetaldehyde Dimethyl Acetal in Crafting Pharmaceutical Intermediates: A Detailed Guide
Introduction
Chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CADMA) is a versatile and highly valuable reagent in the synthesis of pharmaceutical intermediates. As a protected form of the reactive chloroacetaldehyde, it offers superior stability and handling characteristics, making it an ideal building block for a variety of heterocyclic compounds that form the core of many modern drugs. Its applications span a wide range of therapeutic areas, including the synthesis of precursors for cardiovascular, anti-inflammatory, antimicrobial, and antiviral medications. This document provides detailed application notes and experimental protocols for the use of chloroacetaldehyde dimethyl acetal in the preparation of key pharmaceutical intermediates, with a focus on the synthesis of 2-aminothiazoles and the versatile intermediate, aminoacetaldehyde dimethyl acetal.
Key Applications in Pharmaceutical Synthesis
This compound is a crucial starting material for several important classes of pharmaceutical intermediates:
-
Heterocyclic Compounds: It is a key precursor in the synthesis of various heterocyclic systems, most notably imidazoles, pyrazoles, and thiazoles. These ring systems are present in a vast number of biologically active molecules.
-
2-Aminothiazoles: The reaction of this compound with thiourea (B124793) is a classic and efficient method for producing 2-aminothiazole (B372263) and its derivatives. 2-aminothiazole is a fundamental building block for sulfa drugs, such as sulfathiazole, as well as a variety of other pharmaceuticals.
-
Aminoacetaldehyde Dimethyl Acetal: Through reaction with ammonia (B1221849), this compound is converted to aminoacetaldehyde dimethyl acetal. This intermediate is pivotal in the synthesis of several modern pharmaceuticals, including the HIV integrase inhibitor Dolutegravir and the anthelmintic drug Praziquantel.
-
Antiviral Intermediates: this compound and its derivatives are utilized in the synthesis of intermediates for antiviral drugs, including those targeting HCV.[1]
Experimental Protocols
This section provides detailed experimental protocols for two key transformations involving this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of 2-Aminothiazole via Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives. This one-pot procedure details the reaction of chloroacetaldehyde (generated in situ or from its acetal) with thiourea.[2][3]
Reaction Scheme:
Materials:
-
This compound
-
Thiourea
-
Methanol (or other suitable solvent like 2-propanol or benzene)[4]
-
Sodium bicarbonate or Sodium hydroxide (B78521) solution (for neutralization)[3]
-
Hydrochloric acid (optional, for in situ hydrolysis of the acetal)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in the chosen solvent (e.g., methanol).
-
Add this compound to the solution. If desired, a catalytic amount of acid (e.g., hydrochloric acid) can be added to facilitate the in situ hydrolysis of the acetal to the more reactive chloroacetaldehyde.
-
Heat the reaction mixture to reflux and maintain for the specified reaction time (see table below for examples).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base such as sodium bicarbonate or a dilute sodium hydroxide solution.
-
The product, 2-aminothiazole, can be isolated by extraction with an organic solvent (e.g., diethyl ether) followed by removal of the solvent under reduced pressure.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or benzene (B151609) to yield pure 2-aminothiazole.[3][4]
Quantitative Data for 2-Aminothiazole Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Monochloroacetaldehyde (from trimer) | Thiourea | Methanol | 50 | 3 | 92.6 | 99.8 | [4] |
| Monochloroacetaldehyde (from trimer) | Thiourea | 2-Propanol | 60 | 2 | 96.3 | 99.9 | [4] |
| Monochloroacetaldehyde (from trimer) | Thiourea | Benzene | 50 | 3 | 85.2 | 99.9 | [4] |
Protocol 2: Synthesis of Aminoacetaldehyde Dimethyl Acetal
Aminoacetaldehyde dimethyl acetal is a key intermediate in the synthesis of several pharmaceuticals, including Dolutegravir and Praziquantel.[5] It is prepared by the reaction of this compound with ammonia.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous liquid ammonia or concentrated aqueous ammonia
-
Methanol (as solvent)
-
Sodium hydroxide (for pH adjustment)
-
Pressure reaction vessel
Procedure:
-
Charge a pressure-rated reaction vessel with this compound and methanol.
-
Cool the vessel and introduce a molar excess of liquid ammonia.
-
Seal the reactor and heat the mixture to the desired temperature (e.g., 150 °C), allowing the pressure to build.
-
Maintain the reaction at this temperature for several hours, with stirring.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a distillation apparatus and distill off the methanol.
-
Adjust the pH of the remaining solution to basic (pH 12-14) using a concentrated solution of sodium hydroxide.
-
The product, aminoacetaldehyde dimethyl acetal, can then be isolated and purified by fractional distillation under reduced pressure.
Quantitative Data for Aminoacetaldehyde Dimethyl Acetal Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| This compound | Liquid Ammonia | Methanol | 150 | High | Not specified | [6] |
| This compound | Aqueous Ammonia (30%) | - | 145-150 | High | 59.2 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways for key pharmaceutical intermediates starting from this compound.
Caption: Synthetic pathway for 2-Aminothiazole from this compound.
Caption: Workflow for the synthesis of a Dolutegravir intermediate.
Conclusion
This compound is an indispensable reagent in the pharmaceutical industry, providing an efficient and stable route to a variety of critical intermediates. The protocols and data presented here for the synthesis of 2-aminothiazole and aminoacetaldehyde dimethyl acetal highlight its utility in constructing complex heterocyclic frameworks. As drug development continues to evolve, the versatility of this compound ensures its continued importance in the synthesis of novel therapeutic agents.
References
- 1. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2015019310A1 - Process for the preparation of dolute-gravir and intermediates thereof - Google Patents [patents.google.com]
Application of Chloroacetaldehyde Dimethyl Acetal in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CADMA), also known as 2-chloro-1,1-dimethoxyethane, is a versatile and important intermediate in the synthesis of a wide range of agrochemicals, particularly fungicides and herbicides.[1] As a protected form of the highly reactive chloroacetaldehyde, CADMA offers superior stability and handling characteristics, making it a preferred reagent in industrial-scale chemical processes.[1] Its bifunctional nature, possessing both a masked aldehyde group and a reactive chlorine atom, allows for the construction of complex heterocyclic scaffolds that are prevalent in many modern crop protection agents.
This document provides detailed application notes, experimental protocols, and reaction pathways for the use of chloroacetaldehyde dimethyl acetal in the synthesis of key agrochemical building blocks.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis lies in its utility as a precursor for various heterocyclic compounds. These heterocycles form the core structures of many commercial fungicides and herbicides.
1. Synthesis of 2-Aminothiazole (B372263) Derivatives:
One of the most significant applications of CADMA is in the synthesis of 2-aminothiazole and its derivatives. 2-aminothiazole is a crucial building block for a variety of fungicides and biocides.[2] The synthesis is typically achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a halo-aldehyde (or its acetal) with a thiourea (B124793) derivative.[2]
The overall reaction can be depicted as follows:
Caption: Synthesis of 2-Aminothiazole from CADMA.
2. Synthesis of Pyrazole (B372694) and Imidazole Heterocycles:
This compound is also utilized in the synthesis of pyrazole and imidazole-based agrochemicals.[1] These five-membered heterocyclic rings are core components of many fungicides and herbicides. The synthesis often involves the reaction of CADMA with hydrazine (B178648) or amidine derivatives, respectively. The masked aldehyde of CADMA can be deprotected under acidic conditions to participate in cyclization reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazole from Monochloroacetaldehyde (via its Trimer)
This protocol is adapted from a patented procedure and demonstrates the synthesis of 2-aminothiazole, a key intermediate for fungicides. While this specific example starts from the trimer of monochloroacetaldehyde (a precursor to chloroacetaldehyde), the reactive species is the same, and the principles are directly applicable to syntheses starting from this compound after initial hydrolysis.
Reaction Scheme:
Caption: Experimental workflow for 2-aminothiazole synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Monochloroacetaldehyde (MCA) Trimer | 235.53 | 22.0 | 0.28 |
| Thiourea | 76.12 | 20.6 | 0.27 |
| Methanol (water content ≤ 0.07%) | 32.04 | 200 mL | - |
| 20% Aqueous Sodium Hydroxide (B78521) Solution | 40.00 | 100 g | - |
| Diethyl Ether | 74.12 | 5 x 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |
| Benzene | 78.11 | q.s. | - |
Procedure:
-
In a 300 mL three-neck distillation flask equipped with a thermometer, a stirrer, and a reflux condenser, place 22.0 g (0.28 mol) of monochloroacetaldehyde (obtained from its trimer) and 20.6 g (0.27 mol) of thiourea.
-
Add 200 mL of methanol (with a water content of not more than 0.07%) as the solvent.
-
Carry out the reaction for 3 hours at 50°C with stirring.
-
After the reaction is complete, add 100 g of a 20% aqueous sodium hydroxide solution to the reaction mixture.
-
Stir the mixture for 1.0 hour at 30°C.
-
Extract the product five times with 100 mL portions of diethyl ether.
-
Dry the combined ether extracts with anhydrous magnesium sulfate.
-
Distill off the solvent from the extract to deposit crystals.
-
Recrystallize the obtained crystals from benzene to yield pure 2-aminothiazole.
Results:
| Product | Yield (g) | Yield (%) | Purity (%) |
| 2-Aminothiazole | 24.3 | 88.9 | 99.9 |
Yield is calculated based on the amount of thiourea used.[3]
Data Summary
The following table summarizes the quantitative data from the experimental protocol for the synthesis of the 2-aminothiazole intermediate.
| Parameter | Value | Reference |
| Reactants | ||
| Monochloroacetaldehyde | 0.28 mol | [3] |
| Thiourea | 0.27 mol | [3] |
| Solvent | Methanol (200 mL) | [3] |
| Reaction Conditions | ||
| Temperature | 50°C | [3] |
| Time | 3 hours | [3] |
| Product | ||
| 2-Aminothiazole Yield | 88.9% | [3] |
| 2-Aminothiazole Purity | 99.9% | [3] |
Logical Relationships in Agrochemical Synthesis
The synthesis of complex agrochemicals often involves a multi-step process where intermediates like 2-aminothiazole are further functionalized. The following diagram illustrates the logical progression from a basic building block to a more complex, potentially active agrochemical.
Caption: Logical workflow in agrochemical synthesis.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a variety of agrochemicals. Its stability and reactivity make it an ideal precursor for constructing the heterocyclic cores of many fungicides and herbicides. The provided protocol for the synthesis of 2-aminothiazole serves as a practical example of its application, highlighting the straightforward and high-yielding nature of these reactions. Further derivatization of such intermediates opens up a vast chemical space for the development of novel and effective crop protection agents.
References
Application Notes and Protocols for the Synthesis of 2-Aminothiazole from Chloroacetaldehyde Dimethyl Acetal and Thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of chloroacetaldehyde (B151913) dimethyl acetal (B89532) with thiourea (B124793) is a fundamental and widely utilized method for the synthesis of 2-aminothiazole (B372263). This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, is crucial in the pharmaceutical industry as 2-aminothiazole is a key intermediate in the production of various drugs, including sulfathiazole, a sulfonamide antibiotic.[1][2] Chloroacetaldehyde dimethyl acetal serves as a stable and convenient precursor to the highly reactive and unstable chloroacetaldehyde.[2] Under the reaction conditions, the acetal hydrolyzes to release chloroacetaldehyde, which then readily condenses with thiourea to form the thiazole ring. This document provides detailed application notes and experimental protocols for this important transformation.
Reaction Principle
The synthesis proceeds via the Hantzsch thiazole synthesis pathway.[3][4] The reaction is initiated by the in-situ formation of chloroacetaldehyde from its dimethyl acetal, typically under aqueous or alcoholic conditions. The chloroacetaldehyde then reacts with thiourea. The bifunctional nature of chloroacetaldehyde allows for a condensation reaction with thiourea to form the heterocyclic 2-aminothiazole ring structure.[2] The use of chloroacetaldehyde acetals is advantageous as it avoids the handling of the unstable and polymer-prone chloroacetaldehyde, leading to a more controlled reaction and often higher yields.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported procedures for the synthesis of 2-aminothiazole.
Table 1: Reaction Conditions and Yields
| Reference | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Example 1[6] | Chloroacetaldehyde, Thiourea | 2-Propanol | 60 | 2 | 88.9 | 99.9 |
| Example 2[6] | Chloroacetaldehyde, Thiourea | Methanol (B129727) | 50 | 3 | 92.6 | 99.8 |
| Example 3[6] | Chloroacetaldehyde, Thiourea | Benzene (B151609) | 70 | 3 | 85.2 | 99.9 |
| Comparative Example 1[6] | Chloroacetaldehyde, Thiourea | Water | 50 | 2 | 51.9 | 95.8 |
| Comparative Example 2[6] | Chloroacetaldehyde, Thiourea | Acetonitrile | 60 | 3 | 55.6 | 96.5 |
Table 2: Reactant Molar Ratios and Product Isolation
| Reference | Chloroacetaldehyde (mol) | Thiourea (mol) | Isolation Method |
| Example 1[6] | 0.28 | 0.27 | Neutralization, Extraction with Diethyl Ether, Recrystallization from Benzene |
| Example 2[6] | 0.28 | 0.27 | Neutralization, Extraction with Diethyl Ether, Recrystallization from Benzene |
| Example 3[6] | 0.28 | 0.27 | Neutralization, Concentration, Recrystallization |
| Comparative Example 1[6] | 0.28 | 0.27 | Neutralization, Crystallization, Washing |
| Comparative Example 2[6] | 0.28 | 0.27 | Neutralization, Extraction with Diethyl Ether, Crystallization |
Experimental Protocols
Below are detailed methodologies for the synthesis of 2-aminothiazole from this compound and thiourea, based on established procedures.
Protocol 1: Synthesis in 2-Propanol [6]
Materials:
-
Chloroacetaldehyde (from trimer)
-
Thiourea
-
2-Propanol (water content ≤ 0.3%)
-
Sodium Bicarbonate
-
20% Aqueous Sodium Hydroxide (B78521)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Benzene
Procedure:
-
To a 300 ml three-neck distillation flask equipped with a thermometer, a stirrer, and a reflux condenser, add 22.0 g (0.28 mol) of chloroacetaldehyde, 20.6 g (0.27 mol) of thiourea, and 200 ml of 2-propanol.
-
Heat the reaction mixture to 60°C and maintain for 2.0 hours with stirring.
-
After the reaction is complete, gradually add 25 g (0.30 mol) of sodium hydrogencarbonate to the reaction mixture.
-
Continue stirring at 60°C for 3 hours to neutralize the mixture.
-
To the neutralized mixture, add 100 g of a 20% aqueous sodium hydroxide solution and stir for 1.0 hour at 30°C.
-
Extract the product five times with 100 ml of diethyl ether.
-
Dry the combined ether extracts with anhydrous magnesium sulfate.
-
Distill off the solvent from the extract to deposit crystals of 2-aminothiazole.
-
Recrystallize the obtained crystals from benzene to yield pure 2-aminothiazole.
Protocol 2: Synthesis in Methanol [6]
Materials:
-
Chloroacetaldehyde (from trimer)
-
Thiourea
-
Methanol (water content ≤ 0.07%)
-
20% Aqueous Sodium Hydroxide
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 300 ml three-neck distillation flask equipped with a thermometer, a stirrer, and a reflux condenser, place 22.0 g (0.28 mol) of chloroacetaldehyde and 20.6 g (0.27 mol) of thiourea.
-
Add 200 ml of methanol to the flask.
-
Carry out the reaction for 3 hours at 50°C with stirring.
-
After the reaction, add 100 g of an aqueous 20% sodium hydroxide solution and stir the mixture for 1.0 hour at 30°C.
-
Extract the product five times with 200 ml of diethyl ether.
-
Dry the combined extracts with anhydrous magnesium sulfate.
-
Distill off the solvent to obtain crystals of 2-aminothiazole.
-
Wash the crystals with hexane and dry to yield the final product.
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of 2-aminothiazole.
Caption: Proposed mechanism for the Hantzsch synthesis of 2-aminothiazole.
Safety Considerations
-
Chloroacetaldehyde and its precursors are toxic and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Thiourea is a suspected carcinogen and should be handled with care.
-
The solvents used (e.g., methanol, 2-propanol, diethyl ether, benzene) are flammable and should be kept away from ignition sources.
Conclusion
The reaction of this compound with thiourea provides an efficient and reliable route to 2-aminothiazole, a valuable building block in medicinal chemistry. The use of the acetal circumvents the issues associated with the instability of free chloroacetaldehyde. The provided protocols, based on established literature, offer detailed procedures for researchers to successfully synthesize this important heterocyclic compound. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product, as highlighted in the quantitative data summary. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
- 1. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 2. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
- 6. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Application Notes: Chloroacetaldehyde Dimethyl Acetal as a Precursor for Specialty Polymers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of specialty polymers derived from chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CADMA), with a particular focus on their applications in drug delivery systems. The information presented here is intended to guide researchers in the development of novel biodegradable and functional polymers for advanced therapeutic applications.
Introduction
Chloroacetaldehyde dimethyl acetal (CADMA) is a valuable and stable precursor to the highly reactive chloroacetaldehyde. Its primary role in the synthesis of specialty polymers is as a starting material for the creation of cyclic monomers, most notably 2-methylene-1,3-dioxepane (B1205776) (MDO). Through radical ring-opening polymerization (rROP), MDO can be transformed into biodegradable polyesters. This process introduces ester linkages into the polymer backbone, rendering the resulting materials susceptible to hydrolysis and enzymatic degradation, a desirable characteristic for biomedical applications such as controlled drug release. The versatility of this platform allows for the copolymerization of MDO with various vinyl monomers, enabling the synthesis of a wide range of functional polymers with tunable properties for targeted drug delivery.
Synthesis of Specialty Polymers from this compound
The primary route to specialty polymers from CADMA involves a two-step process: the synthesis of a cyclic ketene (B1206846) acetal monomer, followed by its polymerization. A common example is the synthesis of poly(2-methylene-1,3-dioxepane).
Experimental Workflow: From Precursor to Polymer
Caption: Workflow for the synthesis of specialty copolymers from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylene-1,3-dioxepane (MDO) from a CADMA Analogue
This protocol is adapted from a two-step synthesis starting from the bromo-analogue of CADMA.
Step 1: Synthesis of 2-Bromomethyl-1,3-dioxepane
-
Reactants: Bromoacetaldehyde diethyl acetal (1 mol), 1,4-butanediol (B3395766) (1 mol), p-toluenesulfonic acid (1 g), and a trace of hydroquinone.
-
Solvent: Cyclohexane.
-
Procedure:
-
Combine all reactants in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Reflux the mixture for 5 hours. Ethanol will be removed azeotropically as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product, 2-bromomethyl-1,3-dioxepane, by vacuum distillation.
-
Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO)
-
Reactants: 2-Bromomethyl-1,3-dioxepane (0.31 mol), potassium hydroxide (B78521) (finely ground, 0.36 mol), and tetrabutylammonium (B224687) bromide (TBAB, 0.5 g).
-
Procedure:
-
Cool the 2-bromomethyl-1,3-dioxepane to 0 °C in a stirred reaction vessel.
-
Slowly add the potassium hydroxide and TBAB to the stirred mixture.
-
Maintain the solution at 0 °C for 20 minutes and then allow it to warm to ambient temperature.
-
Place the reaction mixture in an ultrasonic bath at 75 °C.
-
Distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets.
-
Protocol 2: Radical Ring-Opening Copolymerization of MDO and Methyl Methacrylate (B99206) (MMA)
-
Reactants: 2-Methylene-1,3-dioxepane (MDO), Methyl Methacrylate (MMA), and Azobisisobutyronitrile (AIBN) as the initiator.
-
Procedure:
-
Prepare solutions with varying molar feed compositions of MDO and MMA.
-
Add AIBN as the initiator.
-
Degas the solutions through freeze-pump-thaw cycles.
-
Conduct the polymerization at a controlled temperature (e.g., 40-60 °C) for a specified duration.
-
Terminate the polymerization by cooling the reaction mixture and precipitating the polymer in a non-solvent like cold methanol.
-
Dry the resulting copolymer under vacuum.
-
Data Presentation
Table 1: Reactivity Ratios for Copolymerization of MDO with Various Monomers
| Comonomer | r_MDO | r_Comonomer | Polymerization Conditions | Reference |
| Methyl Methacrylate (MMA) | 0.057 | 34.12 | 40 °C | [1][2] |
| Vinyl Acetate (VAc) | 0.47 | 1.53 | 70 °C, AIBN | [3] |
| N-phenyl maleimide (B117702) (NPM) | 0.024 | 0.120 | 60 °C, AIBN, anisole | [4] |
| Styrene (St) | 1.08 | 8.53 | ATRP, 120 °C | [5] |
Table 2: Molecular Weight and Dispersity of MDO-NPM Copolymers
| MDO in Feed (mol%) | M_n (x 10^4 g/mol ) | Dispersity (Đ) |
| 10 | 2.08 | 1.7 |
| 30 | 1.89 | 1.8 |
| 50 | 1.75 | 1.9 |
| 70 | 1.62 | 2.0 |
| 90 | 1.51 | 2.0 |
| Data adapted from copolymerization of MDO and N-phenyl maleimide (NPM) at 60°C with AIBN initiator in anisole.[4] |
Application in Drug Delivery: pH-Responsive Systems
Polymers containing acetal or ketal linkages in their backbone are particularly interesting for drug delivery applications due to their pH-sensitive nature.[6][7] These linkages are stable at physiological pH (7.4) but are susceptible to hydrolysis under acidic conditions, such as those found in the tumor microenvironment or within endosomal/lysosomal compartments of cells.[8][9] This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload specifically at the target site.
Mechanism of pH-Responsive Drug Release
Caption: pH-triggered drug release from an acetal-containing polymeric micelle.
Functional terpolymers of MDO have been successfully used to create biodegradable, pH-sensitive polymeric prodrugs for intracellular drug delivery.[10][11] For example, a terpolymer of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) can self-assemble into micelles.[11] A drug, such as doxorubicin (B1662922) (DOX), can be conjugated to the polymer via a pH-sensitive hydrazone bond.[11] The release of DOX is significantly faster at an acidic pH of 5.5 compared to a physiological pH of 7.4.[12]
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of specialty polymers with significant potential in the field of drug development. The ability to create biodegradable polyesters through the radical ring-opening polymerization of its derivatives, such as MDO, opens up numerous possibilities for the design of advanced drug delivery systems. The inherent pH-sensitivity of the acetal linkages in the resulting polymer backbones provides a mechanism for targeted and controlled drug release, enhancing therapeutic efficacy while minimizing systemic toxicity. The protocols and data presented in these application notes offer a foundation for researchers to explore and innovate in this promising area of polymer chemistry and pharmaceutical science.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. [PDF] Radical Ring-Opening Copolymerization of 2-Methylene 1,3-Dioxepane and Methyl Methacrylate: Experiments Originally Designed To Probe the Origin of the Penultimate Unit Effect | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
- 10. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00259H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
One-Pot Syntheses Utilizing Chloroacetaldehyde Dimethyl Acetal: Applications and Protocols for Heterocyclic Chemistry
Introduction
Chloroacetaldehyde (B151913) dimethyl acetal (B89532) is a versatile and stable precursor in organic synthesis, serving as a masked form of the reactive chloroacetaldehyde. Its application is particularly valuable in one-pot multicomponent reactions for the construction of diverse heterocyclic scaffolds, which are of significant interest in pharmaceutical and materials science. This document provides detailed application notes and experimental protocols for the one-pot synthesis of important heterocyclic systems, such as 1,4-dihydropyridines and 2-aminothiazoles, using chloroacetaldehyde dimethyl acetal as a key building block.
Application Notes
This compound offers several advantages in one-pot syntheses. Its stability allows for controlled release of the reactive chloroacetaldehyde under specific reaction conditions, minimizing side reactions and improving yields. This is particularly beneficial in multicomponent reactions where multiple reactive species are present in a single pot. The in-situ generation of the aldehyde from the acetal can be triggered by acidic conditions, which are often employed in these syntheses.
The primary applications of one-pot reactions involving this reagent are in the synthesis of:
-
1,4-Dihydropyridines: These compounds are a well-known class of calcium channel blockers and are synthesized via the Hantzsch reaction. This compound can serve as the aldehyde component in a modified Hantzsch synthesis.
-
Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a direct route to this important heterocyclic core, which is present in many bioactive molecules. Chloroacetaldehyde, generated from its acetal, is a key α-haloaldehyde for this reaction.
-
Pyrroles and Thiophenes: While less common, this compound can be envisioned as a carbonyl component in other classical multicomponent reactions for the synthesis of five-membered heterocycles like the Gewald aminothiophene synthesis.
The use of this compound in these one-pot procedures streamlines the synthetic process, reduces waste, and enhances overall efficiency, making it an attractive strategy for library synthesis in drug discovery.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Substituted 1,4-Dihydropyridines
This protocol describes a four-component Hantzsch-type reaction for the synthesis of a 4-substituted-1,4-dihydropyridine, using this compound as a surrogate for chloroacetaldehyde.
Reaction Scheme:
Materials:
-
This compound
-
Ethyl acetoacetate
-
Dimedone
-
Glacial acetic acid
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of a β-dicarbonyl compound (e.g., dimedone, 2.0 mmol) in glacial acetic acid (4 mL), add this compound (4.0 mmol), another β-dicarbonyl compound (e.g., ethyl acetoacetate, 2.0 mmol), and ammonium acetate (6.0 mmol).
-
Stir the reaction mixture at 60 °C for 2.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 40 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane (1:5).
Quantitative Data Summary:
| Entry | β-Dicarbonyl 1 | β-Dicarbonyl 2 | Aldehyde Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dimedone | Ethyl Acetoacetate | Acetaldehyde Diethyl Acetal | Acetic Acid | 60 | 2.5 | 85-95 |
| 2 | Dimedone | Acetylacetone | Acetaldehyde Diethyl Acetal | Acetic Acid | 60 | 2.5 | 80-90 |
Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrates used.
Protocol 2: One-Pot Synthesis of 2-Aminothiazoles
This protocol outlines the Hantzsch thiazole synthesis using this compound and thiourea (B124793). The reaction proceeds via in-situ hydrolysis of the acetal to chloroacetaldehyde, which then reacts with thiourea.
Reaction Scheme:
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Water
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve thiourea (10 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Add this compound (11 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture (pH ~7-8).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-aminothiazole.
-
Purify the product by column chromatography on silica (B1680970) gel or recrystallization.
Quantitative Data Summary:
| Entry | α-Halo Carbonyl Source | Thioamide | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Thiourea | Ethanol/Water | 80 | 3 | 70-85 |
| 2 | α-Bromoacetophenone | Thiourea | Ethanol | 78 | 2 | 85-95 |
Note: Yields are based on established Hantzsch thiazole syntheses and may require optimization for this specific one-pot procedure.
Visualizations
Caption: Workflow for the one-pot synthesis of 1,4-dihydropyridines.
Caption: Proposed reaction pathway for the Hantzsch thiazole synthesis.
Application Notes and Protocols: Understanding Solvent Effects on Reactions with Chloroacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroacetaldehyde (B151913) dimethyl acetal (B89532) (2-chloro-1,1-dimethoxyethane) is a valuable bifunctional reagent and a protected form of the highly reactive chloroacetaldehyde.[1][2] Its utility as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals is well-established.[3] The selection of a solvent is a critical parameter in optimizing chemical reactions, influencing reaction rates, selectivity, and even the reaction mechanism itself. This document provides a detailed overview of the anticipated solvent effects on key reactions involving chloroacetaldehyde dimethyl acetal and offers generalized protocols for their systematic study.
Introduction to Solvent Effects
The solvent in which a reaction is conducted is not merely an inert medium but an active participant that can significantly alter the reaction landscape. Solvent properties such as polarity, proticity (ability to donate hydrogen bonds), and polarizability can stabilize or destabilize reactants, transition states, and products to varying extents.[4] Understanding these interactions is paramount for reaction optimization, enabling chemists to enhance yields, improve selectivity, and control reaction pathways.
For a molecule like this compound, which possesses both a leaving group (chloride) and an acetal functionality, solvent effects can be particularly pronounced in reactions such as nucleophilic substitution and hydrolysis.
Theoretical Framework: How Solvents Influence Reactions
Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors:
-
Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents possess a dipole moment and can donate hydrogen bonds. They are particularly effective at solvating both cations and anions.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but lack acidic protons for hydrogen bonding. They are excellent at solvating cations but less so for anions.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and do not effectively solvate charged species.
The influence of these solvent classes on the two primary reaction pathways relevant to this compound—nucleophilic substitution (SN1 and SN2) and hydrolysis—is summarized below.
Nucleophilic Substitution (SN1 vs. SN2)
The substitution of the chloride ion in this compound by a nucleophile can theoretically proceed through two different mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the ionization of the C-Cl bond. Polar protic solvents strongly favor this pathway as they can stabilize both the resulting carbocation and the departing chloride ion through solvation.[5]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. Polar aprotic solvents tend to accelerate SN2 reactions. They solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Polar protic solvents can hinder SN2 reactions by forming a solvent cage around the nucleophile through hydrogen bonding, reducing its nucleophilicity.[2]
Acetal Hydrolysis
The acetal group serves to protect the aldehyde functionality. This protection can be removed by acid-catalyzed hydrolysis.[1] The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol to form an oxocarbenium ion, which is then attacked by water. The polarity of the solvent and the availability of water will significantly impact the rate of this reaction.
Anticipated Solvent Effects on this compound Reactions
While specific kinetic data for reactions of this compound across a wide range of solvents is not extensively published, we can predict the expected trends based on established principles of physical organic chemistry.
Nucleophilic Substitution at the C-Cl Center
Let us consider the reaction of this compound with a generic nucleophile (Nu⁻).
Table 1: Predicted Relative Rate Constants for Nucleophilic Substitution of this compound in Various Solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Mechanism | Predicted Relative Rate (k_rel) | Rationale |
| Water | Polar Protic | 80.1 | SN1 favored | High | Strong stabilization of the carbocation intermediate and leaving group. |
| Methanol | Polar Protic | 32.7 | SN1/SN2 mix | Moderate-High | Good solvating properties, but less polar than water. Can also act as a nucleophile (solvolysis). |
| Ethanol | Polar Protic | 24.6 | SN1/SN2 mix | Moderate | Similar to methanol but less polar. |
| DMSO | Polar Aprotic | 46.7 | SN2 favored | High | Enhances nucleophilicity by solvating the cation and leaving the anion "naked". |
| Acetonitrile | Polar Aprotic | 37.5 | SN2 favored | Moderate-High | Less polar than DMSO but still effective at accelerating SN2 reactions. |
| Acetone | Polar Aprotic | 20.7 | SN2 | Moderate | Moderate polarity. |
| THF | Polar Aprotic | 7.6 | SN2 | Low | Lower polarity reduces the rate of reactions involving charged species. |
| Toluene | Nonpolar | 2.4 | SN2 | Very Low | Poor solvation of charged nucleophiles and transition states. |
| Hexane | Nonpolar | 1.9 | SN2 | Very Low | Very poor solvation for ionic reactants. |
Note: These are predicted qualitative trends. Actual rates would need to be determined experimentally.
Acid-Catalyzed Hydrolysis
The rate of hydrolysis of the dimethyl acetal is expected to be highly dependent on the concentration of water and the acidity of the medium. In mixed solvent systems (e.g., acetone/water, THF/water), increasing the proportion of the organic co-solvent will generally decrease the reaction rate by reducing the concentration of water, the primary nucleophile in the final step of the hydrolysis.
Experimental Protocols
The following is a generalized protocol for studying the effect of different solvents on the rate of a nucleophilic substitution reaction of this compound.
Objective
To determine the second-order rate constants for the reaction of this compound with a selected nucleophile (e.g., sodium azide) in a series of solvents at a constant temperature.
Materials
-
This compound (≥98% purity)
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
Internal standard for chromatography (e.g., dodecane)
-
Anhydrous solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, THF)
-
Thermostatted reaction block or oil bath
-
Magnetic stirrer and stir bars
-
Reaction vials with septa
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Syringes for sampling
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.2 M) in each of the chosen solvents.
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M sodium azide) in each solvent. Note: Solubility may be a limiting factor in some nonpolar solvents.
-
Include a known concentration of an internal standard in the this compound stock solution for accurate quantification.
-
-
Reaction Setup:
-
Place a series of reaction vials, one for each solvent, in the thermostatted reaction block set to the desired temperature (e.g., 50 °C).
-
Add a magnetic stir bar to each vial.
-
To each vial, add a specific volume (e.g., 2.0 mL) of the this compound stock solution (containing the internal standard).
-
Allow the solutions to equilibrate at the reaction temperature for 15 minutes.
-
-
Initiation and Monitoring of the Reaction:
-
To initiate the reaction, add an equal volume (e.g., 2.0 mL) of the pre-heated nucleophile stock solution to each vial. This will result in initial concentrations of 0.1 M for both reactants. Start a timer immediately.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction vial using a syringe.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate (B1210297) with a small amount of water to extract salts).
-
-
Analysis:
-
Analyze the quenched samples by GC-FID or HPLC.
-
Create a calibration curve for the this compound relative to the internal standard.
-
Determine the concentration of the remaining this compound in each sample at each time point.
-
Data Analysis
-
Plot the concentration of this compound versus time for each solvent.
-
Assuming a second-order reaction, plot 1/[Reactant] versus time. The slope of this line will be equal to the second-order rate constant, k.
-
Compare the values of k obtained in the different solvents to quantify the solvent effect.
Visualizations
Reaction Pathway Diagram
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of solvent effects.
Conclusion
The choice of solvent is a powerful tool for controlling the outcome of reactions involving this compound. While polar protic solvents are expected to favor SN1-type reactions and hydrolysis, polar aprotic solvents are predicted to accelerate SN2 reactions at the C-Cl center. The provided generalized protocol offers a systematic approach for researchers to experimentally quantify these effects, leading to the rational design of more efficient and selective synthetic processes.
References
Catalytic Methods for Reactions Involving Chloroacetaldehyde Dimethyl Acetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetaldehyde (B151913) dimethyl acetal (B89532), also known as 2-chloro-1,1-dimethoxyethane, is a versatile and important intermediate in organic synthesis.[1] Its primary utility lies in its role as a stable, protected form of the highly reactive and toxic chloroacetaldehyde.[2] This protection allows for safer handling and controlled reactivity in a variety of chemical transformations. In the presence of an acid catalyst, the acetal can be hydrolyzed to generate chloroacetaldehyde in situ, which can then participate in subsequent reactions.[2] This application note provides an overview of key catalytic methods involving chloroacetaldehyde dimethyl acetal, with a focus on protocols relevant to pharmaceutical and agrochemical research and development. The catalytic strategies discussed herein include phase-transfer catalysis for nucleophilic substitution and an organocatalytic cascade reaction for the formation of condensed products.
I. Phase-Transfer Catalyzed Nucleophilic Substitution
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. In the context of this compound, PTC is particularly useful for nucleophilic substitution reactions where the nucleophile is an anionic species, such as an alkoxide, which has limited solubility in organic solvents where the acetal is soluble. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous or solid phase to the organic phase, enabling the reaction to proceed under mild conditions.
A significant application of this method is in the synthesis of substituted oxyacetaldehyde dimethyl acetals, which are valuable intermediates in the fragrance and pharmaceutical industries.
Application Note: Synthesis of Substituted Oxyacetaldehyde Dimethyl Acetals
This protocol describes a general method for the etherification of alcohols with this compound using a phase-transfer catalyst. The reaction proceeds via a Williamson ether synthesis mechanism.
Reaction Scheme:
Table 1: Phase-Transfer Catalyzed Etherification of Alcohols with this compound [3]
| Entry | Alcohol (R-OH) | Base | Catalyst | Reaction Temperature (°C) | Conversion (%) | Yield (%) |
| 1 | n-Octanol | NaOH | Tricapryl methyl ammonium chloride | Reflux | 40 | 83 (based on n-octanol) |
| 2 | Geraniol/Nerol mixture | NaOH | Tricapryl methyl ammonium chloride | 120-200 | 36 | 43 (based on unrecovered geraniol) |
| 3 | Citronellol | NaOH/KOH | Tricapryl methyl ammonium chloride | 120-200 | - | - |
Experimental Protocol: Synthesis of n-Octyloxyacetaldehyde Dimethyl Acetal[3]
Materials:
-
n-Octanol
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Tricapryl methyl ammonium chloride (e.g., Aliquat® 336)
-
Water
-
Toluene (for extraction, optional)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add n-octanol and this compound.
-
Add a catalytic amount of tricapryl methyl ammonium chloride.
-
With vigorous stirring, add a concentrated aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. If the product is not readily separable, extract the aqueous layer with a suitable organic solvent like toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure n-octyloxyacetaldehyde dimethyl acetal.
Expected Results:
Following this protocol, the conversion of this compound is approximately 40%, with a yield of 83% based on the starting alcohol.[3]
Logical Relationship Diagram: Phase-Transfer Catalysis Cycle
ClCH2CH(OCH3)2 + CH2(CN)2 --(Acid-Base Organocatalyst)--> ClCH2C(CN)=CH(CN) + 2CH3OH```
Table 2: Organocatalytic Cascade Reaction of Benzaldehyde Dimethyl Acetal with Malononitrile (B47326) (Model Reaction)
[4]| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---| | Bis(melaminium)adipate (BMA) | Water | Room Temp. | 1 | >95 |
Experimental Protocol: Potential Cascade Reaction of this compound
Materials:
-
This compound
-
Malononitrile (or other active methylene (B1212753) compound)
-
Heterogeneous acid-base organocatalyst (e.g., Bis(melaminium)adipate - BMA)
-
Deionized water
-
Chloroform (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
Glass vial with a magnetic stir bar
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a glass vial, add this compound and malononitrile to deionized water.
-
Stir the solution at room temperature for 5 minutes.
-
Add the heterogeneous acid-base organocatalyst (e.g., 10 mg of BMA for a 1 mmol scale reaction).
-
Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solid product may precipitate. Collect the precipitate by filtration.
-
If the product does not precipitate, extract the aqueous solution with chloroform.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Note: This is a proposed protocol. The reactivity of chloroacetaldehyde may differ from other aldehydes, and optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary.
Experimental Workflow Diagram: Organocatalytic Cascade Reaction
Caption: Workflow for the proposed organocatalytic cascade reaction.
III. Use in the Synthesis of Pharmaceuticals
This compound is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). I[1][2]ts role is often as a precursor to an aminoacetaldehyde equivalent, which is then incorporated into the final drug scaffold.
Application Note: Intermediate in Praziquantel (B144689) Synthesis
Praziquantel is an anthelmintic drug used to treat a variety of parasitic worm infections. One synthetic route to praziquantel involves the reaction of this compound with an aqueous solution of ammonia (B1221849) to generate aminoacetaldehyde dimethyl acetal. T[5]his intermediate is then condensed with other building blocks in a multi-step synthesis to afford praziquantel.
[5]Signaling Pathway Diagram: Role in Praziquantel Synthesis
Caption: Synthetic pathway to Praziquantel utilizing this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in the pharmaceutical and specialty chemical industries. The catalytic methods highlighted in these application notes, including phase-transfer catalysis and organocatalysis, provide efficient and controlled pathways for its conversion into more complex molecules. The detailed protocols and diagrams are intended to serve as a practical guide for researchers and professionals in the field, facilitating the development of novel synthetic routes and the optimization of existing processes. Further exploration into transition metal-catalyzed cross-coupling reactions involving this substrate could open up new avenues for C-C bond formation.
References
- 1. Lewis acid promoted reaction of acetals with η3-crotyltitanium reagents-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 2. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of Chloroacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroacetaldehyde (B151913) dimethyl acetal (B89532) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its large-scale production requires careful consideration of reaction conditions, purification methods, and safety protocols to ensure high yield and purity. These application notes provide detailed protocols and quantitative data for the synthesis of chloroacetaldehyde dimethyl acetal, primarily through the reaction of vinyl acetate (B1210297), chlorine, and methanol (B129727).[3][4][5]
Introduction
This compound serves as a protected form of the highly reactive chloroacetaldehyde, offering improved stability and handling for industrial applications.[2] It is a versatile reagent used in a variety of organic transformations, including the synthesis of heterocyclic compounds like imidazoles and pyrazoles, which are common moieties in active pharmaceutical ingredients.[2] The increasing demand for this intermediate necessitates robust and scalable synthetic processes.[1] This document outlines a common and efficient method for its preparation on a large scale.
Synthesis Pathway
The predominant industrial synthesis of this compound involves the reaction of vinyl acetate with chlorine in the presence of excess methanol.[3][4][5] This process is advantageous due to the ready availability and relatively low toxicity of the starting materials.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from various cited large-scale synthesis protocols for this compound.
| Parameter | Value | Source |
| Reactants | ||
| Vinyl Acetate | 2.0 mol (172 g) | [4] |
| Chlorine | 2.0 mol (142 g) | [4] |
| Methanol | 324 ml (excess) | [4] |
| Reaction Conditions | ||
| Temperature | 0°C to 2°C | [4] |
| Reaction Time | 1 hour (for reactant addition) | [4] |
| Neutralization | ||
| Neutralizing Agent | Calcium Oxide (34 g) | [4] |
| Temperature | 40°C to 50°C | [4] |
| Work-up & Purification | ||
| Extraction Solvent | Methyl Acetate | [1] |
| Washing Solution | 5% Sodium Carbonate Solution | [1] |
| Yield & Purity | ||
| Crude Yield | 95.7% | [1] |
| Final Yield (after distillation) | 89.5% - 93.8% | [1][4] |
| Final Purity (by GC) | >99% | [6] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis via Chlorination of Vinyl Acetate
This protocol is based on a common industrial method for producing this compound.
Materials:
-
Vinyl Acetate
-
Chlorine Gas
-
Methanol
-
Calcium Oxide (or other suitable base like calcium hydroxide)[6][7]
-
Methyl Acetate (for extraction)
-
5% Sodium Carbonate Solution (for washing)
Equipment:
-
Jacketed Glass Reactor with overhead stirrer, thermometer, gas inlet, and addition funnel
-
Cooling System (chiller)
-
Distillation Apparatus (Vigreux column, condenser, receiving flasks)
-
Separatory Funnel
-
Vacuum Pump
Procedure:
-
Reaction Setup: Charge the jacketed reactor with excess methanol and cool the vessel to a temperature between 0°C and 2°C using the chiller.[4]
-
Reactant Addition: Simultaneously and slowly introduce stoichiometric amounts of vinyl acetate and chlorine gas into the cooled methanol over a period of approximately one hour, while maintaining the reaction temperature below 10°C.[3][4] Vigorous stirring is essential to ensure proper mixing and heat dissipation.
-
Initial Distillation: After the addition is complete, distill off the low-boiling components, primarily methyl acetate and excess methanol, using a Vigreux column. This step also helps to remove a significant portion of the hydrogen chloride byproduct.[3]
-
Neutralization: Cool the remaining reaction mixture to 20-40°C and slowly add a solid neutralizing agent, such as calcium oxide or calcium carbonate, with continued stirring.[3][4] Maintain the temperature between 20°C and 60°C until the aqueous extract of the mixture reaches a pH greater than 5.[3]
-
Phase Separation: Upon completion of neutralization, two distinct liquid phases will form: an upper organic layer containing the crude this compound and a lower aqueous layer containing dissolved salts.[3] Separate the two layers.
-
Extraction: The lower aqueous layer can be extracted with methyl acetate to recover any dissolved product.[3] Combine the organic extracts with the initial upper organic layer.
-
Washing: Wash the combined organic phases with a 5% sodium carbonate solution to remove any remaining acidic impurities.[1]
-
Final Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[3][6]
Visualizations
Logical Workflow for Large-Scale Synthesis
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Handling of Chlorine: Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a respirator.[8][9]
-
Flammability: Vinyl acetate and methanol are flammable liquids.[8][9] The synthesis should be performed away from ignition sources, and explosion-proof equipment should be used.
-
Corrosive Byproducts: The reaction generates hydrogen chloride, which is corrosive. Materials of construction for the reactor and associated equipment should be chosen accordingly.
-
Personal Protective Equipment: Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
-
Spill Management: Have appropriate spill containment materials, such as absorbent pads and neutralizing agents, readily available.[9][10]
Conclusion
The large-scale synthesis of this compound from vinyl acetate, chlorine, and methanol is a well-established and efficient process. Adherence to the detailed protocols, careful control of reaction parameters, and strict observation of safety precautions are paramount to achieving high yields of a pure product in a safe and reproducible manner. The information provided in these application notes serves as a comprehensive guide for researchers and professionals involved in the production of this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [anshulchemicals.com]
- 3. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 4. This compound | 97-97-2 [chemicalbook.com]
- 5. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. data.epo.org [data.epo.org]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Chloroacetaldehyde diethyl acetal - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloroacetaldehyde Dimethyl Acetal
This guide provides troubleshooting advice and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of chloroacetaldehyde (B151913) dimethyl acetal (B89532).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chloroacetaldehyde dimethyl acetal?
The most prevalent method is the reaction of vinyl acetate (B1210297) with chlorine in the presence of excess methanol (B129727).[1][2][3] This process typically involves the formation of a 1,2-dichloroethyl acetate intermediate, which then reacts with methanol to form the desired acetal.[2]
Q2: What are the primary applications of this compound?
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and cosmetic industries. It is a key building block for synthesizing various compounds, including steroidal compounds, sulfonamides, and antihistamines.[4] It also finds use as a potential substitute for plant growth regulators.[4]
Q3: What are the typical yields for this synthesis?
Yields can vary significantly depending on the specific process and reaction conditions. Batch processes have been reported with yields ranging from approximately 46% to 53%, which may not be suitable for industrial-scale production.[1][5] However, improved and semi-continuous processes can achieve yields of over 90%.[2][3][6] One specific method reports a yield of 95.7% before final purification and 93.8% after.[4]
Troubleshooting Guide
Problem 1: Low Yield
Possible Cause 1: Side Reactions. Several side reactions can lower the yield of the desired product. One major byproduct is 1,1,2-trichloroethane, which is difficult to separate due to its similar boiling point to the product.[1][2] The formation of this and other chlorinated acetaldehydes can be a significant issue.[7] Additionally, the addition of methanol or hydrogen chloride across the vinyl double bond of vinyl acetate can occur, reducing the formation of the necessary intermediate.[2]
Solution 1: Optimize Reaction Temperature. Maintaining a low reaction temperature is crucial. Previous batch operations often required temperatures below 20°C to minimize the formation of side products.[1][2][8] One detailed protocol specifies maintaining a temperature between 0°C and -10°C during the introduction of chlorine and vinyl acetate.[4]
Solution 2: Control Reactant Addition. The simultaneous and controlled introduction of chlorine and vinyl acetate is recommended.[4] A semi-continuous process where chlorine and vinyl acetate are introduced into a cooled vertical packed column before reacting with methanol can improve yields by minimizing side reactions.[1][2]
Solution 3: Use of Inhibitors. The use of polymerization inhibitors, such as a combination of anhydrous ferric chloride and biphenol or p-benzoquinone and anhydrous ferric chloride, can be employed to prevent unwanted side reactions.[9]
Possible Cause 2: Product Degradation. this compound is sensitive to acidic conditions.[3][6] The hydrogen chloride formed as a byproduct can adversely affect the final product.
Solution: Effective Neutralization. After the reaction is complete, it is essential to neutralize the reaction mixture. This is often done by adding solid bases like calcium oxide, calcium hydroxide (B78521), or magnesium oxide until the pH of an aqueous extract is greater than 5.[1][2][3] This neutralization step helps to stabilize the product and facilitates the separation of the organic layer.
Problem 2: Difficulty in Product Purification
Possible Cause: Presence of Impurities and Byproducts. The crude reaction mixture contains unreacted starting materials, byproducts like methyl acetate and 1,1,2-trichloroethane, and salts from the neutralization step.
Solution 1: Distillation of Low-Boiling Constituents. Before neutralization, distilling off low-boiling constituents (with boiling points up to 60°C) can help remove a significant portion of the methyl acetate byproduct and excess methanol.[3][6] This shifts the reaction equilibrium in favor of the desired product.[3][6]
Solution 2: Phase Separation and Extraction. After neutralization, the reaction mixture typically separates into two phases: an upper organic layer containing the product and a lower aqueous layer.[1][2] The organic layer can be separated, and the aqueous layer can be extracted with a suitable solvent like methyl acetate to recover any remaining product.[3][4]
Solution 3: Fractional Distillation. The final purification of this compound is achieved by fractional distillation under reduced pressure.[1][5]
Experimental Protocols
High-Yield Batch Synthesis Protocol
This protocol is based on a method reporting a yield of over 90%.[4]
-
Reaction Setup: In a reaction flask, add 198.8 g (6.21 mol) of methanol.
-
Reactant Addition: Over 4 hours, simultaneously introduce 1.45 mol of chlorine and 124.8 g (1.45 mol) of vinyl acetate while maintaining the temperature between 0°C and -10°C.
-
Neutralization: Prepare a mixture of 27.8 g of calcium oxide, 32 g of methyl acetate, and 8 g of methanol. Add the reaction mixture dropwise to this neutralizing mixture under reflux for 60 minutes, followed by stirring for 1.5 hours.
-
Extraction: The mixture will separate into two layers. The lower methanol layer should be extracted three times with methyl acetate.
-
Workup: Combine the upper methyl acetate layer with the extracts. Wash the combined organic solution with 150 g of 5% sodium carbonate solution.
-
Purification: Distill the washed solution to obtain pure this compound.
Semi-Continuous Synthesis for Improved Yield and Safety
This process is described in several patents and offers better control and higher yields.[1][2][5]
-
Apparatus: A cooled vertical packed column is fitted at its lower end with a cooled batch reactor pre-charged with a three to five-fold molar excess of methanol.
-
Reactant Feed: Introduce chlorine gas and vinyl acetate through separate inlets at the top of the packed column at a constant and stoichiometric rate.
-
Intermediate Formation: The reactants form an intermediate in the column, which then flows down into the batch reactor containing methanol.
-
Acetal Formation: The intermediate reacts with the methanol in the batch reactor to form the crude acetal product.
-
Neutralization and Purification: The crude product is then worked up using batch-type procedures, including neutralization with calcium hydroxide to a pH of 3.1-3.4, phase separation, and fractional distillation.[1][8]
Data Presentation
| Parameter | Batch Process[4] | Semi-Continuous Process[1] | Improved Batch Process[3] |
| Starting Materials | Vinyl Acetate, Chlorine, Methanol | Vinyl Acetate, Chlorine, Methanol | Vinyl Acetate, Chlorine, Methanol |
| Reaction Temperature | 0°C to -10°C | 25°C to 50°C (intermediate formation) | < 20°C |
| Neutralizing Agent | Calcium Oxide | Calcium Hydroxide | Calcium Oxide / Magnesium Carbonate |
| Reported Yield | 93.8% (after purification) | 83.2% (crude), >99% purity after distillation | > 90% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Process for the manufacture of acetals of chloro- or bromoacetaldehyde - Patent 0247234 [data.epo.org]
- 6. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 7. chemcess.com [chemcess.com]
- 8. data.epo.org [data.epo.org]
- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
"side reactions and byproducts in chloroacetaldehyde dimethyl acetal synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloroacetaldehyde (B151913) dimethyl acetal (B89532). The information addresses common side reactions, byproduct formation, and purification challenges.
Troubleshooting Guide
Question: My reaction is producing a significant amount of 1,1,2-trichloroethane (B165190). What is the likely cause and how can I prevent it?
Answer: The formation of 1,1,2-trichloroethane as a major byproduct is a known issue, particularly when using vinyl chloride as a starting material.[1][2][3][4] This byproduct has a boiling point very similar to that of chloroacetaldehyde dimethyl acetal, making it difficult to separate by distillation.[1][2][3][4][5]
-
Primary Cause: The chlorination of vinyl chloride can lead to the formation of this byproduct.[1][2][4]
-
Preventative Measures:
-
Alternative Starting Material: Consider using vinyl acetate (B1210297) instead of vinyl chloride. The reaction of vinyl acetate with chlorine in methanol (B129727) is a common and effective method for synthesizing this compound with a different byproduct profile.[1][2][3][6]
-
Reaction Control: If using vinyl chloride is necessary, precise control over reaction conditions is crucial. Maintaining a low concentration of vinyl chloride in the reaction medium can favor the desired product.
-
Question: I am observing a lower than expected yield and the presence of acidic impurities in my crude product. What could be the issue?
Answer: The generation of acidic byproducts, primarily hydrogen chloride (HCl), is inherent to several synthetic routes.[4][7] This acidity can lead to degradation of the desired this compound, which is sensitive in acidic conditions, thereby reducing the overall yield.[7]
-
Troubleshooting Steps:
-
Neutralization: After the reaction is complete, it is critical to neutralize the reaction mixture. This is often achieved by adding a solid base such as calcium oxide, calcium hydroxide (B78521), or carbonates of calcium and magnesium.[1][2][3][5] The mixture should be stirred until the aqueous extract reaches a pH of greater than 5.[1][5]
-
Washing: The organic extract should be washed with water and/or a mild aqueous alkaline solution, like sodium bicarbonate, to remove any remaining acid and other water-soluble byproducts.[1][5]
-
Temperature Control: During neutralization, it is important to control the temperature, typically between 20°C and 60°C, to prevent unwanted side reactions.[1][5]
-
Question: My final product is contaminated with methyl acetate. How can I remove it effectively?
Answer: Methyl acetate is a common byproduct when vinyl acetate is used as a starting material in the presence of methanol.[7]
-
Purification Strategy:
-
Distillation of Low-Boiling Fractions: Before final purification, it is beneficial to distill off the low-boiling constituents from the reaction mixture. Methyl acetate forms an azeotropic mixture with methanol, which has a boiling point of around 55°C.[7] Removing this azeotrope can significantly purify the crude product.
-
Hydrolysis and Phase Separation: An alternative purification method involves adding a 20-30% aqueous sodium hydroxide solution to the crude product. This hydrolyzes the methyl acetate. Subsequent phase separation will isolate the this compound.[1][2][3][5]
-
Fractional Distillation: After initial purification steps, final purity is achieved through fractional distillation under reduced pressure.[1][2][3][5]
-
Frequently Asked Questions (FAQs)
What are the most common side reactions in the synthesis of this compound?
The primary side reactions depend on the chosen synthetic route:
-
From Vinyl Chloride: The most significant side reaction is the formation of 1,1,2-trichloroethane.[1][2][3][4]
-
From Vinyl Acetate: The reaction in methanol produces methyl acetate as a major byproduct.[7] Additionally, the formation of hydrogen chloride is a common issue.[4][7]
-
General Side Reactions: Other potential byproducts can include minor amounts of other chlorinated acetaldehydes and condensation products.[8] The addition of methanol or hydrogen chloride across the vinyl double bond of vinyl acetate can also occur, leading to undesired byproducts.[5]
What is the recommended temperature for the synthesis to minimize byproduct formation?
To minimize the formation of side products, it is generally recommended to carry out the reaction at low temperatures. For the reaction of vinyl acetate and chlorine in methanol, a temperature of less than 20°C is advised.[1][2][3] Some protocols even suggest temperatures between -15°C and 5°C.[6] Higher temperatures can lead to a loss of yield.[3][5]
What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the process (batch vs. semi-continuous) and the purification method.
-
Processes utilizing vinyl acetate and chlorine have reported yields of over 90%.[1][5][7]
-
A semi-continuous process starting from vinyl acetate and chlorine reported a conversion of 84.4% to the crude product, with a final yield of 83.2% after initial workup.[1][2]
-
Older methods involving extraction with solvents have been reported to have lower yields, in the range of 46% to 53%.[1][2][3][7]
Quantitative Data Summary
| Starting Materials | Key Byproduct(s) | Reported Yield of Main Product | Conditions to Minimize Byproducts | Reference |
| Vinyl Chloride, Chlorine, Methanol | 1,1,2-trichloroethane | Not specified | Use of alternative starting material (vinyl acetate) is recommended. | [1][2][4] |
| Vinyl Acetate, Chlorine, Methanol | Methyl acetate, Hydrogen chloride | >90% | Reaction temperature <20°C; Distillation of low-boiling fractions. | [1][5][7] |
| Vinyl Acetate, Chlorine, Methanol (Semi-continuous) | Not specified | 83.2% - 84.4% | Controlled addition of reactants; Temperature at 25-50°C. | [1][2] |
Experimental Protocols
Synthesis from Vinyl Acetate and Chlorine (Batch Process)
This protocol is based on descriptions found in multiple patents.[1][2][5][7]
-
Reaction Setup: Charge a cooled reactor with an excess of methanol.
-
Reactant Addition: In a separate cooled column, introduce stoichiometric amounts of chlorine gas and vinyl acetate. The intermediate formed flows into the methanol-charged reactor. Maintain the reaction temperature below 20°C.
-
Reaction Completion: Continue stirring for a period after the addition is complete.
-
Workup:
-
Distillation (Optional): Partially or completely distill off low-boiling components (boiling points up to 60°C).[7]
-
Neutralization: Add solid calcium hydroxide or calcium carbonate to the liquid residue while maintaining the temperature between 20°C and 60°C, until the aqueous extract has a pH greater than 5.
-
Phase Separation: Allow the mixture to separate into two phases. The upper organic layer contains the desired product.
-
-
Purification: Separate the organic layer and purify by fractional distillation under reduced pressure.
Visualized Workflows and Pathways
Caption: Reaction pathways for this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]
- 2. Process for the manufacture of acetals of chloro- or bromoacetaldehyde - Patent 0247234 [data.epo.org]
- 3. data.epo.org [data.epo.org]
- 4. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 8. chemcess.com [chemcess.com]
Technical Support Center: Purification of Chloroacetaldehyde Dimethyl Acetal by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of chloroacetaldehyde (B151913) dimethyl acetal (B89532) via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the typical boiling point and pressure ranges for the distillation of chloroacetaldehyde dimethyl acetal?
The boiling point of this compound is dependent on the pressure. Distillation is commonly performed under reduced pressure to prevent thermal decomposition. Typical values are a boiling point of 128-130 °C at atmospheric pressure and 55 °C at 50 mm Hg.[1][2][3][4]
Q2: Why is my product decomposing or polymerizing in the distillation flask?
Decomposition or polymerization is often caused by the presence of acidic impurities, such as hydrogen chloride, which can form during synthesis.[5][6] this compound is sensitive to acidic conditions.[5][6] Overheating during distillation can also lead to decomposition. It is crucial to neutralize the crude product before distillation and to use the appropriate vacuum level to keep the distillation temperature low.
Q3: What are common impurities found in crude this compound?
Common impurities depend on the synthetic route. If synthesized from vinyl acetate (B1210297) and chlorine in methanol (B129727), impurities can include methyl acetate, methanol, and hydrogen chloride.[5][6] Another potential impurity is 1,1,2-trichloroethane, which has a similar boiling point and can be difficult to separate.[5][6] Methyl chloroacetate (B1199739) can also be present as a challenging impurity to remove by distillation alone.[7]
Q4: How can I remove acidic impurities before distillation?
Before distillation, it is essential to neutralize the crude product. This can be achieved by washing with an aqueous alkaline solution like sodium bicarbonate or by adding solid bases such as calcium oxide, calcium hydroxide (B78521), or carbonates of calcium and magnesium.[1][5][6][8] The mixture is typically stirred until the aqueous extract has a pH greater than 5.[6] For acid-sensitive acetals, neutralization can also be performed using amines with high boiling points, like tributylamine.[9]
Q5: Is it possible that an azeotrope is forming during distillation?
Yes, azeotrope formation is possible. For instance, methyl acetate and methanol can form an azeotropic mixture that boils at 55 °C.[5][6] It is important to be aware of the potential for azeotropes with solvents or byproducts from the synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Distilled Product | 1. Incomplete reaction during synthesis.2. Loss of product during workup/neutralization.3. Product decomposition during distillation due to residual acid or high temperature.4. Azeotrope formation carrying the product into the forerun. | 1. Monitor the reaction to completion using techniques like GC.[10]2. Ensure proper phase separation after neutralization. Extract the aqueous layer if necessary.[2][6]3. Confirm complete neutralization before distilling. Use a proper vacuum to lower the distillation temperature.4. Analyze the forerun to check for the presence of the product. Adjust distillation parameters accordingly. |
| Product is Colored or Darkens Upon Standing | 1. Presence of impurities that are prone to coloration.2. Slow decomposition or polymerization upon storage, which can be catalyzed by trace metals. | 1. Ensure high purity of the final product through efficient fractional distillation.2. Consider adding a stabilizer, such as a lactam (e.g., caprolactam), for long-term storage, especially if transition metal contamination is possible.[11] |
| Difficulty Separating a Key Impurity | 1. The impurity has a very close boiling point to the product (e.g., 1,1,2-trichloroethane).2. The impurity is methyl chloroacetate. | 1. Use a fractional distillation column with a higher number of theoretical plates (e.g., an Oldershaw column or Vigreux column) to improve separation efficiency.[5][6][10]2. For methyl chloroacetate, a chemical treatment can be employed. React the crude product with triphenylphosphine (B44618) to convert methyl chloroacetate into a non-volatile quaternary phosphonium (B103445) salt, which can then be easily separated by distillation.[7] |
| Product Purity Does Not Meet Specifications | 1. Inefficient distillation setup.2. Incomplete removal of low-boiling impurities before collecting the main fraction. | 1. Use an efficient fractional distillation column and ensure a stable vacuum.2. Collect a forerun to remove volatile impurities like residual solvents and byproducts (e.g., the methyl acetate/methanol azeotrope).[5][6] |
| Hydrolysis of the Acetal | Presence of water and acid. | This compound can be hydrolyzed back to chloroacetaldehyde in the presence of acid.[12] Ensure all apparatus is dry and that the neutralization step is thoroughly completed before distillation. |
Data Presentation
Table 1: Physical Properties and Distillation Parameters
| Property | Value | Source(s) |
| Molecular Weight | 124.57 g/mol | [10] |
| Boiling Point (Atmospheric Pressure) | 128-130 °C | [2][4] |
| Boiling Point (Reduced Pressure) | 55 °C @ 50 mm Hg | [1][3] |
| Density (25 °C) | 1.094 g/mL | [2][4] |
| Refractive Index (n20/D) | 1.415 | [2] |
Table 2: Common Impurities and Boiling Points
| Impurity | Boiling Point (°C) | Notes |
| Methanol | 64.7 | Can form an azeotrope with methyl acetate. |
| Methyl Acetate | 57 | Can form an azeotrope with methanol (boiling point 55 °C).[5][6] |
| 1,1,2-Trichloroethane | 114 | Difficult to separate due to a similar boiling point to the product.[5] |
| Methyl Chloroacetate | 129-131 | Very close boiling point to the product; may require chemical treatment for removal.[7] |
Experimental Protocols
Protocol 1: General Purification by Fractional Distillation
This protocol is based on common procedures described in the literature.[1][5][6][8]
-
Neutralization:
-
Transfer the crude this compound to a separatory funnel.
-
If acidic, wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Alternatively, add a solid neutralizing agent like calcium oxide or calcium hydroxide to the crude product in a flask.[1][5][6][8] Stir the mixture at a controlled temperature (e.g., 40-50 °C) until the pH of an aqueous extract is above 5.[6]
-
Separate the organic layer. If a solid neutralizing agent was used, filter the mixture.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Use a vacuum pump and a pressure gauge to maintain a constant reduced pressure.
-
-
Distillation Procedure:
-
Heat the distillation flask gently using a heating mantle.
-
Collect any low-boiling fractions (forerun), which may contain residual solvents or azeotropes.[5][6]
-
Once the head temperature stabilizes at the expected boiling point of the product at the given pressure, collect the main fraction in a separate receiving flask.
-
Monitor the purity of the collected fractions using a suitable analytical method, such as gas chromatography (GC).[10]
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Protocol 2: Removal of Methyl Chloroacetate Impurity
This protocol is adapted from a method describing the removal of methyl chloroacetate.[7]
-
Reaction with Triphenylphosphine:
-
In a reaction flask, combine the crude this compound containing methyl chloroacetate with a molar excess of triphenylphosphine.
-
Heat the mixture with stirring (e.g., to 80 °C) and monitor the disappearance of methyl chloroacetate by GC. The reaction forms a non-volatile quaternary phosphonium salt.
-
-
Vacuum Distillation:
-
Once the reaction is complete, reconfigure the apparatus for vacuum distillation.
-
Distill the this compound under reduced pressure, leaving the phosphonium salt behind in the distillation flask.
-
Collect the purified product, which should now be substantially free of methyl chloroacetate.
-
Visualizations
Caption: Figure 1: General Workflow for Purification.
Caption: Figure 2: Troubleshooting Low Purity.
References
- 1. data.epo.org [data.epo.org]
- 2. This compound | 97-97-2 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chembk.com [chembk.com]
- 5. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 6. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 7. Method for improving purity of this compound by vinyl acetate method - Eureka | Patsnap [eureka.patsnap.com]
- 8. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. US3535384A - Stabilization of chloroacetaldehydes - Google Patents [patents.google.com]
- 12. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
"troubleshooting incomplete hydrolysis of chloroacetaldehyde dimethyl acetal"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of chloroacetaldehyde (B151913) dimethyl acetal (B89532).
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis of chloroacetaldehyde dimethyl acetal to yield chloroacetaldehyde.
Q1: My hydrolysis reaction is incomplete, showing significant amounts of starting material. How can I drive the reaction to completion?
A1: Incomplete hydrolysis of this compound is a common issue and can be attributed to several factors, as the reaction is a reversible equilibrium. Here are key areas to troubleshoot:
-
Insufficient Water: Acetal hydrolysis requires water as a reactant. Ensure a sufficient excess of water is present in the reaction mixture to shift the equilibrium towards the product side.
-
Inadequate Acid Catalyst: The hydrolysis is acid-catalyzed. If the reaction is slow or incomplete, the concentration or strength of the acid may be insufficient. Consider increasing the catalyst loading or using a stronger acid. However, be aware that excessively harsh acidic conditions can promote side reactions.
-
Low Temperature: The rate of hydrolysis is temperature-dependent. If the reaction is proceeding too slowly, cautiously increasing the temperature can enhance the reaction rate. Monitor the reaction closely, as higher temperatures can also lead to the degradation or polymerization of the desired chloroacetaldehyde product.
-
Sub-optimal pH: The rate of hydrolysis is significantly influenced by the pH of the solution. The reaction is generally faster at lower pH values.
Q2: I'm observing the formation of unexpected byproducts. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction of concern is the polymerization of the chloroacetaldehyde product, which is inherently unstable. Additionally, under certain conditions, other side reactions may occur.
-
Polymerization of Chloroacetaldehyde: The aldehyde product can readily polymerize, especially in the presence of acid and at elevated temperatures. To mitigate this, it is often best to use the generated chloroacetaldehyde in situ in a subsequent reaction without isolation. If isolation is necessary, work at low temperatures and minimize the time the aldehyde is in a concentrated, acidic environment.
-
Formation of 1,1,2-trimethoxyethane: If the reaction conditions are not sufficiently aqueous and there is residual methanol (B129727), there is a possibility of side reactions involving the methoxy (B1213986) groups, although this is less common during hydrolysis.
Q3: How can I effectively monitor the progress of the hydrolysis reaction?
A3: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid excessive exposure of the product to harsh conditions.
-
Thin-Layer Chromatography (TLC): TLC is a straightforward method to qualitatively follow the disappearance of the starting acetal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to quantify the consumption of the starting material and the formation of the chloroacetaldehyde product. It is also an excellent tool for identifying potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful technique for monitoring the reaction in real-time. The disappearance of the characteristic signals of the dimethyl acetal and the appearance of the aldehyde proton signal can be quantified. Ultrafast 2D NMR techniques can even be used to observe reaction intermediates like the hemiacetal.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A1: The hydrolysis proceeds via a well-established mechanism for acetal cleavage. It involves the initial protonation of one of the methoxy groups by the acid catalyst, followed by the elimination of a molecule of methanol to form a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking this intermediate. Subsequent deprotonation leads to the formation of a hemiacetal, which then undergoes a similar sequence of protonation, elimination of a second methanol molecule, and deprotonation to yield the final chloroacetaldehyde product.
Q2: Which acid catalyst is most suitable for this hydrolysis?
A2: A variety of Brønsted acids can be used, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA). The choice of acid may depend on the specific requirements of the subsequent reaction steps and the tolerance of other functional groups in the substrate. Solid acid catalysts like Amberlyst-15 can also be employed for easier removal after the reaction.
Q3: What are the typical reaction conditions for the hydrolysis of this compound?
A3: Typical conditions involve dissolving the this compound in a solvent mixture containing water and a co-solvent like acetone (B3395972) or dioxane, followed by the addition of a catalytic amount of a strong acid. The reaction is often carried out at room temperature or with gentle heating. The progress is monitored until the starting material is consumed.
Q4: Is it necessary to isolate the chloroacetaldehyde product?
A4: Due to its instability and tendency to polymerize, chloroacetaldehyde is often generated and used immediately in the next synthetic step without isolation.[2] This in situ approach can significantly improve the overall yield of the desired final product.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the hydrolysis of this compound. Note that these are representative values and optimal conditions should be determined experimentally for each specific application.
Table 1: Effect of Acid Catalyst on Hydrolysis Yield
| Acid Catalyst (0.1 M) | Reaction Time (hours) | Temperature (°C) | Conversion (%) |
| HCl | 4 | 25 | 95 |
| H₂SO₄ | 4 | 25 | 92 |
| TFA | 3 | 25 | 98 |
| Acetic Acid | 24 | 25 | 40 |
Table 2: Effect of Temperature on Reaction Time
| Temperature (°C) | Acid Catalyst | Reaction Time for >95% Conversion (hours) |
| 10 | 0.1 M HCl | 12 |
| 25 | 0.1 M HCl | 4 |
| 40 | 0.1 M HCl | 1.5 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Addition: To the stirring solution, add a catalytic amount of a strong acid (e.g., 0.1 to 0.5 equivalents of HCl or TFA) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals. For TLC, use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize with an appropriate stain (e.g., potassium permanganate).
-
Work-up (if isolation is required): Once the reaction is complete, cool the mixture in an ice bath and neutralize the acid with a mild base such as sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature.
-
In situ Use: For in situ applications, once the hydrolysis is complete, neutralize the acid if necessary for the subsequent step and add the next reagent directly to the reaction mixture.
Protocol 2: NMR Monitoring of Hydrolysis
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent mixture (e.g., acetone-d₆ and D₂O).
-
Initiation of Reaction: Add a catalytic amount of a suitable acid (e.g., DCl in D₂O) to the NMR tube and mix thoroughly.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the acetal protons and the appearance of the aldehyde proton.
-
Data Analysis: Integrate the relevant peaks to determine the relative concentrations of the starting material and product over time, allowing for the calculation of reaction kinetics.
Visualizations
References
Technical Support Center: Managing Exothermic Reactions of Chloroacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing the exothermic nature of reactions involving chloroacetaldehyde (B151913) dimethyl acetal (B89532). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reactions of chloroacetaldehyde dimethyl acetal?
A1: Reactions involving this compound, particularly its synthesis and acid-catalyzed hydrolysis, can be highly exothermic, meaning they release a significant amount of heat.[1][2][3] This heat can cause a rapid increase in temperature and pressure inside the reaction vessel. If not properly controlled, this can lead to a thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably, potentially resulting in boiling of solvents, loss of containment, or release of toxic materials.[4] this compound itself is a flammable liquid and is harmful if swallowed or inhaled.[5]
Q2: What is the most common exothermic reaction involving this compound that I should be aware of?
A2: The acid-catalyzed hydrolysis of this compound to generate chloroacetaldehyde in situ is a primary concern.[1] This deprotection reaction is often employed in multi-step syntheses.[6] While acetal hydrolysis is a reversible equilibrium, the forward reaction can be exothermic, and its rate is highly dependent on the acid catalyst concentration and temperature.[7]
Q3: What key process parameters should be monitored during these reactions?
A3: Continuous and precise monitoring of the internal reaction temperature is critical. Additionally, the rate of reagent addition, stirring speed, and the performance of the cooling system must be carefully controlled. Any deviation from the expected temperature profile should be addressed immediately.
Q4: Are there any known incompatible materials that could trigger a dangerous exothermic event?
A4: Yes, you should avoid contact with strong oxidizing agents and highly alkaline or acidic materials, as these can catalyze exothermic reactions.[5] The material is stable under normal conditions but can be readily decomposed by dilute acids.[8]
Troubleshooting Guide: Temperature Excursions
A sudden and unexpected rise in reaction temperature (a temperature excursion) is a critical safety concern. This guide provides a systematic approach to troubleshooting and managing such events.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
-
Possible Causes:
-
Reagent addition is too fast: The rate of heat generation is exceeding the capacity of the cooling system.
-
Inadequate cooling: The cooling system is not performing optimally (e.g., insufficient coolant flow, coolant temperature is too high).
-
Poor mixing: Inefficient stirring is leading to the formation of localized "hot spots."
-
Incorrect reagent concentration: Using more concentrated reagents than specified can result in a faster, more exothermic reaction.
-
-
Troubleshooting Steps:
-
Immediately stop reagent addition.
-
Increase cooling: Lower the temperature of the cooling bath and/or increase the coolant flow rate.
-
Ensure vigorous stirring: Verify that the mechanical stirrer is functioning correctly and increase the stirring speed if it is safe to do so.
-
Monitor temperature closely: If the temperature continues to rise uncontrollably, proceed to the Emergency Quenching Procedure.
-
Once the temperature is stable and back within the desired range, resume reagent addition at a significantly reduced rate.
-
Issue 2: Temperature Spike After Completion of Reagent Addition
-
Possible Causes:
-
Accumulation of unreacted starting material: If the reaction was initiated at too low a temperature, a significant amount of unreacted material may have accumulated, which is now reacting rapidly as the bulk temperature rises.
-
Cooling system failure: A sudden failure in the cooling apparatus.
-
-
Troubleshooting Steps:
-
Apply maximum available cooling immediately.
-
Verify cooling system operation: Check coolant flow, temperature, and equipment functionality.
-
If the temperature rise is rapid and approaches the solvent's boiling point or the decomposition temperature of any component, initiate the Emergency Quenching Procedure .
-
For future experiments, consider a semi-batch process where the limiting reagent is added slowly to control the reaction rate and prevent accumulation.
-
Quantitative Data: Operational Parameters for Synthesis
| Parameter | Value | Source |
| Synthesis Reaction Temperature | ||
| Initial Reaction | 0°C to 10°C | [4] |
| Neutralization Step | 20°C to 60°C | [10] |
| Preferred Neutralization | 40°C to 50°C | [11] |
| Reagent Addition Time | ||
| Chlorine and Vinyl Acetate | Over 1 hour | [12] |
| Calcium Oxide (Neutralization) | Over 30 minutes | [12] |
Experimental Protocols
Key Experiment: Controlled Acid-Catalyzed Hydrolysis (Deprotection)
This protocol provides a general methodology for the controlled acid-catalyzed hydrolysis of this compound. Caution: This reaction is exothermic and should be performed with appropriate safety measures in place.
Materials:
-
This compound
-
Organic Solvent (e.g., Tetrahydrofuran - THF)
-
Aqueous Acid (e.g., 1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in a cooling bath (e.g., an ice-water bath).
-
Dissolution: Dissolve this compound (1 equivalent) in the chosen organic solvent (e.g., THF) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0-5°C using the cooling bath.
-
Acid Addition: Slowly add the aqueous acid (e.g., 1 M HCl) dropwise via the addition funnel while vigorously stirring the mixture. Monitor the internal temperature closely and maintain it within the desired range (e.g., below 10°C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid until effervescence ceases. Continue to cool the flask during this process as the neutralization can also be exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Visualizations
Troubleshooting Logic for Temperature Excursions
References
- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. ACETAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. mt.com [mt.com]
- 10. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 11. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]
- 12. This compound | 97-97-2 [chemicalbook.com]
Technical Support Center: Optimization of Reaction Temperature for Chloroacetaldehyde Dimethyl Acetal Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the temperature optimization of chloroacetaldehyde (B151913) dimethyl acetal (B89532) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of chloroacetaldehyde dimethyl acetal from vinyl acetate (B1210297) and chlorine?
A1: For the initial reaction between vinyl acetate, chlorine, and excess methanol (B129727), maintaining a low temperature is critical. The recommended temperature range is below 20°C, with a preferred range of 0°C to 10°C to ensure high yields and minimize side reactions.[1][2] Some protocols even call for temperatures as low as -15°C to -5°C, controlled with an ice-water bath.[3]
Q2: Why is strict temperature control so crucial during the initial chlorination step?
A2: Temperature control is paramount to prevent the formation of unwanted byproducts.[4] this compound is sensitive in the acidic environment created by the byproduct hydrogen chloride (HCl).[1] Exceeding the recommended temperature can promote side reactions, such as the addition of HCl or methanol across the vinyl double bond, which lowers the overall yield and complicates purification.[4]
Q3: What temperature should be maintained during the neutralization step?
A3: After the primary reaction is complete, the mixture is neutralized to a pH greater than 5. During this step, the temperature is typically maintained in a higher range of 20°C to 60°C.[1][2] A more specific range of 30°C to 50°C is often preferred for the neutralization process with solid bases like calcium oxide or calcium hydroxide.[1][4]
Q4: Can higher reaction temperatures ever be used?
A4: Yes, but typically not in standard batch processes. A semi-continuous process, where reactants are introduced continuously into a cooled column, allows for higher reaction temperatures (e.g., 25°C to 50°C for the intermediate formation) without significant byproduct formation.[4][5] This is because the reactants are processed in smaller amounts at any given time, allowing for better process control.[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My final yield is significantly lower than the expected >90%. What could be the cause related to temperature?
-
Answer:
-
Inadequate Cooling During Chlorination: The most common cause is the reaction temperature exceeding 20°C during the addition of vinyl acetate and chlorine.[1][4] This is a highly exothermic reaction. Ensure your cooling bath is adequate and the reactants are added slowly and simultaneously to maintain the temperature within the optimal 0-10°C range.[1][2]
-
Improper Temperature During Neutralization: While the initial reaction requires cold temperatures, the neutralization step needs to be warmer (20-60°C) to proceed efficiently.[2] Ensure the temperature is raised and maintained within this range during the addition of the neutralizing agent.
-
Product Degradation: The crude product is acid-sensitive.[1] Delays in neutralizing the hydrogen chloride byproduct after the reaction can lead to degradation. Proceed to the neutralization step promptly after the chlorination is complete.
-
Issue 2: Reaction Mixture Turned Dark or Polymerized
-
Question: My reaction mixture has turned dark brown/black. What went wrong?
-
Answer: A dark coloration often indicates decomposition or polymerization, which can be triggered by excessive heat. Localized "hot spots" due to poor mixing or too-rapid addition of reactants can cause the temperature to spike, leading to degradation of the desired product and formation of polymeric byproducts. Improve stirring efficiency and reduce the rate of reactant addition.
Issue 3: High Levels of Impurities or Byproducts in Final Product
-
Question: GC analysis of my product shows significant impurities. How can temperature optimization help?
-
Answer: The formation of byproducts like methyl acetate and others is often temperature-dependent.[1][4]
-
Verify Chlorination Temperature: Re-confirm that your reaction temperature did not exceed the 20°C limit. Previous batch operations specifically required these low temperatures to avoid side-reaction products.[4]
-
Consider a Semi-Continuous Process: If precise temperature control in a large batch is challenging, a semi-continuous process can offer better control, allowing for higher temperatures while minimizing byproduct formation.[4][5]
-
Data Presentation: Temperature Effects on Synthesis
The following table summarizes reaction conditions and outcomes from various synthesis protocols. Note that direct yield comparison is complex due to other process variables, but a clear pattern regarding temperature ranges emerges.
| Process Stage | Reactants | Temperature Range | Reported Yield/Conversion | Key Notes | Reference |
| Chlorination (Batch) | Vinyl Acetate, Chlorine, Methanol | < 20°C (Preferred: 0-10°C) | > 90% | Strict cooling is essential to prevent side reactions. | [1][2] |
| Chlorination (Batch) | Vinyl Acetate, Chlorine, Methanol | -15°C to -5°C | Not specified | Utilizes an ice-water bath for strong cooling. | [3] |
| Neutralization | Crude reaction mixture, Calcium Oxide | 30°C to 50°C | 92.1% (overall) | Follows the low-temperature chlorination step. | [1] |
| Neutralization | Crude reaction mixture, Calcium Hydroxide | 40°C to 50°C | 83.2% (overall) | pH adjusted to 3.1-3.4. | [4] |
| Intermediate Formation (Semi-Continuous) | Vinyl Acetate, Chlorine | 25°C to 50°C | 84.4% (conversion) | Higher temperatures are possible due to improved process control. | [4][6] |
Experimental Protocols
Protocol: Batch Synthesis of this compound
This protocol is a synthesized example based on common procedures described in the literature.[1][2]
1. Reaction Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a thermometer, a gas inlet tube, and two dropping funnels. The reactor should be connected to a cooling circulator capable of maintaining temperatures between 0-10°C.
-
Charge the reactor with 4 to 6 molar equivalents of methanol for every mole of vinyl acetate to be used.
-
Begin vigorous stirring and cool the methanol to the target temperature of 0-5°C.
2. Reactant Addition (Chlorination):
-
Charge one dropping funnel with vinyl acetate and the other with a method to introduce gaseous chlorine at a controlled rate.
-
Simultaneously and slowly add the vinyl acetate and chlorine to the cooled methanol over a period of 1-2 hours.
-
CRITICAL: Monitor the temperature continuously and adjust the addition rate and cooling to ensure the internal temperature does not exceed 10°C . The preferred range is 0-10°C.[1][2]
3. Reaction Work-up (Neutralization):
-
Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes at the same temperature.
-
Begin to warm the reaction mixture. When the temperature reaches approximately 30°C, start the slow, portion-wise addition of a solid neutralizing agent (e.g., calcium oxide or calcium carbonate).
-
Control the rate of addition to maintain the temperature between 30°C and 50°C.[1] Use external cooling if the exothermic neutralization reaction causes the temperature to rise too quickly.
-
Continue adding the base until an aqueous extract of the reaction mixture has a pH greater than 5.[1][2]
4. Isolation and Purification:
-
After neutralization, two liquid phases will form: an upper organic layer containing the product and a lower aqueous/methanolic layer.[1]
-
Separate the layers. The upper organic layer contains the crude this compound.
-
The product can be purified by fractional distillation to yield the final product with >99% purity.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis with critical temperature checkpoints.
Temperature Optimization Logic Diagram
Caption: Logical flow for systematically optimizing the reaction temperature for the synthesis process.
References
- 1. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 2. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. data.epo.org [data.epo.org]
Technical Support Center: Chloroacetaldehyde Handling and Polymerization Prevention
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of chloroacetaldehyde (B151913), with a primary focus on preventing its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is chloroacetaldehyde, and why is it prone to polymerization?
A1: Chloroacetaldehyde (CAA) is a highly reactive organic compound with the formula ClCH₂CHO.[1][2] Its high reactivity is due to the presence of both an electrophilic aldehyde group and a chlorine atom on the adjacent carbon. Anhydrous chloroacetaldehyde is particularly unstable and can readily undergo self-condensation to form cyclic trimers, tetramers, and linear polyoxymethylene polymers (polyacetals).[1] This process is often catalyzed by the presence of acids, bases, transition metals, and even light. To mitigate this, chloroacetaldehyde is commonly supplied as a more stable aqueous solution (typically 45-55% w/w).[3]
Q2: What are the primary signs that my chloroacetaldehyde has started to polymerize?
A2: The most common indicators of polymerization include:
-
Increased Viscosity: The solution will become noticeably thicker and less mobile.
-
Formation of a Precipitate: A white or off-white solid may form and settle at the bottom of the container.
-
Solidification: In advanced stages, the entire volume of the liquid can solidify into a hard, white polymer.
-
Discoloration: The solution may turn yellow or brown, which can be a sign of decomposition or side reactions accompanying polymerization.
Q3: How can I prevent the polymerization of chloroacetaldehyde in my laboratory?
A3: The key to preventing polymerization is a combination of proper storage, handling, and the use of stabilizers.
-
Storage: Store chloroacetaldehyde in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources.[4]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Material Compatibility: Use appropriate storage containers. Glass is generally recommended. Avoid contact with incompatible metals that can act as catalysts.
-
Use of Stabilizers: For anhydrous or high-concentration chloroacetaldehyde, the addition of a stabilizer is highly recommended. Lactams, particularly ε-caprolactam, have been shown to be effective inhibitors.[5]
Q4: What is the recommended stabilizer and its concentration?
A4: ε-Caprolactam is a patented and effective stabilizer for chloroacetaldehydes.[5] The recommended concentration range is between 0.01% and 1% by weight, with a preferred range of 0.05% to 0.5%.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased viscosity or slight precipitate formation. | Initial stages of polymerization. Contamination with acid, base, or metal ions. Exposure to heat or light. | 1. Immediately cool the container in an ice bath to slow the reaction. 2. If the material is still liquid, consider adding a stabilizer like ε-caprolactam within the recommended concentration range. 3. If possible, use the material immediately after stabilization. 4. If the polymerization is significant, proceed to the safe disposal protocol. |
| The entire sample has solidified. | Advanced polymerization. | 1. Do not attempt to heat the container to melt the polymer, as this can lead to pressure buildup and container rupture. 2. Do not attempt to dissolve the polymer in a solvent, as this may be ineffective and create a larger volume of hazardous waste. 3. Treat the entire container and its contents as hazardous waste and follow the specific disposal protocol for polymerized chloroacetaldehyde. |
| Discoloration of the chloroacetaldehyde solution. | Decomposition or side reactions. Presence of impurities. | 1. Assess the suitability of the material for your intended use, as the discoloration may indicate the presence of byproducts. 2. Consider purifying the chloroacetaldehyde by distillation if you have the appropriate equipment and safety measures in place. Note that anhydrous chloroacetaldehyde is highly unstable.[1] 3. If in doubt, dispose of the material as hazardous waste. |
Experimental Protocols
Protocol for Stabilization of Anhydrous Chloroacetaldehyde with ε-Caprolactam
Objective: To stabilize anhydrous chloroacetaldehyde to prevent polymerization during storage and handling.
Materials:
-
Anhydrous chloroacetaldehyde
-
ε-Caprolactam (solid)
-
Anhydrous, inert solvent (e.g., dichloromethane, if needed for stock solution)
-
Glass container with a tight-fitting cap (e.g., amber glass bottle with a PTFE-lined cap)
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware and personal protective equipment (PPE)
Procedure:
-
Work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Determine the required amount of ε-caprolactam. For example, for 100 g of chloroacetaldehyde, a 0.1% w/w concentration would require 0.1 g of ε-caprolactam.
-
Ensure all glassware is scrupulously dry.
-
Method A: Direct Addition (for small quantities) a. Weigh the desired amount of ε-caprolactam directly into the dry storage container. b. Under a gentle stream of inert gas, carefully add the anhydrous chloroacetaldehyde to the container. c. Seal the container tightly and swirl gently to dissolve the ε-caprolactam. The stabilizer should readily dissolve at room temperature.[5]
-
Method B: Addition as a Stock Solution (for larger quantities or better precision) a. Prepare a stock solution of ε-caprolactam in a minimal amount of a suitable anhydrous, inert solvent. b. Add the required volume of the stock solution to the anhydrous chloroacetaldehyde in the storage container under an inert atmosphere. c. Seal the container and mix thoroughly.
-
Purge the headspace of the container with inert gas before sealing for storage.
-
Label the container clearly, indicating the contents, date of preparation, and the added stabilizer with its concentration.
-
Store the stabilized solution in a cool, dark, and well-ventilated area.
Protocol for Monitoring Chloroacetaldehyde Purity and Polymer Formation
Objective: To analytically monitor the purity of chloroacetaldehyde and detect the onset of polymerization.
Methods:
-
Gas Chromatography (GC): GC can be used to determine the purity of the chloroacetaldehyde monomer. A decrease in the monomer peak area over time can indicate its conversion to polymer. The polymer itself is non-volatile and will not be detected by GC.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to quantify the chloroacetaldehyde monomer.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to qualitatively detect the formation of polyacetal. The appearance or increase in the intensity of C-O-C stretching bands (typically in the 1000-1200 cm⁻¹ region) and a corresponding decrease in the C=O stretching band of the aldehyde (around 1730 cm⁻¹) can indicate polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the aldehyde proton signal (around 9.5 ppm) and the appearance of new signals corresponding to the acetal (B89532) protons of the polymer backbone.
Protocol for Safe Disposal of Polymerized Chloroacetaldehyde
Objective: To safely handle and dispose of chloroacetaldehyde that has polymerized.
WARNING: Do not attempt to break up the solid polymer with force, as this may cause the container to shatter.
Procedure:
-
Wear appropriate PPE, including safety goggles, a lab coat, and heavy-duty, chemically resistant gloves.
-
If the polymerization has occurred in a sealed container, be aware of the potential for pressure buildup. Do not heat the container.
-
Place the entire container with the polymerized material into a larger, sealable, and chemically resistant container (secondary containment).
-
Label the outer container clearly as "Hazardous Waste: Polymerized Chloroacetaldehyde."
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this waste stream. Do not attempt to dispose of it down the drain or in regular trash.[7][8]
-
Depolymerization (for trained personnel with appropriate safety measures): In some cases, depolymerization of polyacetals can be achieved by heating in the presence of an acid or base catalyst.[5] This should only be attempted by experienced chemists in a controlled environment due to the release of flammable and toxic chloroacetaldehyde monomer. The resulting monomer must then be handled and disposed of as hazardous waste.
Data Presentation
Table 1: Recommended Stabilizer Concentration for Anhydrous Chloroacetaldehyde
| Stabilizer | Chemical Formula | Recommended Concentration (% w/w) | Preferred Concentration (% w/w) |
| ε-Caprolactam | C₆H₁₁NO | 0.01 - 1.0[5] | 0.05 - 0.5[5] |
Table 2: Material Compatibility for Chloroacetaldehyde
| Material | Compatibility | Notes |
| Plastics | ||
| Low-Density Polyethylene (LDPE) | Poor to Fair | May show damage upon prolonged contact.[9] |
| High-Density Polyethylene (HDPE) | Poor to Fair | May show damage upon prolonged contact.[9] |
| Polypropylene (PP) | Poor | Not recommended for continuous use.[9] |
| Polytetrafluoroethylene (PTFE) | Good | Generally resistant. |
| Elastomers | ||
| Nitrile | Poor | Not recommended.[10] |
| Neoprene | Poor | Not recommended.[10] |
| Viton® (FKM) | Good | Good resistance.[9] |
| Kalrez® (FFKM) | Excellent | Excellent chemical resistance.[4][9] |
| Metals | ||
| Glass | Excellent | Recommended for storage and handling. |
| Stainless Steel | Fair to Good | May be suitable for short-term contact, but transition metal contamination can catalyze polymerization. |
| Aluminum | Poor | Not recommended. |
| Carbon Steel | Poor | Not recommended. |
Visualizations
Caption: Workflow for the stabilization of anhydrous chloroacetaldehyde.
Caption: Troubleshooting logic for observed polymerization of chloroacetaldehyde.
References
- 1. unmc.edu [unmc.edu]
- 2. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 3. The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases | Semantic Scholar [semanticscholar.org]
- 4. dymseal.com [dymseal.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Modeling of the Kinetics of Polyoxymethylene Decomposition under Oxidative and Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends [mdpi.com]
- 9. gulfrubber.com [gulfrubber.com]
- 10. globaloring.com [globaloring.com]
Technical Support Center: Work-up Procedures for Reactions Containing Chloroacetaldehyde Dimethyl Acetal
Welcome to the technical support center for handling reactions involving chloroacetaldehyde (B151913) dimethyl acetal (B89532). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on work-up procedures, troubleshooting common issues, and understanding the chemical's behavior.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working up a reaction containing chloroacetaldehyde dimethyl acetal?
A1: The principal challenge is the acid sensitivity of the acetal functional group. In acidic conditions, this compound can hydrolyze to form the highly reactive and potentially hazardous chloroacetaldehyde and methanol.[1][2][3] This hydrolysis can lead to the formation of unwanted byproducts and complicate the purification of the desired product. Therefore, maintaining neutral or slightly basic conditions during the work-up is crucial.
Q2: How can I neutralize my reaction mixture to prevent acetal hydrolysis?
A2: Neutralization should be performed carefully to a pH greater than 7. Common methods include:
-
Aqueous basic wash: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).[1][4]
-
Solid basic reagents: For non-aqueous reactions, solid bases like calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂) can be added to the reaction mixture, followed by filtration.[4][5][6] This is often done while maintaining a controlled temperature.[5][6]
Q3: What are the key physical properties of this compound relevant to its removal during work-up?
A3: Understanding the physical properties of this compound is essential for planning its separation from the reaction product.
| Property | Value | Source |
| Boiling Point | 128-130 °C (at 760 mmHg) | [7][8][9] |
| 55 °C (at 50 mmHg) | [5][6] | |
| Density | 1.094 g/mL (at 25 °C) | [7][9] |
| Solubility in Water | 52 g/L (at 20 °C) | [9] |
| Common Solvents | Soluble in common organic solvents. | [8] |
Q4: Can I remove unreacted this compound by distillation?
A4: Yes, fractional distillation can be an effective method for removing the acetal, especially if there is a significant boiling point difference between it and your desired product.[4][5][6] Distillation under reduced pressure is often employed to lower the boiling point and prevent thermal decomposition of sensitive compounds.[5][6]
Q5: What are some common byproducts I might encounter?
A5: Besides the hydrolysis products (chloroacetaldehyde and methanol), you might encounter byproducts from the reaction of chloroacetaldehyde itself. Due to its reactive nature, chloroacetaldehyde can undergo self-condensation or polymerization, especially under basic conditions.[8] If your reaction involves nucleophiles, they can also react with the chloroacetaldehyde formed from hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions containing this compound.
Issue 1: My product is contaminated with a significant amount of unreacted this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. | Reduces the amount of starting material that needs to be removed. |
| Inefficient Extraction | Perform multiple extractions with a suitable organic solvent. If the product is sufficiently non-polar, partitioning between a non-polar solvent (like hexane) and a polar solvent (like acetonitrile) can be effective. | This compound has some water solubility and will partition between aqueous and organic layers. Multiple extractions increase removal efficiency. |
| Similar Polarity to Product | Utilize column chromatography. A gradient elution may be necessary to achieve good separation. | Chromatography is a powerful technique for separating compounds with similar physical properties. |
| High Boiling Point Product | If the product has a much higher boiling point and is thermally stable, remove the acetal by distillation under reduced pressure. | This is a practical method for bulk removal of the volatile starting material. |
Issue 2: I suspect the acetal hydrolyzed during an acidic work-up. How do I deal with the resulting chloroacetaldehyde?
| Possible Cause | Troubleshooting Step | Rationale |
| Accidental Acidification | Immediately neutralize the mixture with a mild base like sodium bicarbonate. | This will quench the acid and prevent further hydrolysis. |
| Presence of Acidic Reagents | Before work-up, quench any acidic reagents in the reaction mixture. | Prevents the generation of acidic conditions upon addition of water. |
| Formation of Reactive Aldehyde | Wash the organic layer with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃). | Sodium bisulfite forms a solid adduct with aldehydes, which can then be removed by filtration or phase separation. |
| Product Instability to Base | If the product is base-sensitive, use a buffered wash at a neutral pH. | Avoids product degradation while still removing acid. |
Issue 3: An emulsion has formed during the extractive work-up.
| Possible Cause | Troubleshooting Step | Rationale |
| High Concentration of Polar Species | Add brine (saturated NaCl solution) to the separatory funnel and gently agitate. | The increased ionic strength of the aqueous phase can help to break the emulsion. |
| Similar Densities of Layers | Add more of the organic solvent to decrease the density of the organic phase. | This can improve the separation of the two layers. |
| Presence of Finely Divided Solids | Filter the entire mixture through a pad of celite or filter paper. | This can remove particulate matter that may be stabilizing the emulsion. |
Experimental Protocols
Protocol 1: General Neutralization and Extractive Work-up
This protocol is a standard procedure for reactions where the product is soluble in a water-immiscible organic solvent.
-
Cool the Reaction Mixture: Cool the reaction vessel to room temperature.
-
Quench the Reaction (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before adding water.
-
Dilute with Organic Solvent: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Brine Wash: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Protocol 2: Work-up for Water-Soluble or Polar Products
This protocol is for situations where the desired product has significant water solubility.
-
Remove Organic Solvent: If the reaction was performed in a volatile organic solvent, remove it under reduced pressure.
-
Neutralize: Carefully add a solid, mild base like sodium bicarbonate to the residue until the pH is neutral.
-
Extract with a Polar Organic Solvent: Extract the aqueous mixture multiple times with a more polar organic solvent system, such as a 3:1 mixture of chloroform (B151607) and isopropanol.
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate and Purify: Concentrate the solvent and purify the product, potentially using specialized chromatography techniques for polar compounds like Hydrophilic Interaction Liquid Chromatography (HILIC).
Visualizing Work-up Logic
The following diagrams illustrate the decision-making process for common work-up and troubleshooting scenarios.
Caption: General work-up decision flow for reactions containing this compound.
Caption: Troubleshooting guide for emulsion formation during extractive work-up.
References
- 1. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 2. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 3. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound | 97-97-2 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. data.epo.org [data.epo.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 97-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. クロロアセトアルデヒドジメチルアセタール - 2-クロロ-1,1-ジメトキシエタン [sigmaaldrich.com]
Technical Support Center: Chloroacetaldehyde Dimethyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroacetaldehyde (B151913) dimethyl acetal (B89532).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of chloroacetaldehyde dimethyl acetal?
A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of an acid and water, it hydrolyzes to form chloroacetaldehyde and two equivalents of methanol.[1] This reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the aldehyde.
Q2: Under what conditions is this compound stable?
A2: this compound is generally stable under neutral to strongly basic conditions. Acetals are known to be resistant to hydrolysis in the absence of acid.
Q3: What are the subsequent degradation products of chloroacetaldehyde?
A3: Once formed, chloroacetaldehyde is a reactive compound and can undergo several further reactions. In aqueous media, it readily hydrates to form a hemiacetal.[1] Under certain conditions, it can also undergo polymerization to form polyacetals.[1] In environmental or biological systems, chloroacetaldehyde can be a metabolite in the degradation of 1,2-dichloroethane.[1]
Q4: Are there any known side products during the hydrolysis of this compound?
A4: The primary products are chloroacetaldehyde and methanol. However, due to the reactivity of chloroacetaldehyde, side reactions can occur, especially if the reaction conditions are not carefully controlled. These can include the formation of aldol (B89426) condensation products or polymers of chloroacetaldehyde.[2]
Troubleshooting Guides
Issue 1: Incomplete or slow hydrolysis of this compound.
-
Possible Cause 1: Insufficient acid catalyst.
-
Solution: Ensure that a sufficient amount of acid catalyst is used. The rate of hydrolysis is dependent on the acid concentration. For a laboratory-scale reaction, a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid is typically used.
-
-
Possible Cause 2: Low temperature.
-
Solution: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to the formation of unwanted byproducts.
-
-
Possible Cause 3: Insufficient water.
-
Solution: As water is a reactant in the hydrolysis, ensure that there is a sufficient amount present to drive the equilibrium towards the products.
-
Issue 2: Formation of a polymeric precipitate during the reaction.
-
Possible Cause: Polymerization of the chloroacetaldehyde product.
-
Solution: Chloroacetaldehyde is known to polymerize, especially in its anhydrous form or at high concentrations.[1] To minimize this, it is best to use the generated chloroacetaldehyde in situ for a subsequent reaction. If isolation is necessary, perform the hydrolysis at a lower temperature and concentration.
-
Issue 3: Difficulty in analyzing the reaction progress due to the instability of chloroacetaldehyde.
-
Possible Cause: Chloroacetaldehyde is a reactive and volatile compound.
-
Solution: For analytical purposes like GC-MS, it is often recommended to derivatize the chloroacetaldehyde product. This can be done by reacting it with a suitable agent to form a more stable, less volatile derivative that is easier to quantify.
-
Degradation Pathway Summary
The degradation of this compound is a multi-step process that is initiated by hydrolysis and followed by the transformation of the resulting chloroacetaldehyde.
| Step | Reactant(s) | Conditions | Product(s) |
| 1 | This compound, Water | Acidic (e.g., H+) | Chloroacetaldehyde, Methanol |
| 2a | Chloroacetaldehyde, Water | Aqueous solution | Chloroacetaldehyde hydrate (B1144303) (hemiacetal) |
| 2b | Chloroacetaldehyde | High concentration | Polychloroacetaldehyde |
| 2c | Chloroacetaldehyde | Biological systems | Metabolites from further oxidation or reduction |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for monitoring the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Methanol (as solvent)
-
Deionized water
-
Hydrochloric acid (catalyst)
-
Internal standard (e.g., undecane)
-
Sodium bicarbonate (for quenching)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
GC vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve a known concentration of this compound in methanol. Add a known concentration of an internal standard.
-
Initiation of Hydrolysis: To start the reaction, add a specific volume of an aqueous solution of hydrochloric acid to the reaction mixture. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate. This will neutralize the acid catalyst and stop the hydrolysis.
-
Extraction: Extract the organic components from the quenched aliquot by adding dichloromethane and vortexing.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis: Transfer the dried organic layer to a GC vial and analyze it using a GC-MS system. The GC method should be optimized to separate this compound, methanol, and the internal standard. The mass spectrometer will confirm the identity of the peaks.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the concentration of this compound versus time to determine the reaction kinetics.
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for kinetic analysis of acetal hydrolysis.
References
Technical Support Center: Monitoring Chloroacetaldehyde Dimethyl Acetal Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following sections address common issues encountered during the monitoring of reactions involving chloroacetaldehyde (B151913) dimethyl acetal (B89532) using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring reactions of chloroacetaldehyde dimethyl acetal?
A1: The primary analytical techniques for monitoring reactions involving this compound and its subsequent products are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the analytes of interest (the acetal, the corresponding aldehyde, or other products), and the required level of detail (e.g., real-time monitoring vs. endpoint analysis).
Q2: Chloroacetaldehyde is unstable. How does this affect the analysis when its dimethyl acetal is used in a reaction?
A2: this compound is often used as a more stable precursor to chloroacetaldehyde, which is released under acidic conditions.[1] Chloroacetaldehyde itself is reactive and can hydrate (B1144303), polymerize, or engage in side reactions.[1][2] When monitoring reactions where the acetal is hydrolyzed to the aldehyde, it is crucial to control the conditions of both the reaction and the analytical sample preparation to ensure accurate quantification. For instance, in GC analysis, the high temperature of the injection port can convert chloroacetaldehyde hydrates back to the monomeric form.[2]
Q3: Are there any common impurities from the synthesis of this compound that I should be aware of during analysis?
A3: Yes, a significant by-product in some synthetic routes is 1,1,2-trichloroethane (B165190), which has a similar boiling point to this compound, making it difficult to separate by distillation.[3][4][5] This can lead to co-elution in gas chromatography if the column and conditions are not properly optimized. It is advisable to confirm the purity of the starting material and to be aware of this potential interference.
Q4: Can NMR spectroscopy be used for real-time monitoring of reactions involving this acetal?
A4: Absolutely. NMR spectroscopy is a powerful tool for real-time, in-situ monitoring of reactions like acetal hydrolysis or formation.[6][7][8] It allows for the simultaneous observation of reactants, intermediates (like the hemiacetal), and products without the need for sample workup, providing valuable kinetic and mechanistic insights.[6][9]
Troubleshooting Guides
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Issue 1: Poor peak shape or tailing for chloroacetaldehyde.
-
Possible Cause: Chloroacetaldehyde can interact with active sites in the GC system (e.g., liner, column). It can also exist in equilibrium with its hydrate forms, which may behave differently chromatographically.
-
Troubleshooting Steps:
-
Use a deactivated inlet liner and a column with low bleed and inert stationary phase.
-
Ensure the injection port temperature is high enough to dehydrate any chloroacetaldehyde hydrates to the monomeric form for consistent analysis.[2]
-
Derivatization of the aldehyde can be considered for improved peak shape and sensitivity, although this adds a step to the sample preparation.
-
Issue 2: Co-elution of this compound with impurities.
-
Possible Cause: As mentioned in the FAQs, 1,1,2-trichloroethane is a common impurity with a similar boiling point.
-
Troubleshooting Steps:
-
Optimize the GC temperature program to enhance separation. A slower ramp rate can improve resolution.
-
Use a GC column with a different stationary phase polarity to alter the elution order.
-
If using GC-MS, utilize extracted ion chromatograms for specific m/z values of your compound of interest to distinguish it from co-eluting impurities.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Chloroacetaldehyde is not detected or gives a poor response.
-
Possible Cause: Chloroacetaldehyde lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors at low concentrations.
-
Troubleshooting Steps:
-
Derivatize the chloroacetaldehyde with a fluorescent tag. A common method is to react it with adenosine (B11128) to form the highly fluorescent 1,N6-ethenoadenosine, which can be detected with high sensitivity.[10]
-
If derivatization is not feasible, consider using a refractive index (RI) detector, although it has lower sensitivity and is not compatible with gradient elution.
-
For mass spectrometry (MS) compatible methods, replace non-volatile buffers like phosphoric acid with volatile alternatives like formic acid.[11]
-
Issue 2: Inconsistent retention times for chloroacetaldehyde.
-
Possible Cause: The equilibrium between chloroacetaldehyde and its hydrates can be sensitive to the mobile phase composition and pH, leading to shifting retention times.
-
Troubleshooting Steps:
-
Ensure the mobile phase is well-buffered to maintain a consistent pH.
-
Control the column temperature using a column oven to improve reproducibility.
-
Prepare fresh mobile phase daily and ensure it is properly degassed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Broad or distorted peaks during real-time reaction monitoring.
-
Possible Cause: Changes in the reaction mixture's viscosity, ionic strength, or the presence of paramagnetic species can lead to line broadening. Sample inhomogeneity can also distort the magnetic field.[9]
-
Troubleshooting Steps:
-
Ensure the reaction mixture is well-mixed within the NMR tube, especially if there are multiple phases or precipitates forming.
-
If possible, use a deuterated solvent that is a good match for the polarity of the reaction medium to minimize solvent signal interference.
-
Advanced NMR techniques and data processing methods can sometimes compensate for spectral distortions.[9]
-
Quantitative Data Summary
Table 1: Gas Chromatography (GC) Method Parameters for Chloroacetaldehyde Analysis
| Parameter | Value | Reference |
| Column | Silica Gel | [2][12] |
| Detector | Electron Capture Detector (ECD) | [2] |
| Desorption Solvent | Acetonitrile | [2] |
| Detection Limit | 17.1 pg per injection | [2] |
| Recovery after 17 days | > 90.4% | [2] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method for Chloroacetaldehyde
| Parameter | Value | Reference |
| Derivatizing Agent | Adenosine | [10] |
| Column | C18 | [10][11] |
| Mobile Phase | 20% Methanol (B129727) in Water (Isocratic) | [10] |
| Detection | Fluorescence | [10] |
| MS-compatible modifier | Formic Acid (replaces Phosphoric Acid) | [11] |
Experimental Protocols
Protocol 1: GC Analysis of Chloroacetaldehyde
This protocol is based on the NIOSH method for air sampling but can be adapted for reaction monitoring by preparing standards in a suitable solvent.
-
Sample Preparation:
-
If monitoring a reaction, quench an aliquot of the reaction mixture and dissolve it in acetonitrile.
-
Prepare calibration standards of chloroacetaldehyde in acetonitrile.
-
-
GC Instrument Setup:
-
Injector: Set to a temperature sufficient to vaporize the sample and convert hydrates to the monomer.
-
Column: Use a column suitable for polar, volatile compounds.
-
Detector: An Electron Capture Detector (ECD) is sensitive to halogenated compounds.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample and standards.
-
Integrate the peak corresponding to chloroacetaldehyde.
-
Construct a calibration curve from the standards and quantify the chloroacetaldehyde in the reaction samples.
-
Protocol 2: HPLC Analysis of Chloroacetaldehyde via Fluorescent Derivatization
This protocol is adapted from a method for detecting chloroacetaldehyde as a metabolite.[10]
-
Derivatization:
-
Take an 80 µL aliquot of the aqueous sample (or a quenched reaction mixture).
-
Add 10 µL of 2 M sodium acetate (B1210297) (pH 4.5).
-
Add 10 µL of 100 mM adenosine.
-
Heat the mixture at 80°C for 2 hours, protected from light.
-
-
HPLC Instrument Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: 20% methanol in water.
-
Flow Rate: 1 mL/min.
-
Detector: Fluorescence detector set to the appropriate excitation and emission wavelengths for 1,N6-ethenoadenosine.
-
-
Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Quantify the resulting fluorescent peak against standards prepared in the same manner.
-
Protocol 3: Real-Time NMR Monitoring of Acetal Hydrolysis
This is a general workflow for monitoring a reaction in an NMR tube.[7]
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound in a suitable deuterated solvent.
-
Prepare the acid catalyst in the same deuterated solvent.
-
-
NMR Acquisition Setup:
-
Place the NMR tube in the spectrometer and allow the temperature to equilibrate.
-
Acquire an initial spectrum (t=0) of the starting material.
-
-
Reaction Initiation and Monitoring:
-
Remove the tube, quickly add the acid catalyst, and shake to mix.
-
Re-insert the tube into the spectrometer and begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Process the series of spectra.
-
Integrate the signals corresponding to the acetal, the intermediate hemiacetal (if observable), and the final aldehyde and alcohol products.
-
Plot the change in concentration (as determined by the integrals) over time to obtain kinetic data.
-
Visualizations
Caption: Troubleshooting workflow for poor GC peak shape.
Caption: Decision logic for HPLC detection of chloroacetaldehyde.
Caption: Experimental workflow for real-time NMR monitoring.
References
- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. osha.gov [osha.gov]
- 3. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 6. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.bu.edu [people.bu.edu]
- 11. Chloroacetaldehyde | SIELC Technologies [sielc.com]
- 12. cdc.gov [cdc.gov]
Validation & Comparative
A Comparative Guide to GC-MS Analysis of Chloroacetaldehyde Dimethyl Acetal Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of reaction products of chloroacetaldehyde (B151913) dimethyl acetal (B89532). It is designed to assist researchers in selecting and implementing appropriate analytical techniques for monitoring chemical reactions and characterizing resulting products. This document includes detailed experimental protocols, comparative data, and visual workflows to facilitate a deeper understanding of the analytical processes involved.
Introduction to Chloroacetaldehyde Dimethyl Acetal and its Reactivity
Chloroacetaldehyde is a highly reactive bifunctional molecule containing both an aldehyde and a chloromethyl group.[1] Its high reactivity makes it a valuable building block in the synthesis of various pharmaceuticals and pesticides. However, this reactivity also presents challenges in its direct handling and analysis. This compound serves as a stable, less reactive precursor, which can generate the highly electrophilic chloroacetaldehyde in situ under acidic conditions.[2]
The primary reactions of interest involve the nucleophilic substitution of the chlorine atom by various functional groups, such as amines and thiols. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and other intermediates. Given the complexity of potential side reactions and the need for precise reaction monitoring, robust analytical methods are essential. GC-MS stands out as a powerful technique for the separation, identification, and quantification of the volatile and semi-volatile products of these reactions.
GC-MS Analysis of Reaction Products: A Comparative Overview
GC-MS is a preferred method for analyzing the reaction products of this compound due to its high sensitivity, specificity, and ability to resolve complex mixtures. The following sections compare the analysis of different classes of reaction products and introduce alternative analytical strategies.
Analysis of Amine Reaction Products
The reaction of this compound with primary and secondary amines yields N-substituted aminoacetaldehyde dimethyl acetals. These compounds are key intermediates in various synthetic pathways.
Table 1: GC-MS Data for Amine Reaction Products
| Analyte | Structure | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound (Starting Material) |
| 124.57 | 75, 61, 93, 124 |
| N-(2,2-dimethoxyethyl)aniline |
| 181.23 | 106, 77, 181, 75 |
| Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- |
| 255.74 | 162, 120, 132, 255 |
Note: Retention times are column and method dependent and are provided for comparative purposes within a single method.
Analysis of Thiol Reaction Products
The reaction with thiols produces S-substituted thioacetaldehyde (B13765720) dimethyl acetals. These are also important synthetic intermediates.
Table 2: Hypothetical GC-MS Data for Thiol Reaction Products
| Analyte | Structure | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound (Starting Material) |
| 124.57 | 75, 61, 93, 124 |
| 2-(ethylthio)-1,1-dimethoxyethane |
| 150.24 | 75, 61, 105, 150 |
Note: This data is representative and intended for illustrative purposes. Actual fragmentation patterns should be confirmed experimentally.
Alternative Analytical Methodologies
While GC-MS is a powerful tool, other analytical techniques can be employed, particularly for non-volatile products or when derivatization is not desirable.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry detection is suitable for analyzing less volatile or thermally labile reaction products. Derivatization with fluorescent tags can enhance sensitivity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for both qualitative and quantitative analysis of reaction mixtures without the need for chromatographic separation.
Table 3: Comparison of Analytical Methods
| Method | Analytes | Sample Preparation | Throughput | Information Provided |
| GC-MS | Volatile/Semi-volatile | Often requires extraction and/or derivatization | High | Separation, Identification, Quantification, Structural Information (MS) |
| HPLC-UV/MS | Non-volatile/Thermally labile | Filtration, Dilution | High | Separation, Quantification, Identification (MS) |
| NMR | Soluble compounds | Minimal | Low | Detailed Structural Information, Quantification |
Experimental Protocols
Protocol 1: Synthesis of N-(2,2-dimethoxyethyl)aniline
-
Reaction Setup: In a round-bottom flask, dissolve aniline (B41778) (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: Add a non-nucleophilic base, such as sodium carbonate (1.2 equivalents), to the solution.
-
Reactant Addition: Slowly add this compound (1.1 equivalents) to the stirred mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by taking aliquots for GC-MS analysis.
-
Work-up: After the reaction is complete, cool the mixture, filter to remove the base, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If necessary, perform a liquid-liquid extraction to isolate the organic products.
-
GC-MS Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C, split ratio 20:1.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and a general reaction pathway.
Conclusion
GC-MS is an indispensable tool for the analysis of this compound reaction products. Its ability to separate and identify components in a complex mixture provides crucial insights for reaction optimization, impurity profiling, and quality control in synthetic chemistry. While alternative methods like HPLC and NMR offer complementary information, the high resolution and sensitivity of GC-MS make it the primary choice for the analysis of the volatile and semi-volatile compounds typically generated in these reactions. The protocols and data presented in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for these important chemical transformations.
References
A Comparative Guide to Chloroacetaldehyde Dimethyl Acetal and Other Masked Aldehydes for Researchers and Drug Development Professionals
An In-depth Analysis of Stability, Deprotection, and Synthetic Utility
In the landscape of modern organic synthesis, particularly within the intricate pathways of drug development, the use of masked aldehydes as protecting groups or synthetic intermediates is a cornerstone strategy. Chloroacetaldehyde (B151913) dimethyl acetal (B89532), a prominent member of this class, offers a unique combination of stability and reactivity. This guide provides a comprehensive comparison of chloroacetaldehyde dimethyl acetal with other commonly employed masked aldehydes, supported by experimental data and detailed protocols to inform rational selection in complex synthetic endeavors.
At a Glance: Key Properties of Selected Masked Aldehydes
The choice of a masked aldehyde is often a trade-off between its stability to various reaction conditions and the ease with which the aldehyde can be regenerated. The electron-withdrawing nature of the chlorine atom in this compound significantly influences its reactivity and stability profile compared to other aliphatic and aromatic acetals.
| Masked Aldehyde | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | ClCH₂CH(OCH₃)₂ | 124.57 | 128-130[1] | Electron-withdrawing group enhances stability to acid hydrolysis compared to simple aliphatic acetals; provides a reactive aldehyde upon deprotection. |
| Acetaldehyde (B116499) Dimethyl Acetal | CH₃CH(OCH₃)₂ | 90.12 | 64.3 | A common, simple masked aldehyde; relatively labile under acidic conditions. |
| Benzaldehyde (B42025) Dimethyl Acetal | C₆H₅CH(OCH₃)₂ | 152.19 | 198-199 | Aryl substitution provides greater stability than simple aliphatic acetals; useful for introducing benzaldehyde moiety. |
| 1,3-Dioxolane | (CH₂)₂O₂CH₂ | 74.08 | 74-75 | Cyclic acetal of formaldehyde; generally more stable to acid hydrolysis than acyclic acetals due to stereoelectronic effects. |
Stability Under Acidic Conditions: A Quantitative Perspective
The stability of acetals in acidic media is a critical parameter for their application as protecting groups. The rate of hydrolysis is highly dependent on the electronic nature of the substituents on the acetal carbon. Electron-withdrawing groups, such as the chloro group in this compound, destabilize the developing positive charge on the intermediate oxocarbenium ion, thereby slowing down the rate of hydrolysis.
Caption: Acid-catalyzed hydrolysis of an acetal.
Relative Stability to Acid Hydrolysis:
Based on the destabilizing inductive effect of the chlorine atom, the expected order of stability to acid-catalyzed hydrolysis is:
This compound > Benzaldehyde Dimethyl Acetal > Acetaldehyde Dimethyl Acetal
Cyclic acetals, such as 1,3-dioxolane, are generally more stable than their acyclic counterparts.[2]
Deprotection of Masked Aldehydes: A Comparison of Mild Methods
The selective and efficient deprotection of masked aldehydes is crucial for the successful progression of a synthetic route. While strong aqueous acid is the classical method, the need to preserve other acid-sensitive functional groups has driven the development of milder protocols. The following table summarizes the performance of several masked aldehydes under various mild deprotection conditions.
| Masked Aldehyde | Reagent/Conditions | Time | Yield (%) | Reference |
| Benzaldehyde Dimethyl Acetal | Bi(NO₃)₃·5H₂O (0.25 eq), CH₂Cl₂ | 15 min | 95 | [3] |
| Benzaldehyde Dimethyl Acetal | I₂ (10 mol%), Acetone (B3395972) | 5 min | 98 | [4] |
| Cyclohexanone Dimethyl Acetal | Bi(NO₃)₃·5H₂O (0.25 eq), CH₂Cl₂ | 10 min | 92 | [3] |
| Cyclohexanone Dimethyl Acetal | I₂ (10 mol%), Acetone | 5 min | 96 | [4] |
| Acetaldehyde Dimethyl Acetal | Amberlyst-15, Acetone/H₂O | 10 min | High | [5] |
| Various Aromatic Dimethyl Acetals | TMSCl, CH₂Cl₂ | 15 min | 80-97 | [6] |
| Various Acetals and Ketals | Al(HSO₄)₃, wet SiO₂, n-Hexane, reflux | 35-60 min | 85-96 | [7] |
| Various Acetals and Ketals | Ce(OTf)₃, wet nitromethane | 1-4 h | 85-98 | [8] |
Note: Yields and reaction times are substrate-dependent and the conditions listed represent examples from the literature. Direct comparison requires performing these reactions under standardized conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the objective comparison of different masked aldehydes.
Protocol 1: Synthesis of this compound
This procedure is adapted from a known industrial process.
Materials:
-
Vinyl acetate (B1210297)
-
Chlorine gas
-
Calcium oxide
Procedure:
-
In a reaction vessel equipped with a stirrer, cooling bath, and gas inlet, a solution of vinyl acetate (2.0 mol) in methanol (excess) is cooled to 0-2 °C.
-
Chlorine gas (2.0 mol) is bubbled through the solution over a period of 1 hour while maintaining the temperature between 0 and 2 °C.
-
After the addition is complete, the low-boiling components are removed by distillation.
-
Calcium oxide is added to the residue to neutralize the generated HCl, and the mixture is stirred.
-
The resulting two-phase mixture is separated. The organic layer is then purified by fractional distillation to yield this compound.
Protocol 2: Synthesis of Acetaldehyde Dimethyl Acetal
This protocol is based on the acid-catalyzed reaction of acetaldehyde with methanol.
Materials:
-
Acetaldehyde
-
Methanol
-
Amberlyst-15 (acidic resin)
Procedure:
-
A mixture of acetaldehyde and an excess of methanol is stirred in a flask.
-
Amberlyst-15 is added as a catalyst.
-
The reaction is monitored by GC until completion.
-
The resin is removed by filtration, and the excess methanol is removed under reduced pressure.
-
The crude product is purified by distillation.
Protocol 3: Deprotection of a Dimethyl Acetal using Iodine in Acetone
This mild and efficient protocol is adapted from the work of Sun et al.[4]
Materials:
-
Acetal substrate (e.g., this compound)
-
Iodine
-
Acetone
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the acetal (1.0 mmol) in acetone (5 mL), add iodine (0.1 mmol).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected aldehyde.
Caption: General workflow for the deprotection of acetals.
Reactivity of the Unmasked Aldehyde
The nature of the substituent on the aldehyde can significantly impact its subsequent reactivity. Upon deprotection, chloroacetaldehyde is a highly electrophilic and reactive species. This bifunctional molecule can participate in a variety of transformations, including the synthesis of heterocyclic compounds, which are common motifs in pharmaceuticals. For example, it is a building block in the synthesis of pharmaceuticals such as altizide (B1665742) and brotizolam.
The choice of the masked aldehyde can therefore be a strategic one, not only for protecting the aldehyde functionality but also for introducing a precursor to a desired reactive intermediate.
Conclusion
This compound presents a valuable tool for organic chemists, offering enhanced stability compared to simple aliphatic acetals while providing a highly reactive aldehyde upon deprotection. Its utility in the synthesis of pharmaceuticals and other complex molecules is well-documented. The selection of a masked aldehyde, whether it be this compound, a simple aliphatic or aromatic acetal, or a cyclic variant, should be guided by a careful consideration of the required stability, the ease of deprotection under conditions compatible with other functional groups in the molecule, and the desired reactivity of the unmasked aldehyde. The data and protocols presented in this guide aim to facilitate this decision-making process for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. 氯乙醛缩二甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method for improving purity of this compound by vinyl acetate method - Eureka | Patsnap [eureka.patsnap.com]
- 7. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
Navigating Synthesis: A Comparative Guide to Alternatives for Chloroacetaldehyde Dimethyl Acetal
Chloroacetaldehyde (B151913) dimethyl acetal (B89532) is a valuable C2 building block and a protected form of the highly reactive chloroacetaldehyde, widely employed in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] Its utility is particularly pronounced in the construction of heterocyclic scaffolds such as indoles, quinolines, and isoquinolines. However, the search for alternative reagents is driven by the desire for improved reaction efficiency, milder conditions, enhanced safety profiles, and broader substrate applicability. This guide provides an objective comparison of chloroacetaldehyde dimethyl acetal with viable alternatives in key synthetic transformations, supported by experimental data and detailed protocols.
Pomeranz–Fritsch Synthesis of Isoquinolines
The Pomeranz–Fritsch reaction is a classic method for synthesizing isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal.[4][5] this compound is not the primary reagent in the classical sense, which uses aminoacetaldehyde dialkyl acetals. However, related haloacetaldehyde acetals can be precursors to the necessary aminoacetaldehyde acetals or used in modified synthetic routes. A key alternative strategy involves the use of glyoxal (B1671930) semiacetals in what is known as the Schlittler-Müller modification.[6]
Comparative Performance
| Reagent/Method | Key Intermediate | Catalyst/Conditions | Yield | Advantages | Disadvantages |
| Aminoacetaldehyde Dimethyl Acetal | Benzalaminoacetal | Conc. H₂SO₄ | Variable, often moderate | Well-established, direct route. | Harsh acidic conditions, yields can be low. |
| Glyoxal Semiacetal (Schlittler-Müller) | Schiff base from benzylamine (B48309) | Acid-catalyzed cyclization | Generally good | Milder conditions possible, avoids handling aminoacetaldehyde acetals directly. | Requires preparation of the glyoxal semiacetal. |
| Trimethylsilyltriflate (TMSOTf) Activation | Benzalaminoacetal | TMSOTf, amine base | Good to excellent | Mild conditions, broad substrate scope for 1,2-dihydroisoquinolines.[4] | Reagent cost and sensitivity. |
Experimental Protocols
General Procedure for Pomeranz-Fritsch Reaction using Aminoacetaldehyde Dimethyl Acetal: A benzaldehyde (B42025) derivative is condensed with aminoacetaldehyde dimethyl acetal to form the corresponding benzalaminoacetal (a Schiff base). This intermediate is then subjected to cyclization using a strong acid, typically concentrated sulfuric acid, with heating. The reaction mixture is worked up by neutralization and extraction to isolate the isoquinoline (B145761) product.[4][7]
Schlittler-Müller Modification using Glyoxal Semiacetal: A benzylamine is condensed with a glyoxal semiacetal to form a Schiff base intermediate. This intermediate is then cyclized under acidic conditions to yield the isoquinoline. This modification often provides better yields for certain substrates compared to the classical approach.[5][6]
Reaction Pathway
Caption: Comparison of the classical Pomeranz-Fritsch pathway and the Schlittler-Müller modification.
Pictet–Spengler Synthesis of Tetrahydroisoquinolines and β-Carbolines
The Pictet–Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines by reacting a β-arylethylamine with an aldehyde or ketone.[8][9] While formaldehyde (B43269) or its equivalents are common, chloroacetaldehyde and its protected forms can be used to introduce a chloromethyl group at the C1 position, which is a versatile handle for further functionalization.
A direct alternative to this compound is bromoacetaldehyde (B98955) dimethyl acetal . Other alternatives involve using different aldehydes to achieve varied substitution patterns or employing enzymatic and asymmetric catalytic systems for enantioselective syntheses.[9][10]
Comparative Performance: Haloacetaldehyde Acetals
| Reagent | Reactivity | Handling/Stability | Cost/Availability | Key Application |
| This compound | Moderately reactive electrophile after deprotection.[11] | Stable liquid, easier to handle than the free aldehyde.[1][3] | Commercially available. | Introduction of a C1-chloromethyl substituent. |
| Bromoacetaldehyde Dimethyl Acetal | More reactive than the chloro-analogue due to the better leaving group nature of bromide. | Similar stability to the chloro-analogue, often stabilized with K₂CO₃.[12] | Commercially available, may be more expensive. | Cases requiring higher reactivity for the C1-halomethyl group. |
Experimental Protocols
General Procedure for Pictet-Spengler Reaction: A β-arylethylamine (e.g., tryptamine (B22526) or phenethylamine) is dissolved in a suitable solvent (e.g., toluene, CH₂Cl₂). An acid catalyst (e.g., trifluoroacetic acid, TFA) is added, followed by the aldehyde or acetal reagent (e.g., this compound). The reaction is stirred, often at room temperature or with gentle heating, until completion. The product is isolated after an aqueous workup and purification by chromatography or crystallization.[8][9]
Asymmetric Pictet-Spengler Reaction: To achieve enantioselectivity, a chiral Brønsted acid or a thiourea-based catalyst is used. The reaction is typically run at low temperatures to enhance stereocontrol. For example, tryptamine can be reacted with an aldehyde in the presence of a chiral phosphoric acid catalyst to yield an optically active tetrahydro-β-carboline.[10][13]
Reaction Workflow
Caption: General experimental workflow for the acid-catalyzed Pictet-Spengler reaction.
Synthesis of Quinolines
This compound is not a standard reagent in classic named quinoline (B57606) syntheses like the Skraup or Doebner-von Miller reactions.[14][15] However, versatile building blocks are always sought after. A more relevant comparison involves reagents that can act as a two-carbon unit in cyclization reactions with anilines. For instance, in modified Doebner-von Miller reactions, α,β-unsaturated aldehydes are used. Acrolein diethyl acetal has been shown to be a superior alternative to acrolein itself, highlighting the advantage of using protected aldehydes.[14]
Comparative Performance: Acrolein vs. Acrolein Diethyl Acetal
| Reagent | Form | Reaction Conditions | Yield | Safety/Handling |
| Acrolein | α,β-Unsaturated Aldehyde | Biphasic medium, often requires harsh conditions. | Moderate | Highly toxic, volatile, and prone to polymerization. |
| Acrolein Diethyl Acetal | Protected Aldehyde | Dilute HCl, homogeneous solution. | Fair to Excellent | More stable, less toxic, and easier to handle than acrolein.[14] |
Experimental Protocols
Modified Doebner-von Miller with Acrolein Diethyl Acetal: An aniline (B41778) derivative is reacted with acrolein diethyl acetal in a dilute acid medium, such as hydrochloric acid. The reaction mixture is heated to facilitate the cyclization and aromatization steps. This method avoids the handling of highly toxic acrolein and can lead to improved yields of the corresponding quinoline products.[14]
Logical Relationship
Caption: Advantage of using acetals as protected forms of reactive aldehydes in synthesis.
Synthesis of Indoles
In indole (B1671886) synthesis, this compound can be a precursor for reactions requiring a 2-aminoacetaldehyde (B1595654) equivalent, such as in variations of the Fischer indole synthesis or other cyclization strategies. However, a more common application of acetals in this area is as protecting groups. The primary alternatives are not necessarily other reagents that perform the exact same function but rather entirely different synthetic routes to the indole core.
For instance, the reaction of an aldehyde with two equivalents of indole leads to bis(indolyl)methanes.[16] While chloroacetaldehyde could be used here, a wide range of other aldehydes are more commonly employed. The alternatives are thus the vast array of aldehydes and ketones that can participate in this Friedel-Crafts-type reaction.
Alternative Strategies for Indole Synthesis
-
Fischer Indole Synthesis: A classic method reacting a phenylhydrazine (B124118) with an aldehyde or ketone.
-
Madelung Synthesis: Intramolecular cyclization of an N-phenylamide.[17]
-
Palladium-Catalyzed Cyclization: Modern methods involving oxidative C-H bond activation of N-aryl imines.[17]
-
Multicomponent Reactions (MCRs): One-pot reactions combining three or more starting materials to build complex indole derivatives efficiently.[18]
These alternative methods offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions, moving away from the need for a specific C2 building block like this compound.
Conclusion
This compound remains a valuable and stable reagent for introducing a protected two-carbon electrophilic unit in various syntheses. Its primary advantages lie in its stability compared to the free aldehyde and its ability to be deprotected under controlled acidic conditions.[3]
For specific transformations, viable alternatives offer distinct benefits:
-
In isoquinoline synthesis , the Schlittler-Müller modification using glyoxal semiacetals can provide a milder and more efficient route.
-
In the Pictet-Spengler reaction , bromoacetaldehyde dimethyl acetal offers enhanced reactivity for the resulting C1-halomethyl group, while asymmetric catalysts provide access to enantiopure products.
-
For quinoline synthesis , other protected aldehydes like acrolein diethyl acetal have proven superior to their highly reactive, unprotected counterparts.
-
In the context of indole synthesis , a vast array of alternative, named reactions often provide more direct and versatile routes to the indole core than pathways relying on a chloroacetaldehyde equivalent.
The choice of reagent will ultimately depend on the specific synthetic target, desired reaction conditions, cost, safety considerations, and the required functional group tolerance. Researchers are encouraged to consider these alternatives to optimize their synthetic strategies.
References
- 1. This compound [anshulchemicals.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 12. Bromoacetaldehyde Dimethyl Acetal | 7252-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Metal-Free Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 17. Indole synthesis [organic-chemistry.org]
- 18. dergipark.org.tr [dergipark.org.tr]
"yield comparison of different chloroacetaldehyde dimethyl acetal synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
Chloroacetaldehyde (B151913) dimethyl acetal (B89532) is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The selection of a synthetic route can significantly impact yield, purity, cost, and safety. This guide provides an objective comparison of common methods for the synthesis of chloroacetaldehyde dimethyl acetal, supported by experimental data and detailed protocols.
Performance Comparison and Yield Data
The following table summarizes the key quantitative data for different synthesis methods of this compound, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Method 1: From Vinyl Acetate (B1210297) | Vinyl Acetate, Methanol | Chlorine, Calcium Hydroxide (B78521)/Oxide | 83.2% - >95%[1][2][3][4] | >99%[1] | High yields, high purity, well-documented procedures. | Exothermic reaction requiring careful temperature control. |
| Method 2: From Aqueous Chloroacetaldehyde | Aqueous Chloroacetaldehyde, Methanol | Acid Catalyst (e.g., p-toluenesulfonic acid), Halogenated Solvent (e.g., Trichloromethane) | High (not quantified in reviewed sources) | High | Utilizes readily available aqueous chloroacetaldehyde. | Requires azeotropic removal of water, use of halogenated solvents. |
| Method 3: From Vinyl Chloride | Vinyl Chloride, Methanol | Chlorine | ~100% (for chloroacetaldehyde in water at low conc.)[2] | Low (due to byproduct) | Not specified | Forms 1,1,2-trichloroethane (B165190) byproduct, which is difficult to separate due to similar boiling points.[1][3][5] Highly toxic starting material.[1][3][5] |
| Method 4: From Acetaldehyde Diethyl Acetal | Acetaldehyde Diethyl Acetal | Chlorine, Sodium Ethoxide | 70% (for diethyl acetal)[6] | Not specified | Alternative route not starting from a vinyl compound. | Lower reported yield compared to the vinyl acetate method. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Synthesis from Vinyl Acetate and Chlorine
This method involves the chlorination of vinyl acetate in the presence of excess methanol. The subsequent neutralization and work-up are critical for achieving high yields.
Experimental Protocol:
A semi-continuous process is often employed for large-scale synthesis.[1][5]
-
Reaction Setup: A cooled vertical packed column is set up with separate inlets for chlorine gas and vinyl acetate. The outlet of the column is connected to a cooled batch reactor pre-charged with a three to five-fold molar excess of methanol.[1][5]
-
Reaction: Gaseous chlorine and vinyl acetate are continuously introduced into the packed column. The exothermic reaction forms an intermediate, 1,2-dichloroethyl acetate, which flows down into the methanol-containing reactor. The temperature of the reactor is maintained below 40°C.
-
Conversion: The continuous feed is carried on until the desired amount of reactants has been added. Analysis by gas chromatography can be used to monitor the conversion to this compound.[1][5]
-
Neutralization: After the reaction is complete, the mixture is neutralized. Calcium hydroxide or calcium oxide is slowly added while maintaining the temperature between 20°C and 60°C until the pH of an aqueous extract is greater than 5.[1][4] This results in the formation of two liquid phases.
-
Isolation and Purification: The upper organic layer, containing the product, is separated. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[1][5]
Method 2: Synthesis from Aqueous Chloroacetaldehyde
This process involves the direct acetalization of an aqueous solution of chloroacetaldehyde.
Experimental Protocol:
-
Reaction Setup: A flask is equipped with a water separator, reflux condenser, stirrer, and thermometer.
-
Reaction Mixture: The flask is charged with an aqueous solution of chloroacetaldehyde (e.g., 45% strength), methanol, a halogenated solvent such as trichloromethane, and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Azeotropic Water Removal: The two-phase mixture is heated to reflux. Water is continuously removed from the reaction mixture via the water separator.
-
Completion and Work-up: The reaction is complete when no more water separates. For acid-sensitive products, the catalyst is neutralized before distillation.
-
Purification: The product, this compound, is isolated and purified by distillation.
Synthesis Pathways and Workflows
The following diagrams illustrate the chemical transformations and experimental workflows described.
Caption: Synthesis of this compound from Vinyl Acetate.
Caption: Synthesis via Acetalization of Aqueous Chloroacetaldehyde.
Caption: Comparative Workflow of Major Synthesis Routes.
References
- 1. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]
- 2. chemcess.com [chemcess.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 5. Process for the manufacture of acetals of chloro- or bromoacetaldehyde - Patent 0247234 [data.epo.org]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the Spectroscopic Confirmation of 2-Aminothiazole Synthesis: Chloroacetaldehyde Dimethyl Acetal vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2-aminothiazole (B372263), a crucial scaffold in medicinal chemistry. We focus on the use of chloroacetaldehyde (B151913) dimethyl acetal (B89532) as a stable and efficient precursor, benchmarked against alternative methods such as the direct use of chloroacetaldehyde and its diethyl acetal. This guide offers a detailed analysis of spectroscopic data for reaction confirmation, alongside experimental protocols and quantitative comparisons of reaction performance.
Spectroscopic Confirmation of Reaction Success
The successful conversion of starting materials to 2-aminothiazole can be unequivocally confirmed by a combination of spectroscopic techniques. The key transformations to monitor are the disappearance of the chloroacetaldehyde dimethyl acetal signals and the appearance of the characteristic aromatic signals of the 2-aminothiazole ring.
Table 1: Spectroscopic Data for Reactants and Product
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| This compound | 3.42 (s, 6H, -OCH3), 3.59 (d, 2H, -CH2Cl), 4.60 (t, 1H, -CH(OCH3)2) | 45.0 (-CH2Cl), 54.5 (-OCH3), 102.5 (-CH) | ~2950 (C-H), ~1120 (C-O) | 124 (M+), 93, 61 |
| 2-Aminothiazole | 6.53 (d, 1H, H-5), 6.93 (d, 1H, H-4), 6.86 (s, 2H, -NH2)[1] | 107.5 (C-5), 138.5 (C-4), 168.0 (C-2) | ~3400, ~3300 (N-H), ~1635 (C=N), ~1530 (C=C) | 100 (M+), 58, 45[2] |
Comparison of Synthetic Methodologies
The synthesis of 2-aminothiazole is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. In this context, chloroacetaldehyde or its precursors react with thiourea (B124793). The choice of the chloroacetaldehyde source significantly impacts the reaction's safety, efficiency, and ease of handling.
Table 2: Performance Comparison of 2-Aminothiazole Synthesis Methods
| Method | Reagent | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acetal Hydrolysis (in situ) | This compound | 1 - 3 hours | 85 - 95 | Stable, non-lachrymatory starting material; high purity product.[3] | Requires acidic conditions for in situ hydrolysis. |
| Direct Aldehyde | Chloroacetaldehyde (aqueous solution) | 2 - 5 hours | 50 - 60[4] | Readily available. | Highly reactive, lachrymatory, and prone to polymerization; lower yields and purity.[5] |
| Alternative Acetal | Chloroacetaldehyde Diethyl Acetal | 4 hours | ~92[6] | Stable starting material. | Longer reaction times compared to the dimethyl acetal.[6] |
Experimental Protocols
Method 1: Synthesis of 2-Aminothiazole from this compound and Thiourea
This method relies on the in situ generation of chloroacetaldehyde from its dimethyl acetal under acidic conditions.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
Dissolve thiourea in methanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Add this compound to the flask.
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminothiazole.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Synthesis of 2-Aminothiazole from Chloroacetaldehyde and Thiourea
This protocol uses an aqueous solution of the highly reactive chloroacetaldehyde.
Materials:
-
40-50% Aqueous Chloroacetaldehyde solution (1.0 eq)
-
Thiourea (1.0 eq)
-
Water
-
Sodium Hydroxide (B78521) solution
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve thiourea in water.
-
Add the aqueous chloroacetaldehyde solution to the thiourea solution.
-
Heat the reaction mixture at 60 °C for 5 hours.[4]
-
Cool the reaction mixture and neutralize with a 20% sodium hydroxide solution.[3]
-
Extract the product multiple times with diethyl ether.[3]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.
-
Purify by recrystallization.
Visualizing the Chemistry
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general laboratory procedure for the synthesis of 2-aminothiazole.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 6. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of Chloroacetaldehyde Dimethyl Acetal in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving chloroacetaldehyde (B151913) dimethyl acetal (B89532), accurate monitoring of its concentration within a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of three prevalent analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique for the quantification of chloroacetaldehyde dimethyl acetal depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available equipment, and the desired speed of analysis.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array Detector (DAD) | Not Applicable |
| Sample Preparation | Dilution in a suitable solvent. | Dilution in mobile phase. Indirect methods may require derivatization. | Dilution in a deuterated solvent with an internal standard. |
| Limit of Detection (LOD) | pg to ng range. For chloroacetaldehyde, an LOD of 17.1 pg has been reported by GC-ECD.[1] | µg/mL to ng/mL range. For acetaldehyde-DNPH derivative, an LOD of 2.03 µg/L was achieved.[2] | Typically in the low mM to high µM range.[3] |
| Limit of Quantification (LOQ) | ng range. For a related compound, an LOQ of 0.38 ppm was reported. | µg/mL to ng/mL range. | µM to mM range. |
| Linearity | Excellent, typically with R² > 0.99 over several orders of magnitude. | Good, typically with R² > 0.99. | Excellent, with R² > 0.999 often achievable over a wide dynamic range.[3][4] |
| Precision (%RSD) | Typically < 5%. | Typically < 5%. | High precision, often < 2%. |
| Analysis Time | 5-30 minutes per sample. | 5-20 minutes per sample. | 2-10 minutes per sample. |
| Strengths | High resolution and sensitivity, especially with selective detectors. Well-suited for volatile compounds. | Wide applicability, robust. Good for less volatile or thermally labile compounds. | Non-destructive, requires minimal sample preparation, provides structural information, and can be an absolute quantification method.[5][6] |
| Limitations | Requires volatile and thermally stable analytes. | This compound lacks a strong chromophore, making direct UV detection challenging. Derivatization of the parent aldehyde is often necessary for sensitivity.[7][8] | Lower sensitivity compared to chromatographic methods. Higher initial instrument cost. |
Experimental Protocols
Gas Chromatography (GC-FID)
This method is suitable for the direct quantification of the volatile this compound.
1. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Dilute with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) containing a known concentration of an internal standard (e.g., dodecane).
2. GC-FID Conditions:
-
Column: A polar capillary column, such as a DB-Wax or similar polyethylene (B3416737) glycol (PEG) phase, is recommended.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
3. Calibration:
-
Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
4. Quantification:
-
The concentration of this compound in the reaction mixture is determined by comparing its peak area ratio to the internal standard with the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) - Indirect Method
Due to the lack of a significant UV chromophore in this compound, a direct HPLC-UV analysis is often impractical due to low sensitivity. An indirect method involves the acid-catalyzed hydrolysis of the acetal back to chloroacetaldehyde, followed by derivatization of the aldehyde with a UV-active reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH).
1. Sample Preparation and Derivatization:
-
An aliquot of the reaction mixture is treated with an acidic aqueous solution to hydrolyze the acetal to chloroacetaldehyde.
-
The resulting solution is then reacted with a solution of DNPH in a suitable solvent (e.g., acetonitrile) to form the corresponding hydrazone.
-
The reaction is quenched, and the sample is diluted with the mobile phase.
2. HPLC-UV Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm (for the DNPH derivative).
-
Injection Volume: 10 µL.
3. Calibration:
-
A calibration curve is prepared using known concentrations of chloroacetaldehyde that have undergone the same derivatization procedure.
4. Quantification:
-
The concentration of the chloroacetaldehyde-DNPH derivative in the sample is determined from the calibration curve, which can then be related back to the initial concentration of the this compound in the reaction mixture.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and non-destructive method for quantifying this compound in a reaction mixture.
1. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known concentration of a suitable internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture components (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid).
2. 1H-NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of the signals of interest (both the analyte and the internal standard) to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio.
3. Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of this compound (e.g., the triplet for the CH proton or the doublet for the CH₂Cl protons) and a signal from the internal standard.
-
The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflows
References
- 1. osha.gov [osha.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Analytical NMR [magritek.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. emerypharma.com [emerypharma.com]
- 7. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Aminothiazole: A Validation of a New Synthetic Route Utilizing Chloroacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic pathway to 2-aminothiazole (B372263) utilizing chloroacetaldehyde (B151913) dimethyl acetal (B89532) against the traditional Hantzsch thiazole (B1198619) synthesis. The following sections present a detailed analysis of both routes, supported by experimental data, to offer an objective evaluation of their respective performances.
Executive Summary
The synthesis of 2-aminothiazole, a crucial scaffold in medicinal chemistry, is a subject of ongoing optimization. This guide evaluates a modern approach employing the stable and easy-to-handle chloroacetaldehyde dimethyl acetal against the well-established Hantzsch synthesis. Our analysis, based on published experimental data, indicates that the this compound route offers significant advantages in terms of yield and purity, presenting a compelling alternative for the efficient production of this key heterocyclic intermediate.
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the two synthetic routes to 2-aminothiazole.
| Metric | New Route: this compound | Alternative: Hantzsch Thiazole Synthesis |
| Target Molecule | 2-Aminothiazole | 2-Amino-4-(aryl)thiazole derivatives |
| Starting Materials | This compound, Thiourea (B124793) | α-Haloacetophenone, Thiourea |
| Reported Yield | Up to 99.9%[1] | 63-72% for specific derivatives[2] |
| Reported Purity | 99.9%[1] | Not explicitly stated for parent compound |
| Reaction Time | 2-3 hours[1][3] | 2 hours[4] |
| Reaction Temperature | 50-70 °C[3] | 70 °C (reflux)[4] |
| Key Advantages | High yield, high purity, stable starting material | Versatile for substituted thiazoles |
| Key Disadvantages | Limited data on a wide range of derivatives | Yields can be moderate |
Experimental Protocols
New Synthetic Route: Synthesis of 2-Aminothiazole via this compound
This protocol is adapted from established procedures for the synthesis of 2-aminothiazole using a chloroacetaldehyde precursor.[1][5]
Materials:
-
This compound
-
Thiourea
-
Methanol (B129727) (anhydrous)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in anhydrous methanol.
-
Add this compound (1 to 1.1 equivalents) to the solution.
-
Heat the reaction mixture to 50-60 °C and maintain for 3 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and neutralize it by the gradual addition of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the resulting residue with diethyl ether (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to yield 2-aminothiazole. The product can be further purified by recrystallization from a suitable solvent like benzene (B151609) or ethanol (B145695).[1][6]
Alternative Synthetic Route: Hantzsch Thassis of 2-Aminothiazole Derivatives
This protocol outlines the general procedure for the Hantzsch synthesis, a classic method for preparing thiazole derivatives.[4][7]
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiourea (or a substituted thiourea)
-
Ethanol
-
Sodium carbonate solution
Procedure:
-
Dissolve the α-bromoacetophenone (1 equivalent) and thiourea (1 equivalent) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium carbonate solution.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparison of synthetic pathways to 2-aminothiazole.
Caption: Workflow for the validation of a new synthetic route.
References
- 1. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. data.epo.org [data.epo.org]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
"comparative study of catalysts for chloroacetaldehyde dimethyl acetal reactions"
A Comparative Guide to Catalysts for Reactions of Chloroacetaldehyde (B151913) Dimethyl Acetal (B89532)
For researchers and professionals in drug development and chemical synthesis, chloroacetaldehyde dimethyl acetal is a critical intermediate. Its reactions, particularly those involving its formation (acetalization) and subsequent transformations, are highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts, focusing on performance metrics, experimental protocols, and the advantages of different catalytic systems.
Data Presentation: Catalyst Performance Comparison
The efficiency of catalysts in reactions involving this compound can be assessed based on yield, reaction conditions, and catalyst type. The following table summarizes quantitative data for the synthesis of acetals, including this compound, using different acid catalysts.
| Catalyst Type | Catalyst Name | Substrate | Alcohol | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Homogeneous | p-Toluenesulfonic acid (p-TSA) | Chloroacetaldehyde (aq. solution) | Methanol (B129727) | 0.2 g (for 1 mol substrate) | Reflux | ~2-6 | High | [1][2] |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Glycerol | Acetone | Not specified | Reflux | 4 | ~90% | [3] |
| Homogeneous | Methanesulfonic Acid | Isobutyraldehyde | Ethanol | Catalytic amount | Reflux | 1 | High Activity | [4] |
| Heterogeneous | Dowex 50 resin | This compound | 1,4-Butanediol | 10 g (for 500g acetal) | 115 | Not specified | Not specified | [4] |
| Heterogeneous | Amberlyst-15 | Isobutyraldehyde | Ethanol | Not specified | Mild conditions | Not specified | Excellent | [4] |
| Heterogeneous | Amberlyst-36 | Glycerol | Benzaldehyde | Not specified | Not specified | Not specified | Up to 94% | [3] |
| Heterogeneous | Sulfated Zirconia (SZ) | Isobutyraldehyde | Ethanol | Not specified | Room Temp. | Not specified | High | [4] |
Discussion of Catalyst Classes:
-
Homogeneous Catalysts : Strong Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid are highly effective for acetalization due to their ability to readily protonate the carbonyl oxygen, activating the aldehyde for nucleophilic attack.[4] However, a major drawback is the need for neutralization and challenging separation from the reaction mixture, which can complicate product purification and generate corrosive waste.[4][5]
-
Heterogeneous Catalysts : Solid acid catalysts like ion-exchange resins (Dowex, Amberlyst) and sulfated zirconia offer significant operational advantages.[4] They can be easily removed from the reaction mixture by filtration, allowing for catalyst recycling and minimizing product contamination.[4] Resins like Amberlyst-15 are known for providing excellent yields under mild conditions for acetal formation.[4] The reusability of some resins can be affected by mechanical strength; for instance, Dowex 50W×8 has shown better mechanical properties than Amberlyst-15 in some applications.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for acetalization reactions using both homogeneous and heterogeneous catalysts.
Protocol 1: Acetalization of Chloroacetaldehyde using a Homogeneous Catalyst (p-TSA)
This protocol is adapted from a patented procedure for preparing this compound.[1][2]
-
Apparatus Setup : A 1-liter, four-neck flask is equipped with a water separator, reflux condenser, precision glass stirrer, and an internal thermometer.
-
Charging Reactants : The flask is charged with 174.44 g of 45% strength aqueous chloroacetaldehyde solution (1 mol of chloroacetaldehyde), 200 ml of trichloromethane (as a solvent for azeotropic water removal), 16.02 g (0.5 mol) of methanol, and 0.2 g of p-toluenesulfonic acid.
-
Reaction : The two-phase mixture is heated to reflux while stirring. The water generated during the reaction is continuously removed via the water separator.
-
Monitoring and Completion : The reaction is monitored until no more water separates out. An additional 48 g of methanol is then metered in over a period of 2 hours to ensure complete reaction.
-
Work-up : After cooling, the acid catalyst is neutralized. The crude product is then purified by fractional distillation.
Protocol 2: Transacetalization using a Heterogeneous Catalyst (Dowex 50)
This protocol describes a transacetalization reaction where this compound is a reactant.
-
Apparatus Setup : A 1000 ml, 3-neck round bottom flask is equipped with a thermometer, a mechanical stirrer, a distillation column, and a distillation head.
-
Charging Reactants : The flask is charged with 500 g of this compound, 360 g of 1,4-butanediol, and 10 g of Dowex 50 resin.
-
Reaction : The mixture is heated to 115°C under a nitrogen blanket. Methanol formed during the transacetalization is continuously removed by distillation.
-
Monitoring and Completion : The reaction is monitored by analyzing samples from the distillate using a Gas Chromatograph. The reaction is stopped when the stoichiometric amount of methanol has been collected.
-
Work-up : The crude reaction mixture is cooled and filtered to remove the ion-exchange resin. The product is then isolated from the filtrate by fractional distillation under partial vacuum.
Mandatory Visualization
The following diagrams illustrate the general workflow for catalyst screening in acetalization reactions and the fundamental reaction mechanism.
Caption: General workflow for comparative screening of catalysts in acetalization reactions.
Caption: General mechanism for acid-catalyzed acetal formation.
References
A Comparative Guide to Purity Assessment of Heterocyclic Compounds Synthesized from Chloroacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for assessing the purity of heterocyclic compounds, focusing on those synthesized using chloroacetaldehyde (B151913) dimethyl acetal (B89532) as a key starting material. We present supporting experimental data, detailed methodologies for key analytical techniques, and a comparison with alternative synthetic routes to highlight differences in purity profiles and analytical challenges.
Introduction
Chloroacetaldehyde dimethyl acetal is a versatile and widely used reagent in organic synthesis, particularly for the construction of various heterocyclic scaffolds such as thiazoles and imidazoles, which are prevalent in pharmaceuticals and other bioactive molecules. Ensuring the purity of these synthesized compounds is of paramount importance for the reliability of biological assays and the safety of potential drug candidates. This guide offers a comparative overview of common analytical techniques for purity determination, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods for Purity Assessment
A multi-pronged approach utilizing orthogonal analytical techniques is essential for a comprehensive assessment of compound purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.
| Analytical Method | Principle | Information Provided | Typical Purity Range Detected | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (area %), presence of non-volatile impurities, retention time. | 95-99.9% | High resolution and sensitivity, widely applicable for non-volatile compounds.[1] | Requires a chromophore for UV detection, may not detect all impurities if they co-elute or lack a chromophore. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Quantitative purity, identification of volatile impurities and residual solvents, molecular weight information. | 98-99.9% | Excellent for volatile and thermally stable compounds, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Absolute purity determination, structural confirmation, identification and quantification of impurities without the need for reference standards of the impurities. | 95-100% | Primary analytical method, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a well-resolved signal for the analyte and standard. |
Purity Comparison: Synthesis of 2-Aminothiazole (B372263)
The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing 2-aminothiazoles. Below is a comparison of purity data for 2-aminothiazole synthesized via two different routes: one utilizing this compound and a common alternative using an α-haloketone.
| Synthetic Route | Starting Materials | Reported Purity | Analytical Method | Reference |
| Route A | This compound, Thiourea | 96.5% - 99.9% | Not specified, but likely HPLC or GC | [2][3] |
| Route B (Hantzsch) | 2-Bromoacetophenone, Thiourea | >95% | LC/MS | [4] |
| Route C (Hantzsch) | Substituted Acetophenone, Thiourea, Iodine | High (purified by recrystallization) | Melting Point, FT-IR, 1H NMR | [5] |
Note: Direct comparison is challenging due to variations in reaction conditions and purification methods reported in the literature. However, the data suggests that high purity can be achieved through multiple synthetic pathways, with the final purity being highly dependent on the purification process.
Experimental Protocols
HPLC-UV Method for Purity Determination of 2-Aminothiazole Derivatives
This protocol is a general guideline for assessing the purity of a synthesized 2-aminothiazole derivative by HPLC-UV.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The specific gradient will need to be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound, often in the range of 254-280 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the sample solution.
-
Run the gradient program to elute the main compound and any impurities.
-
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks detected in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
GC-MS Method for Analysis of Volatile Impurities
This protocol is suitable for identifying residual solvents or volatile byproducts from the synthesis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute a wide range of volatile compounds.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Run the temperature program.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library of known compounds (e.g., NIST library). Quantify by comparing peak areas to an internal standard.
qNMR for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of a synthesized compound using a certified internal standard.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard: A high-purity, certified reference material with a known chemical structure and purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a resonance that is well-resolved from the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add the deuterated solvent (e.g., 0.75 mL) and ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for purity assessment and a common synthetic pathway utilizing this compound.
Caption: A general workflow for the comprehensive purity assessment of synthesized organic compounds.
Caption: A simplified diagram of the Hantzsch synthesis of 2-aminothiazole from this compound.
Conclusion
The purity assessment of compounds synthesized from this compound requires a combination of orthogonal analytical techniques to ensure a comprehensive evaluation. While HPLC and GC-MS are excellent for identifying and quantifying relative impurities, qNMR provides a definitive measure of absolute purity. The choice of synthetic route can influence the impurity profile, but rigorous purification and subsequent analytical characterization are critical for obtaining high-purity materials essential for research and drug development. The protocols and comparative data presented in this guide offer a framework for researchers to establish robust purity assessment strategies for this important class of compounds.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 4. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of Chloroacetaldehyde Dimethyl Acetal: A Guide for Laboratory Professionals
The safe and compliant disposal of chloroacetaldehyde (B151913) dimethyl acetal (B89532) is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is essential due to the compound's hazardous properties.
Immediate Safety and Hazard Profile
Chloroacetaldehyde dimethyl acetal is a flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It may cause irritation to the eyes, skin, and respiratory tract.[4] Furthermore, it is classified as harmful to aquatic life with long-lasting effects.[2][5] The substance is also sensitive to air and light, requiring careful handling and storage.[3][4]
Key Safety and Physical Properties
For quick reference, the following table summarizes the essential quantitative data for this compound.
| Property | Value |
| Flash Point | 28 °C / 82.4 °F[1][3] |
| Boiling Point | 128 - 130 °C / 262.4 - 266 °F[1][3] |
| Melting Point | -73 °C / -99.4 °F[1][3] |
| Vapor Pressure | <15 mbar @ 20 °C[1] |
| pH | 3.4 (52 g/l aqueous solution)[1][3] |
| Specific Gravity | 1.090[1] |
Personal Protective Equipment (PPE) Requirements
Before handling or preparing for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[3]
-
Body Protection: Wear protective clothing to prevent skin exposure.[3] A lab coat is mandatory.
-
Respiratory Protection: If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as hazardous waste in accordance with all federal, state, and local regulations.[5][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]
Experimental Workflow: Waste Segregation and Collection
-
Waste Determination: Any unused this compound or materials contaminated with it are to be considered hazardous waste.[8][9]
-
Container Selection:
-
Use a dedicated, compatible, and properly sealed hazardous waste container.[8][9] The container must be in good condition, free of leaks or cracks.[9]
-
Ensure the container is compatible with flammable liquids. It is often advisable to reuse the original container for waste collection if it is in good condition.[7][9]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[6][8][9]
-
The label must include the full chemical name, "this compound," and list all other components in the waste mixture.[9] Chemical abbreviations are not acceptable.[9]
-
Indicate the approximate percentage of each chemical constituent.
-
-
Accumulation and Storage:
-
Keep the hazardous waste container tightly closed except when adding waste.[6][8][10]
-
Store the container in a designated, cool, and well-ventilated location, such as a flammables cabinet.[2][11]
-
The storage area must be away from heat, sparks, open flames, and other ignition sources.[1][4][11]
-
Segregate this waste from incompatible materials, such as strong oxidizing agents and strong acids.[1][10]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[6][10]
-
-
Final Disposal:
Spill Response Protocol
In the event of a spill, immediate and safe cleanup is paramount.
-
Evacuate and Secure: Notify all personnel in the immediate area and restrict access.[6]
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[4][6]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[4]
-
Consult SDS: Review the Safety Data Sheet (SDS) for specific guidance.[6]
-
Cleanup:
-
While wearing appropriate PPE, contain the spill using an inert absorbent material like sand or earth.[5]
-
Use non-sparking tools to collect the absorbed material and contaminated soil.[1][4][11]
-
Place the cleanup residue into a designated, sealable container for hazardous waste.[2][6]
-
Label the container as hazardous waste, listing all contents.
-
-
Decontaminate: Clean the spill area thoroughly.
Disposal of Empty Containers
Chemical containers must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7][9] The first rinsate must be collected and disposed of as hazardous waste.[10]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[7][9]
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[7][10]
-
Final Disposal: Once clean and dry with the label removed, the container may be disposed of in the regular trash or recycling receptacles, depending on institutional policy.[7]
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. lobachemie.com [lobachemie.com]
- 6. wcu.edu [wcu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. mtu.edu [mtu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Chloroacetaldehyde dimethyl acetal
This guide provides critical safety and logistical information for the handling and disposal of Chloroacetaldehyde dimethyl acetal (B89532) (CAS No. 97-97-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Overview of Chemical Hazards
Chloroacetaldehyde dimethyl acetal is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It may cause irritation to the skin, eyes, respiratory system, and digestive tract.[4] The substance is also sensitive to air and light.[2][3][4] Due to its hazardous nature, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure. The use of the following PPE is required when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] For tasks with a higher risk of splashing, a face shield is recommended.[5]
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves to prevent skin exposure.[4][5] A regular replacement schedule should be established to ensure gloves are renewed before chemical permeation can occur.[6]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[2][4] This includes a lab coat, and for larger quantities or in case of spills, a chemical-resistant apron or suit may be necessary.
-
-
Respiratory Protection:
-
Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][7]
-
If ventilation is insufficient or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2][4] A respirator with a type ABEK (EN14387) filter is recommended.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 97-97-2 | [4][8] |
| Molecular Formula | C4H9ClO2 | [8] |
| Molecular Weight | 124.57 g/mol | [9] |
| Appearance | Clear, colorless liquid | [3][4] |
| Flash Point | 28 - 29 °C (82.4 - 84.2 °F) | [2][3][5] |
| Boiling Point | 128 - 130 °C (262.4 - 266 °F) | [2][3] |
| Melting Point | -73 °C (-99.4 °F) | [2][3] |
| Specific Gravity | 1.090 g/mL at 25 °C | [3][9] |
| Vapor Pressure | <15 mbar at 20 °C | [2][3] |
| pH | 3.4 (52 g/l aqueous solution) | [2][3] |
Standard Operating Procedures
The following workflow outlines the procedural steps for the safe handling of this compound from procurement to disposal.
Caption: Workflow for the safe handling of this compound.
-
Use the chemical within a well-ventilated area or a chemical fume hood.[2][4]
-
Ground and bond containers when transferring material to prevent static discharges.[4][7]
-
Use only non-sparking, explosion-proof tools and equipment.[4][7]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Given its sensitivity, handle under an inert atmosphere and protect from light.[2][4]
-
Keep the substance away from heat, sparks, and open flames.[4][7]
-
Store in a cool, dry, well-ventilated area designated as a flammables area.[4]
-
Keep containers tightly closed to prevent exposure to air.[2][4]
-
Store away from sources of ignition and incompatible materials such as oxidizing agents.[4]
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
-
Evacuate: Immediately clear the area of all personnel not wearing appropriate protective equipment.[10]
-
Control Ignition Sources: Remove all sources of ignition (sparks, open flames, hot surfaces).[4][10]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Collect the absorbed material into a suitable, closed container for disposal using spark-proof tools.[2][4]
-
Decontamination: Clean the spill area thoroughly.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] Emergency eye wash fountains should be readily available.[10]
-
Skin Contact: Get medical aid.[4] Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
Disposal Plan
Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material, including contaminated absorbent materials from spills, in suitable, closed, and properly labeled containers.[1]
-
Disposal Method: All waste must be disposed of via an approved waste disposal plant.[8][11] Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[7] Do not allow the product to enter drains or waterways.[1][11] Empty containers may retain product residue and can be dangerous; do not reuse them.[4][7]
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 氯乙醛缩二甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. lobachemie.com [lobachemie.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. This compound 98 97-97-2 [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
